Anticancer agent 137
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |
InChI |
InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |
InChI Key |
UYVMJFWMWINCSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
CBL0137 (Curaxin): A Technical Whitepaper on a Novel FACT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBL0137, a second-generation curaxin, is a promising anti-cancer agent that functions primarily by inhibiting the Facilitates Chromatin Transcription (FACT) complex.[1] This orally available small molecule intercalates with DNA, trapping the FACT complex on chromatin and preventing the transcription of key oncogenic signaling pathways.[1][2] Its unique mechanism of action leads to the simultaneous activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB pathway.[3][4] Preclinical studies have demonstrated its efficacy across a wide range of malignancies, including glioblastoma, pancreatic cancer, hematological malignancies, and neuroblastoma.[5][6] Furthermore, CBL0137 has shown the ability to target cancer stem cells and enhance the efficacy of standard chemotherapies and radiation.[5][7] This document provides a comprehensive technical overview of CBL0137, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex mechanisms of action.
Core Mechanism of Action: Targeting the FACT Complex
The primary molecular target of CBL0137 is the FACT complex, a heterodimeric histone chaperone composed of the SSRP1 and SPT16 subunits.[3] FACT is critical for transcription elongation, DNA repair, and replication, as it destabilizes nucleosomes to allow passage of polymerases.[8] In many cancer cells, FACT is overexpressed and essential for survival, while it is largely absent in normal, differentiated cells.[1][9]
CBL0137 is a DNA-binding small molecule.[10] Its carbazole core intercalates between DNA base pairs, which alters chromatin stability and traps the FACT complex, leading to its functional inactivation.[2][11] This sequestration of FACT has two major, opposing downstream effects on critical transcription factors:
-
p53 Activation: Inhibition of FACT leads to the activation of the p53 tumor suppressor protein.[4]
-
NF-κB Inhibition: CBL0137 suppresses the transcriptional activity of NF-κB, a key factor in promoting cell survival, inflammation, and chemoresistance.[4]
This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit cell proliferation in a broad range of tumor types.[5][6]
Impact on Key Signaling Pathways
Beyond the primary p53 and NF-κB axes, FACT inhibition by CBL0137 modulates a diverse set of signaling pathways crucial for tumorigenesis and cancer cell stemness.[5][12]
-
NOTCH1 Signaling: In Small Cell Lung Cancer (SCLC), CBL0137 increases the mRNA expression of NOTCH1, which inhibits the self-renewal of cancer stem cells (CSCs).[5][12]
-
HSF1 Signaling: CBL0137 suppresses the Heat Shock Factor 1 (HSF1)/hsp70 transcription pathway, which is critical for proteostasis in cancer cells, thereby increasing apoptosis.[5]
-
MYCN Pathway: In neuroblastoma, a cancer often driven by MYCN amplification, CBL0137 downregulates both FACT and MYCN expression, inhibiting tumor progression.[5]
-
Wnt/β-catenin Signaling: In colorectal cancer models, CBL0137 has been shown to inhibit the Wnt/β-catenin signaling pathway.[13]
-
DNA Damage Repair (DDR): CBL0137 interferes with DNA damage repair, sensitizing cancer cells to genotoxic agents like cisplatin and radiation. It has been shown to inhibit the recruitment and acetylation of APE1, a key DDR protein.[7][14]
Quantitative Preclinical and Clinical Data
In Vitro Efficacy
CBL0137 demonstrates potent cytotoxic and cytostatic effects across various cancer cell lines, with IC50 and EC50 values typically in the sub-micromolar to low micromolar range.
| Parameter | Cell Line(s) | Cancer Type | Value (µM) | Citation |
| EC50 (p53 Activation) | Cell-free assay | N/A | 0.37 | [4][15] |
| EC50 (NF-κB Inhibition) | Cell-free assay | N/A | 0.47 | [4][15] |
| IC50 (Cytotoxicity) | Hematologic Malignancy Cells | Leukemia/Myeloma | 0.41 - 1.60 | [10] |
| IC50 (Clonogenic Assay) | A1207, U87MG | Glioblastoma | 0.254 | [16] |
| Significant p53 Increase | A1207, U87MG | Glioblastoma | 0.6 - 2.0 | [12] |
| Complete Cell Death | Pancreatic Cancer Cells | Pancreatic Cancer | > 2.5 | [17] |
In Vivo Preclinical Efficacy
Animal models have confirmed the anti-tumor activity of CBL0137, both as a monotherapy and in combination with other agents.
| Animal Model | Cancer Type | Dosing | Key Finding | Citation |
| Orthotopic Nude Mice | Glioblastoma (TMZ-resistant) | IV administration | Significantly increased survival | [3] |
| Orthotopic Nude Mice | Pancreatic Cancer (PANC-1) | 50-90 mg/kg | Enhanced gemcitabine antitumor activity; delayed tumor relapse | [9][17] |
| Murine Model (WEHI-3) | Acute Myeloid Leukemia (AML) | N/A | Significant anticancer effects (reduced spleen/liver size) | [10] |
| TH-MYCN Mice | Neuroblastoma | N/A | Inhibited MYCN-driven tumor initiation and progression | [5] |
| Intracranial Xenograft | Medulloblastoma | N/A | Significantly suppressed tumor growth when combined with cisplatin | [7] |
Phase I Clinical Trial Data (Solid Tumors)
A Phase I dose-escalation study (NCT01905228) evaluated intravenously administered CBL0137 in patients with advanced solid tumors.[18][19]
| Parameter | Value |
| Number of Patients | 83 |
| Dose Range | 10 to 700 mg/m² |
| Administration Schedule | IV on Days 1, 8, and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | 540 mg/m² |
| Recommended Phase 2 Dose (RP2D) | 540 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Myelosuppression (thrombocytopenia, neutropenia), photosensitivity, anemia |
| Pharmacokinetics (t1/2) | ~24.7 hours (mean) |
| Best Response | Stable Disease; tumor regressions up to 22% observed |
Rationale for Combination Therapies
A key strength of CBL0137 is its potential to synergize with existing cancer therapies. Its mechanism of inhibiting DNA damage repair provides a strong rationale for combining it with DNA-damaging agents like chemotherapy and radiation.[7][14] Furthermore, by inhibiting pro-survival pathways like NF-κB, which are often activated as a resistance mechanism to other drugs, CBL0137 can re-sensitize resistant tumors.[17][20]
Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability following drug treatment.
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with CBL0137 at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Gene and Protein Expression (qRT-PCR and Western Blot)
These methods are used to quantify changes in mRNA and protein levels of target genes.
A. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from CBL0137-treated and control cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the gene of interest (e.g., NOTCH1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method.[2]
B. Western Blot
-
Protein Lysis: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.[21]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Orthotopic Xenograft Mouse Model Workflow
This protocol outlines a typical in vivo efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Conclusion and Future Directions
CBL0137 is a novel anti-cancer agent with a well-defined, multi-faceted mechanism of action centered on the inhibition of the FACT complex. Its ability to co-activate p53 and inhibit NF-κB, target cancer stem cells, and modulate numerous oncogenic pathways underscores its therapeutic potential. Strong preclinical data and manageable toxicity in a Phase I trial support its continued development.[18] Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers of response, and expanding clinical trials into a wider range of malignancies, including pediatric cancers.[22][23] The unique chromatin-modifying properties of CBL0137 position it as a promising candidate for overcoming drug resistance and improving outcomes for cancer patients.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 6. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone chaperone FACT complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Analysis of hFACT Action During Pol II Transcription In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. mdpi.com [mdpi.com]
- 11. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Transcriptional regulation of FACT involves Coordination of chromatin accessibility and CTCF binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
CBL0137: A Technical Guide to Water Solubility and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility and bioavailability of CBL0137, a novel anti-cancer agent. The information is compiled from publicly available research and is intended to support further investigation and development of this compound.
Core Properties of CBL0137
CBL0137 is a small molecule that acts as an inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex.[1][2][3][4][5][6][7][8] This inhibition leads to the simultaneous suppression of the NF-κB pathway and the activation of the p53 tumor suppressor pathway.[1][2][3][4][8][9] Notably, CBL0137 exerts its effects without causing DNA damage, a common issue with many chemotherapeutic agents.[2][3][8]
Solubility Profile
CBL0137 is characterized by its limited solubility in aqueous solutions.[10] The hydrochloride salt form of the compound, CBL0137 HCl, demonstrates improved solubility in water.[3][4] Detailed solubility data in various solvents are presented below.
Table 1: Solubility of CBL0137 and its Hydrochloride Salt
| Solvent System | CBL0137 Solubility | CBL0137 HCl Solubility |
| Water | Insoluble[1] | 10 mg/mL (with sonication)[4] |
| 20 mg/mL[3] | ||
| Aqueous Buffer (unspecified) | Sparingly soluble[10] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[10] | |
| Ethanol | ~2 mg/mL[10] | 8 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[10] | 17 mg/mL[1] |
| 20 mg/mL[3] | 33.33 mg/mL (with sonication)[4] | |
| Dimethylformamide (DMF) | ~5 mg/mL[10] |
Bioavailability and Pharmacokinetics
Preclinical studies indicate that the route of administration significantly impacts the bioavailability of CBL0137. Intravenous (IV) administration results in higher tumor tissue accumulation and overall bioavailability compared to oral (p.o.) administration.[2][3] Despite this, oral administration has demonstrated efficacy in suppressing tumor growth in animal models.[5] CBL0137 has also been shown to cross the blood-brain barrier.[2][3]
A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic parameters for intravenous CBL0137.
Table 2: Pharmacokinetic Parameters of Intravenous CBL0137 in Humans
| Parameter | Value |
| Area Under the Curve (AUC) | Dose-proportional increases[11] |
| Volume of Distribution (Vd) | 1,030 L/m²[11] |
| Mean Half-life (t½) | 24.7 hours[11] |
Experimental Protocols
The following are representative experimental protocols for assessing the solubility and in vivo pharmacokinetics of CBL0137, based on methodologies described in the scientific literature.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of CBL0137 in an aqueous buffer.
Materials:
-
CBL0137 powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of CBL0137 in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of CBL0137 from the stock solution to a known volume of PBS in a glass vial. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of CBL0137 in the filtrate using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of CBL0137 in the tested buffer.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of CBL0137 in mice following intravenous administration.
Materials:
-
CBL0137
-
Vehicle for injection (e.g., 5% dextrose in water)
-
Male or female mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for IV injection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for quantifying CBL0137 in plasma (e.g., LC-MS/MS)
Procedure:
-
Formulate CBL0137 in the chosen vehicle to the desired concentration for injection.
-
Acclimate the mice to the laboratory conditions for at least one week.
-
Divide the mice into groups, with each group representing a specific time point for blood collection.
-
Administer a single intravenous dose of CBL0137 to each mouse via the tail vein.
-
At predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a designated group of mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of CBL0137 in the plasma samples using a validated analytical method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC, Vd, and t½.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CBL0137 and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]
- 7. Facebook [cancer.gov]
- 8. Initial Testing (Stage 1) of the Curaxin CBL0137 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. NF-κB x FACT x p53 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Efficacy of CBL0137 in Renal Cell Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal cell carcinoma (RCC) remains a challenging malignancy, with a significant portion of patients developing resistance to current therapies. The histone chaperone FACT (Facilitates Chromatin Transcription) has emerged as a promising therapeutic target in various cancers due to its overexpression in tumor cells and its critical role in tumor progression and survival. CBL0137, a small molecule inhibitor of the FACT complex, has demonstrated significant preclinical antitumor activity across a range of malignancies, including renal cell carcinoma. This technical guide provides an in-depth overview of the preclinical studies of CBL0137 in RCC, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action: Dual Targeting of p53 and NF-κB Pathways
CBL0137 exerts its anticancer effects through a unique mechanism of action that involves the inhibition of the FACT complex, a heterodimer of SSRP1 (Structure-specific recognition protein 1) and SPT16 (Suppressor of Ty 16). In cancer cells, FACT is crucial for chromatin remodeling, a process essential for transcription, replication, and DNA repair.
By binding to the FACT complex, CBL0137 effectively traps it on the chromatin. This sequestration leads to two critical downstream events:
-
Activation of the p53 tumor suppressor pathway: The trapping of FACT on chromatin facilitates the phosphorylation of p53 at Serine 392 by Casein Kinase 2 (CK2). This phosphorylation stabilizes and activates p53, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[1][2]
-
Inhibition of the NF-κB signaling pathway: The inhibition of FACT-dependent transcription leads to the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a key transcription factor that promotes cell survival, proliferation, and inflammation, and its inhibition contributes significantly to the pro-apoptotic effects of CBL0137.
This dual mechanism of activating a tumor suppressor and inhibiting a pro-survival pathway makes CBL0137 a potent and promising anti-cancer agent.
References
A Technical Guide to the Discovery and Chemical Structure of Curaxin CBL0137
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curaxin CBL0137 is a second-generation, small-molecule anticancer agent that has demonstrated a broad spectrum of activity in numerous preclinical studies.[1][2] It is a water-soluble, non-genotoxic compound that modulates critical signaling pathways involved in cancer cell survival and proliferation.[2][3][4] This technical guide provides an in-depth overview of the discovery, chemical structure, and multifaceted mechanism of action of CBL0137, along with relevant quantitative data and experimental protocols.
Discovery and Chemical Structure
CBL0137 belongs to the curaxin class of compounds, which were designed to simultaneously activate the tumor suppressor p53 and inhibit the pro-survival transcription factor NF-κB.[2][5][6] As a second-generation curaxin, CBL0137 was developed to have improved pharmacological properties, such as better water solubility and tolerance in vivo, compared to its predecessors.[2][6]
The chemical name for CBL0137 is 1,1′-(9-(2-(isopropylamino)ethyl)-9H-carbazole-3,6-diyl)bis(ethan-1-one).[1][2] Its chemical structure is characterized by a carbazole core, which intercalates between DNA bases.[1]
Mechanism of Action
CBL0137 exerts its anticancer effects through a multi-targeted mechanism, with the primary target being the Facilitates Chromatin Transcription (FACT) complex.[2][5][7][8]
Inhibition of the FACT Complex
The FACT complex, composed of the subunits SSRP1 and SPT16, is a histone chaperone that plays a crucial role in DNA replication, transcription, and repair by destabilizing nucleosomes.[2][7] Tumor cells often overexpress FACT and are dependent on its function for survival.[7][8] CBL0137 binds to DNA and interferes with DNA-histone interactions, leading to the trapping of the FACT complex on chromatin.[3][4] This functional inactivation of FACT inhibits FACT-dependent transcription and induces a "chromatin damage" response without causing DNA breaks.[3][4]
Downstream Signaling Pathways
The inhibition of FACT by CBL0137 triggers a cascade of downstream effects on several key signaling pathways:
-
p53 Activation: Trapping of FACT on chromatin leads to the activation of p53 through a process involving casein kinase 2 (CK2)-dependent phosphorylation.[2][4][7] Activated p53 can then induce apoptosis and cell cycle arrest in cancer cells.[9]
-
NF-κB Inhibition: CBL0137 suppresses the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.[2][4][7]
-
c-MYC Repression: The compound has been shown to repress the expression of the c-MYC oncogene by disrupting the communication between enhancers and promoters.[1][9][10]
-
Wnt/β-catenin Signaling Inhibition: In colorectal cancer cells, CBL0137 has been demonstrated to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of its components and downstream targets.[9][11]
-
NOTCH1 Activation: CBL0137 can activate the NOTCH1 signaling pathway, which can lead to increased apoptosis and inhibited cell proliferation in certain cancers.[5][9] It has also been shown to reduce the self-renewal of cancer stem cells through this mechanism.[5]
-
Heat Shock Factor 1 (HSF1) Inhibition: The compound can suppress the HSF1/hsp70 transcription pathway, contributing to its anticancer effects, particularly in melanoma.[2]
-
Interferon Response: CBL0137-induced chromatin destabilization can lead to an interferon response in tumor cells.[3]
The following diagram illustrates the core mechanism of action of CBL0137.
Caption: Core mechanism of CBL0137 action.
Quantitative Data
The following tables summarize key quantitative data for CBL0137 from various preclinical studies.
Table 1: In Vitro Efficacy of CBL0137
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 | A1207 (Glioblastoma) | 0.635 µM | [7] |
| U87MG (Glioblastoma) | 2.045 µM | [7] | |
| Hematological Malignancies | 0.41 - 1.60 µM | [9] | |
| EC50 | p53 Activation | 0.37 µM | [4][12] |
| NF-κB Inhibition | 0.47 µM | [4][12] |
Table 2: Effects of CBL0137 on Gene and Protein Expression
| Target | Cell Line | Concentration | Time | Effect | Reference |
| BRD2 | HeLa TI | 0.6 µM | 4h | 4-fold decrease | [1] |
| HeLa TI | 1.2 µM | 4h | 2.1-fold decrease | [1] | |
| BRD3 | HeLa TI | 0.6 µM | 24h | 2.1-fold decrease | [1] |
| HeLa TI | 1.2 µM | 24h | 2.2-fold decrease | [1] | |
| DNMT3A | HeLa TI | 0.6/1.2 µM | 24h | Significant decrease | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize CBL0137.
Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CBL0137.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000-3,000 cells per well.
-
Drug Treatment: After 24 hours, add serial dilutions of CBL0137 to the wells and incubate for 24 hours.
-
Incubation: Remove the drug-containing medium and incubate the cells in fresh, drug-free medium for 72 hours.
-
Viability Assessment: Assess cell viability using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Data Analysis: Plot the data and determine the IC50 using a suitable curve-fitting analysis.[7]
The workflow for a typical cytotoxicity assay is depicted below.
Caption: Workflow for cytotoxicity assay.
Western Blotting
This protocol is used to assess the effect of CBL0137 on protein expression levels.
-
Cell Lysis: Treat cells with the desired concentrations of CBL0137 for the specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., DNMT3A, BRD2, p53), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Normalization: Normalize the results to a loading control such as β-actin.[1]
Reverse-Transcription Quantitative PCR (RT-qPCR)
This protocol is used to measure changes in gene expression at the mRNA level.
-
RNA Extraction: Treat cells with CBL0137 and then extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 2 µg of total RNA using a reverse transcriptase enzyme (e.g., MMLV-RT) and random primers.[1]
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix with primers specific for the genes of interest (e.g., DNMT1, DNMT3A).[1]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene.[1]
Preclinical and Clinical Development
CBL0137 has shown efficacy in a wide range of preclinical cancer models, including glioblastoma, pancreatic cancer, neuroblastoma, melanoma, and hematological malignancies.[1][5][7][8][9] It has been shown to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[7] Furthermore, CBL0137 has demonstrated synergistic effects when combined with standard-of-care chemotherapies like gemcitabine and histone deacetylase inhibitors.[3][8]
Based on its promising preclinical activity, CBL0137 has advanced into Phase I/II clinical trials for the treatment of relapsed or refractory solid tumors, including central nervous system tumors and lymphoma, in both adult and pediatric patients.[2][13][14][15][16] These trials are evaluating the safety, tolerability, and preliminary efficacy of CBL0137.[15]
Conclusion
CBL0137 is a novel anticancer agent with a unique mechanism of action centered on the inhibition of the FACT chromatin remodeling complex. This leads to the modulation of multiple oncogenic signaling pathways, ultimately resulting in cancer cell death and tumor growth inhibition. Its strong preclinical data and advancement into clinical trials highlight its potential as a new therapeutic option for a variety of cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. PEPN2111: Phase 1/2 Trial of CBL0137 for Relapsed or Refractory Solid Tumors and Lymphoma | St. Jude Care & Treatment [stjude.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. CBL0137 for the Treatment of Relapsed or Refractory Solid Tumors, Including CNS Tumors and Lymphoma | Fred Hutchinson Cancer Center [fredhutch.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CD137 (4-1BB) Agonists
This guide provides a comprehensive technical overview of CD137 (4-1BB) agonists, covering their mechanism of action, the evolution of their design from first to second-generation molecules, key experimental protocols for their evaluation, and the associated clinical challenges and future directions.
Introduction: CD137 as a Therapeutic Target
CD137, also known as 4-1BB or TNFRSF9, is a key costimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF).[1] Its expression is induced on activated T cells (both CD4+ and CD8+), natural killer (NK) cells, and other immune cells.[1][2] The engagement of CD137 by its natural ligand, 4-1BBL (TNFSF9), or by agonist antibodies, provides a crucial "signal 2" for a robust and sustained anti-tumor immune response.[3] This costimulation leads to enhanced T cell proliferation, survival, cytokine secretion (e.g., IFNγ), and cytotoxic activity.[2][4][5] For these reasons, CD137 has become a highly attractive target for cancer immunotherapy.[6][7]
Mechanism of Action and Signaling Pathway
Upon binding its ligand or an agonist antibody, CD137 receptors cluster on the cell surface.[6] This clustering is a critical event that initiates intracellular signaling. The cytoplasmic domain of CD137 lacks intrinsic kinase activity and relies on the recruitment of adaptor proteins, primarily TNF receptor-associated factors (TRAF1 and TRAF2).[1][8][9] The recruitment and trimerization of TRAFs trigger downstream signaling cascades, including the canonical NF-κB and MAP kinase (MAPK) pathways.[1][8] Activation of these pathways culminates in the transcriptional upregulation of genes that promote cell survival (e.g., Bcl-xL), proliferation, and effector functions.[4]
Generations of CD137 Agonists and Clinical Data
The clinical development of CD137 agonists has been marked by a clear evolution from first-generation monoclonal antibodies to more complex, second-generation molecules designed to mitigate toxicity and enhance efficacy.
First-Generation Agonists
The first wave of CD137 agonists included urelumab and utomilumab. While promising, their development was hampered by significant challenges. Urelumab, a potent IgG4 agonist, demonstrated clinical efficacy but was associated with severe, dose-dependent hepatotoxicity, including two treatment-related fatalities.[1][3][10] In contrast, utomilumab, a fully human IgG2, had a much better safety profile but showed limited monotherapy efficacy.[1][3][11] These divergent outcomes are thought to be driven by differences in their binding epitopes, IgG isotype, and dependence on Fc-gamma receptor (FcγR) for crosslinking activity.[3][12]
| Agonist | IgG Isotype | Binding Epitope (CRD) | 4-1BBL Competition | Key Clinical Finding |
| Urelumab (BMS-663513) | Human IgG4 | CRD1[1] | Non-competing[12] | Efficacious but caused severe, dose-limiting hepatotoxicity.[3][10] |
| Utomilumab (PF-05082566) | Human IgG2 | Junction of CRD3 and CRD4[1] | Competing | Excellent safety profile but limited clinical efficacy as a monotherapy.[1][3] |
Second-Generation Agonists
Learning from the first generation, newer agonists are being developed with novel designs to uncouple efficacy from systemic toxicity.[3][10] The primary strategy is to achieve conditional activation, focusing the agonist activity within the tumor microenvironment (TME).
Key strategies for second-generation agonists include:
-
FcγR-Dependent Activation: Designing antibodies that rely on crosslinking by FcγRs, which are often present on immune cells within the TME, for potent agonist activity.[10]
-
Bispecific and Multispecific Antibodies: These molecules target CD137 on one arm and a tumor-associated antigen (TAA) on another.[6][10] This design localizes the CD137 activation to the tumor site, where T cells engage with cancer cells expressing the TAA, thereby minimizing systemic immune activation.[1][4] Examples of TAAs being explored include HER2, FAP, PD-L1, and PSMA.[1][6]
-
Epitope Targeting: Selecting novel binding epitopes that may offer a better therapeutic window compared to first-generation agents.[4]
| Agonist Example | Format | Targets | Proposed Advantage |
| Cinrebafusp alfa (PRS-343) | Bispecific Fusion Protein | CD137 x HER2 | Conditional activation in HER2-positive tumors to enhance safety.[10] |
| GEN1046 | Bispecific Antibody | CD137 x PD-L1 | Dual targeting of costimulation and checkpoint inhibition at the tumor site.[10] |
| AGEN2373 | Monoclonal Antibody (IgG1) | CD137 (CRD IV) | FcγR-dependent activation designed for enhanced safety and efficacy.[10] |
| LVGN6051 | Monoclonal Antibody | CD137 | Engineered for preferential binding to FcγRIIB to mediate CD137 clustering without inducing cytotoxicity.[10] |
Key Experimental Protocols and Methodologies
Evaluating the efficacy and safety of CD137 agonists requires a suite of specialized in vitro and in vivo assays.
General Experimental Workflow
The development and characterization of a novel CD137 agonist typically follows a structured workflow, from initial in vitro validation to preclinical in vivo testing.
Detailed Methodologies
A. Reporter Gene Assay for CD137 Activation
-
Principle: To quantify the activation of a specific signaling pathway (e.g., NF-κB) downstream of CD137 engagement.
-
Methodology:
-
Cell Line: Use a reporter cell line, such as Jurkat T cells, that endogenously or recombinantly expresses human CD137. These cells are also engineered to contain a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a response element sensitive to the pathway of interest (e.g., an NF-κB response element).
-
Assay Setup: Plate the reporter cells. Add the test CD137 agonist antibody at various concentrations.
-
Crosslinking (if required): For agonists dependent on crosslinking, co-culture the reporter cells with a second cell line expressing Fcγ receptors or add a secondary crosslinking antibody.[13]
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for receptor engagement, signal transduction, and reporter gene expression.
-
Readout: Measure the reporter gene product using an appropriate substrate and detection method (e.g., luminescence for luciferase).
-
Analysis: Plot the signal intensity against the antibody concentration to determine potency (EC50) and maximal efficacy (Emax).
-
B. T-Cell Proliferation and Cytokine Release Assay
-
Principle: To measure the ability of a CD137 agonist to enhance the proliferation and effector function of primary T cells.
-
Methodology:
-
T-Cell Isolation: Isolate primary T cells (e.g., CD8+ T cells) from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Activation: Activate the T cells with a suboptimal dose of a T-cell receptor (TCR) stimulus (e.g., plate-bound anti-CD3 antibody or CD3/CD28 beads) to induce CD137 expression.[14]
-
Treatment: Add the CD137 agonist at various concentrations to the activated T-cell culture.
-
Incubation: Culture the cells for 3-5 days.
-
Proliferation Readout: Measure T-cell proliferation using methods like CFSE dye dilution (analyzed by flow cytometry) or a colorimetric assay (e.g., WST-1).
-
Cytokine Readout: Collect the culture supernatant at an earlier time point (e.g., 24-72 hours) and measure the concentration of key cytokines like IFN-γ and IL-2 using ELISA or a multiplex bead array (e.g., Luminex).[15]
-
C. Soluble CD137 (sCD137) as a Pharmacodynamic Biomarker
-
Principle: CD137 can be shed from the cell surface as a soluble form (sCD137). Measuring sCD137 levels in plasma can serve as a dynamic biomarker of target engagement and T-cell costimulation by an agonist.[15][16]
-
Methodology:
-
Sample Collection: Collect plasma or serum samples from subjects (animal models or human patients) at baseline and at various time points after administration of the CD137 agonist.[15]
-
Measurement: Quantify the concentration of sCD137 in the samples using a validated sandwich ELISA or Luminex assay.
-
Analysis: Correlate the change in sCD137 levels with the administered dose, treatment schedule, and clinical response to assess the pharmacodynamic activity of the drug.[15][16]
-
Challenges and Future Directions
The primary challenge in the development of CD137 agonists remains the decoupling of potent anti-tumor efficacy from systemic, off-tumor toxicity, particularly hepatotoxicity.[1][4] The experience with urelumab highlighted the risks of broad, systemic T-cell activation.[10]
Future directions are focused on enhancing tumor-specific activation:
-
Optimizing Bispecific Formats: Refining the choice of TAA targets to ensure high tumor-specificity and exploring novel formats like trispecific antibodies to further fine-tune activity.[4][10]
-
Combination Therapies: Combining CD137 agonists with other immunotherapies, such as PD-1/PD-L1 inhibitors, is a promising strategy.[7][17] Checkpoint inhibitors can help overcome immune suppression in the TME, potentially creating a more favorable environment for the action of CD137 agonists.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond and pharmacodynamic biomarkers (like sCD137) to monitor treatment response and guide dosing is crucial for clinical success.[15]
Conclusion
CD137 remains a compelling target for cancer immunotherapy due to its potent, costimulatory role in activating anti-tumor T cells and NK cells. While first-generation agonists faced significant hurdles, the lessons learned have paved the way for a diverse landscape of second-generation molecules with innovative designs aimed at maximizing efficacy while minimizing toxicity. Through sophisticated engineering, such as conditional activation via bispecific antibodies, and the use of robust experimental protocols and biomarkers, the full therapeutic potential of CD137 agonism may yet be realized, offering new hope for cancer patients.
References
- 1. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Agonism of 4-1BB for immune therapy: a perspective on possibilities and complications [frontiersin.org]
- 7. kuickresearch.com [kuickresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. onclive.com [onclive.com]
- 11. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Anti-CD137 agonist antibody–independent and clinically feasible preparation of tumor-infiltrating lymphocytes from soft tissue sarcoma and osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble CD137 as a dynamic biomarker to monitor agonist CD137 immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of T-Cell Offense: A Technical Guide to CD137 (4-1BB) Co-stimulation in Tumor Immunity
For Immediate Release
[CITY, STATE] – [DATE] – This technical guide provides an in-depth exploration of the co-stimulatory receptor CD137 (4-1BB), a critical modulator of T-cell activation and a promising target in cancer immunotherapy. Tailored for researchers, scientists, and drug development professionals, this document details the molecular signaling, functional outcomes, and key experimental methodologies associated with CD137, offering a comprehensive resource for advancing research and therapeutic development in immuno-oncology.
Executive Summary
CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is an inducible co-stimulatory molecule predominantly expressed on activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[1][2][3] Its engagement by its natural ligand, CD137L, or by agonistic monoclonal antibodies, provides a crucial second signal to T cells, augmenting their proliferation, survival, effector functions, and the formation of long-lived memory cells.[1][2][3][4] This potent immunomodulatory activity has positioned CD137 as a key target for cancer immunotherapy, with agonist antibodies and CD137-based chimeric antigen receptor (CAR) T-cell therapies showing significant promise in preclinical models and clinical trials.[2] This guide synthesizes the core knowledge of CD137 biology, presenting its signaling pathways, impact on T-cell function, and detailed protocols for its study.
The CD137 Signaling Cascade
Upon engagement with its trimeric ligand (CD137L) on antigen-presenting cells (APCs) or through cross-linking by agonist antibodies, CD137 trimerizes, initiating a downstream signaling cascade. Unlike some receptors, CD137 lacks intrinsic kinase activity and relies on the recruitment of TNFR-associated factor (TRAF) proteins to its cytoplasmic tail.
The key signaling events are as follows:
-
TRAF Recruitment : The cytoplasmic domain of CD137 directly recruits TRAF1 and TRAF2, and to some extent TRAF3. This interaction is fundamental for signal transduction.
-
Activation of NF-κB Pathway : The TRAF2-centric signaling complex activates the nuclear factor-kappa B (NF-κB) pathway. This is a critical step that leads to the transcription of genes involved in T-cell proliferation, survival (e.g., anti-apoptotic proteins like Bcl-xL), and effector functions.
-
MAPK Pathway Engagement : CD137 signaling also activates mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which contribute to the overall T-cell activation program.
-
AP-1 Activation : The transcription factor activating protein-1 (AP-1) is also involved in the transcriptional regulation of the CD137 promoter, suggesting a positive feedback loop.[5]
The culmination of these signals results in a robust and sustained T-cell response, which is essential for effective tumor clearance.
Caption: CD137 signaling cascade upon ligand binding.
Quantitative Impact of CD137 Co-stimulation on T-Cell Function
CD137 engagement provides a significant quantitative boost to T-cell anti-tumor functions. The following tables summarize key data from preclinical studies, illustrating the magnitude of these effects.
Table 1: Effect of CD137 Co-stimulation on T-Cell Expansion
| Cell Type | Stimulation Condition | Fold Expansion | Reference |
| Tumor-Reactive CD8+ CTLs | anti-CD3/CD28 beads | 10.6-fold (± 0.7) | [6] |
| Tumor-Reactive CD8+ CTLs | anti-CD3/CD28/CD137 beads | 14.4-fold (± 1.2) | [6] |
| Melanoma CD8+ TILs | Rapid Expansion Protocol (REP) | Baseline | [7] |
| Melanoma CD8+ TILs | REP + anti-4-1BB mAb (500 ng/ml) | Significant Increase in Yield | [7] |
Table 2: Enhancement of T-Cell Effector Functions by CD137 Co-stimulation
| T-Cell Type | Parameter Measured | Condition | Result | Reference |
| Human CD8+ T-cells | CD25 Expression (Activation) | anti-CD3 + trans anti-CD137 | Moderate Increase | [8][9] |
| Human CD8+ T-cells | CD25 Expression (Activation) | anti-CD3 + cis anti-CD137 | Prominent Increase | [8][9] |
| Human CD8+ T-cells | IFN-γ Production | T-cell lines + peptide stimulus | Strong Correlation with CD137 expression | [10] |
| Human CD8+ T-cells | TNF-α Production | T-cell lines + peptide stimulus | Strong Correlation with CD137 expression | [10] |
| OT-1 memory T-cells | In vivo Cytotoxicity | Control antibody | 57.5% specific lysis at 24h | [11] |
| OT-1 memory T-cells | In vivo Cytotoxicity | anti-CD137 mAb | 95.7% specific lysis at 24h | [11] |
Key Experimental Protocols
Accurate and reproducible methodologies are crucial for studying CD137. This section provides detailed protocols for core in vitro and in vivo assays.
In Vitro T-Cell Activation Assay with CD137 Co-stimulation
This protocol is designed to assess the activation of T cells in response to TCR stimulation and CD137 co-ligation, often measured by the upregulation of activation markers like CD25 and CD69, or by proliferation assays.
Materials:
-
Isolated human or mouse T cells (or PBMCs)
-
Sterile 96-well flat-bottom cell culture plates
-
Complete RPMI-1640 medium
-
Plate-bound anti-CD3 antibody (clone OKT3 for human, 2C11 for mouse)
-
Soluble or plate-bound anti-CD137 antibody (agonist)
-
Optional: Soluble anti-CD28 antibody for a positive control co-stimulation
-
Flow cytometer and relevant fluorescently-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-CD137)
-
Cell proliferation dye (e.g., CFSE)
Procedure:
-
Plate Coating: a. Dilute anti-CD3 antibody to an optimal concentration (typically 1-3 µg/mL) in sterile PBS.[12] b. Add 50 µL of the antibody solution to each well of a 96-well plate. c. Incubate the plate for 2-4 hours at 37°C or overnight at 4°C. d. Aspirate the antibody solution and wash each well three times with 200 µL of sterile PBS.
-
Cell Plating: a. If using a proliferation dye, label the T cells with CFSE according to the manufacturer's protocol. b. Resuspend T cells to a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium. c. Add 200 µL of the cell suspension to each coated well.
-
Co-stimulation: a. Prepare solutions of agonist anti-CD137 antibody at various concentrations (e.g., 0.1, 1, 5 µg/mL). b. Add the antibody solutions to the respective wells. Include a no-antibody control and an anti-CD28 (3-5 µg/mL) control.[12]
-
Incubation: a. Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator. CD137 expression typically peaks around 24 hours post-stimulation.[3]
-
Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-conjugated antibodies for surface markers of interest. c. Analyze the cells by flow cytometry. Gate on CD4+ or CD8+ populations and assess the expression of activation markers or the dilution of CFSE as a measure of proliferation.
Caption: Workflow for an in vitro T-cell activation assay.
In Vivo Murine Tumor Model for Evaluating CD137 Agonists
This protocol describes a common workflow for testing the anti-tumor efficacy of an agonist anti-CD137 antibody in a syngeneic mouse model.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c, B16-OVA for C57BL/6)
-
Agonist anti-mouse CD137 antibody (e.g., clone 3H3)
-
Isotype control antibody (e.g., Rat IgG)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: a. Culture and harvest tumor cells during their logarithmic growth phase. b. Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.[13]
-
Treatment: a. Once tumors are established and palpable (e.g., 3-5 mm in diameter, typically 7-9 days post-inoculation), randomize mice into treatment and control groups.[13][14] b. Administer the anti-CD137 antibody or isotype control via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 100 µg per injection per mouse.[13] c. Repeat the treatment as required by the study design (e.g., on days 9, 11, 13, and 15).[13]
-
Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. b. Monitor mice for overall health and body weight. c. The primary endpoint is typically tumor growth delay or regression. A survival study can also be conducted.
-
Endpoint Analysis (Optional): a. At the end of the study, tumors and spleens can be harvested. b. Tissues can be processed to create single-cell suspensions. c. Analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to understand the immunological mechanism of action.
Isolation of CD137+ Tumor-Infiltrating Lymphocytes (TILs)
This protocol focuses on enriching for tumor-reactive T cells from a tumor biopsy by leveraging the fact that these recently activated T cells upregulate CD137.
Materials:
-
Fresh tumor biopsy
-
Enzyme digestion cocktail (e.g., Collagenase, DNase)
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently-conjugated antibodies: anti-CD3, anti-CD8, anti-CD137
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Tumor Digestion: a. Mince the tumor tissue into small fragments (1-2 mm). b. Digest the fragments in an enzyme cocktail for 30-60 minutes at 37°C with gentle agitation to generate a single-cell suspension. c. Filter the suspension through a 70 µm cell strainer to remove debris.
-
Stimulation (Optional but Recommended): a. To enhance CD137 expression, co-culture the single-cell suspension overnight with autologous tumor cells or in the presence of IL-7 and IL-15.[15]
-
Staining: a. Wash the cells and resuspend in FACS buffer. b. Stain the cells with anti-CD3, anti-CD8, and anti-CD137 antibodies for 30 minutes at 4°C.
-
Sorting: a. Using a FACS sorter, gate on live, single cells, then on CD3+ T cells. b. Within the T-cell population, sort the CD8+ CD137+ cells into a collection tube containing culture medium.[16]
-
Expansion: a. The sorted CD137+ T cells, which are enriched for tumor-reactivity, can be expanded in vitro using protocols like the Rapid Expansion Protocol (REP) for subsequent functional analysis or adoptive cell therapy applications.
Conclusion and Future Directions
CD137 co-stimulation is a potent mechanism for amplifying T-cell-mediated anti-tumor immunity. Its ability to enhance the proliferation, survival, and effector function of cytotoxic T lymphocytes makes it a highly attractive target for immunotherapy. The successful application of agonist anti-CD137 antibodies and the incorporation of the CD137 signaling domain into CAR-T constructs underscore its therapeutic potential.
Future research will likely focus on optimizing CD137-targeted therapies to maximize efficacy while mitigating potential toxicities. This includes the development of next-generation bispecific antibodies that conditionally activate CD137 only within the tumor microenvironment, rational combination strategies with other immunotherapies like PD-1 blockade, and a deeper understanding of the nuanced roles of CD137 signaling in different immune cell subsets. The experimental frameworks provided in this guide offer the necessary tools to further interrogate and harness the power of CD137 for the next wave of cancer treatments.
References
- 1. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD137 as an Attractive T Cell Co-Stimulatory Target in the TNFRSF for Immuno-Oncology Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCR-independent CD137 (4–1BB) signaling promotes CD8+-exhausted T cell proliferation and terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB and AP-1 regulate activation-dependent CD137 (4-1BB) expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-Stimulation through 4-1BB/CD137 Improves the Expansion and Function of CD8+ Melanoma Tumor-Infiltrating Lymphocytes for Adoptive T-Cell Therapy | PLOS One [journals.plos.org]
- 8. CD137 (4-1BB) costimulation of CD8+ T cells is more potent when provided in cis than in trans with respect to CD3-TCR stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of T-Cell Receptors Specifically Reactive with Mutated Tumor-Associated Antigens from Tumor-Infiltrating Lymphocytes Based on CD137 Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CD137 on Tumor-Infiltrating Lymphocytes: A Technical Guide for Researchers
An In-depth Examination of CD137 as a Key Biomarker and Therapeutic Target in Immuno-Oncology
The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily, has emerged as a critical player in the anti-tumor immune response. Its expression on activated tumor-infiltrating lymphocytes (TILs) is increasingly recognized as a hallmark of tumor antigen-specific T cells, making it a highly attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of CD137 expression on TILs, detailing quantitative data, experimental protocols for its detection and analysis, and the underlying signaling pathways.
Quantitative Analysis of CD137 Expression on TILs
CD137 is dynamically expressed on T cells following T-cell receptor (TCR) engagement, serving as a marker for recently activated, tumor-reactive lymphocytes.[1] The frequency of CD137-expressing TILs can vary significantly across different tumor types and microenvironments.
Basal and Induced CD137 Expression in Ovarian Cancer
Studies in ovarian cancer have demonstrated that TILs exhibit higher baseline expression of CD137 compared to circulating T cells in the peripheral blood.[2] This suggests an ongoing activation of T cells within the tumor microenvironment. Furthermore, the expression of CD137 on these TILs can be significantly upregulated following ex vivo stimulation.
| Condition | Cell Population | Mean CD137 Expression (%) | 95% Confidence Interval | Notes |
| Freshly Isolated | ||||
| TILs (CD3+) | 7.8 | 5.7% - 20% (range) | Significantly higher than peripheral blood T cells (0.2%).[2][3] | |
| TALs (CD3+) | 1.82 | 1.04% (SD) | Higher than peripheral blood, but lower than solid tumor TILs.[2][3] | |
| Peripheral Blood (CD3+) | 0.2 | 0.054% (SD) | [2][3] | |
| Ovarian Cancer TILs (CD4+) | 5.9 | 2.12 to 9.75 | [4] | |
| Ovarian Cancer TILs (CD8+) | 3.32 | 1.19 to 5.46 | [4] | |
| Overnight Culture with IL-7/15 | ||||
| TILs (CD3+) | Increased | - | Significant increase observed.[2] | |
| TILs (CD8+) | Increased | - | Significant increase observed in all samples.[2][3] | |
| TILs (CD4+) | No significant increase | - | [2][3] |
TILs: Tumor-Infiltrating Lymphocytes; TALs: Tumor-Associated Lymphocytes (from ascites)
Co-expression of CD137 with Other Key Immune Markers
CD137 expression is often found on TILs that also express other markers of activation and exhaustion, such as PD-1, CD39, and CD103. However, CD137 appears to be a more selective marker for tumor-reactive T cells.[5] While a large proportion of CD137+ TILs co-express these other markers, only a small fraction of PD-1+, CD39+, or CD103+ TILs are positive for CD137.[4][6] This indicates that the CD137+ population represents a highly specific subset of tumor-reactive cells.[5]
| Marker Co-expressed with CD137+ TILs | Mean Co-expression (%) | 95% Confidence Interval |
| PD-1 | 54.9 | 39.47 to 70.31 |
| CD39 | 76.8 | 64.55 to 88.95 |
| CD103 | 37.6 | 24.64 to 48.78 |
Data from studies on human ovarian tumors.[4][6]
The functional significance of this co-expression is profound; the removal of the CD137+ subset from PD-1+, CD39+, or CD103+ TIL populations diminishes their ability to secrete IFN-γ in response to autologous tumor cells.[4] This underscores the central role of the CD137+ population in driving anti-tumor immunity.
Experimental Protocols
Accurate detection and characterization of CD137+ TILs are crucial for both research and clinical applications. The following are detailed protocols for the most common methodologies.
Flow Cytometry for CD137 Surface and Intracellular Staining
Flow cytometry is a powerful technique for the quantitative analysis of CD137 expression on different TIL subsets.
Objective: To quantify the percentage of CD4+ and CD8+ TILs expressing surface and intracellular CD137.
Materials:
-
Single-cell suspension of TILs
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye (e.g., 7-AAD)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
Anti-human CD137 (4-1BB)
-
Isotype control for CD137
-
-
Intracellular Staining Kit (containing fixation and permeabilization buffers)
-
Flow cytometer
Protocol:
-
Cell Preparation: Start with a single-cell suspension of TILs, prepared from fresh tumor tissue by enzymatic digestion and mechanical dissociation.[7]
-
Surface Staining: a. Resuspend up to 1x10^6 TILs in 100 µL of FACS buffer. b. Add the mix of surface antibodies (CD3, CD4, CD8, and surface CD137) at pre-titrated concentrations. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Viability Staining: a. Resuspend the cell pellet in 100 µL of PBS. b. Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-30 minutes at 4°C in the dark. c. Wash the cells with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining): a. Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the intracellular anti-CD137 antibody. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Be sure to include fluorescence-minus-one (FMO) controls for setting gates, especially for CD137.[7]
-
Data Analysis: a. Gate on viable, single cells. b. From the viable singlets, gate on CD3+ T cells. c. Within the CD3+ population, differentiate between CD4+ and CD8+ subsets. d. Analyze the expression of CD137 on both CD4+ and CD8+ TILs.
Caption: Workflow for Flow Cytometry Analysis of CD137 on TILs.
Immunohistochemistry (IHC) for CD137 in Tumor Tissue
IHC allows for the visualization of CD137-expressing cells within the context of the tumor microenvironment.
Objective: To detect the presence and localization of CD137+ cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 10% normal goat serum in TBS)
-
Primary antibody: anti-human CD137
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
Antigen Retrieval: a. Heat the slides in antigen retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: a. Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[8] b. Rinse with Tris-buffered saline (TBS).
-
Blocking: a. Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: a. Dilute the anti-CD137 primary antibody in TBS with 1% BSA to the optimal concentration. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[9]
-
Secondary Antibody Incubation: a. Wash the slides with TBS. b. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[9]
-
Detection: a. Wash the slides with TBS. b. Apply the DAB chromogen substrate and incubate until the desired brown color develops (typically 5-10 minutes). c. Rinse with distilled water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. Wash with water. c. Dehydrate the sections through a graded ethanol series and clear with xylene. d. Mount with a permanent mounting medium and coverslip.
Functional Assays for CD137+ TILs
Functional assays are essential to confirm the anti-tumor reactivity of CD137+ TILs.
Objective: To assess the ability of sorted CD137+ TILs to recognize and respond to autologous tumor cells.
Co-culture and Cytokine Release Assay (ELISA):
-
Cell Sorting: Isolate CD137+ and CD137- TIL populations from a fresh tumor digest using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).[2]
-
Co-culture Setup: a. Plate autologous tumor cells (target cells) in a 96-well plate. b. Add the sorted CD137+ or CD137- TILs (effector cells) at an effector-to-target (E:T) ratio of 1:1.[2] c. Include controls of TILs alone and tumor cells alone.
-
Incubation: Co-culture the cells for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of cytokines such as IFN-γ and TNF-α in the supernatants using a standard ELISA kit, following the manufacturer's instructions. An increased production of these cytokines by CD137+ TILs upon co-culture with tumor cells indicates tumor reactivity.[2]
CD137 Signaling Pathway
Upon engagement by its ligand, CD137L (expressed on antigen-presenting cells and some tumor cells), CD137 trimerizes and recruits TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[10] This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1.
The activation of these pathways results in:
-
Enhanced T-cell proliferation and survival: By upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11]
-
Increased cytokine production: Including IFN-γ and IL-2, which are crucial for an effective anti-tumor response.[12]
-
Enhanced effector functions: Such as cytotoxicity of CD8+ T cells.[11]
-
Formation of memory T cells: Promoting long-term anti-tumor immunity.[12]
Caption: Simplified CD137 signaling cascade in T lymphocytes.
Conclusion
CD137 has been firmly established as a selective and reliable marker for identifying naturally occurring, tumor-reactive TILs.[5][13] Its expression is indicative of a T-cell population with potent anti-tumor activity, characterized by the production of key effector cytokines and the potential for in vivo tumor control.[2][4][14] The methodologies outlined in this guide provide a robust framework for the accurate detection, quantification, and functional assessment of CD137+ TILs. As a therapeutic target, agonistic antibodies against CD137 hold immense promise for enhancing anti-tumor immunity, and a thorough understanding of its expression and function is paramount for the continued development of effective cancer immunotherapies.
References
- 1. Use of CD137 to study the full repertoire of CD8+ T cells without the need to know epitope specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CD137 accurately identifies and enriches for naturally-occurring tumor-reactive T cells in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of CD39, CD103, CD137, and PD-1 as biomarkers for naturally occurring tumor antigen-specific TILs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. crownbio.com [crownbio.com]
- 8. Analysis of CD137 and CD137L Expression in Human Primary Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD137 Identifies and Enriches for Tumor-Reactive T Cells - The ASCO Post [ascopost.com]
Foundational Research on Synthetic Tumor-Targeted CD137 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and development of synthetic tumor-targeted CD137 agonists. CD137 (also known as 4-1BB), a costimulatory receptor primarily expressed on activated T cells and natural killer (NK) cells, has emerged as a promising target for cancer immunotherapy.[1][2][3] Agonism of CD137 can enhance anti-tumor immunity by promoting immune cell proliferation, survival, and cytotoxic function.[4] However, early development of systemic CD137 agonists, such as the monoclonal antibodies urelumab and utomilumab, was hampered by a narrow therapeutic window, characterized by dose-limiting toxicities like hepatotoxicity or a lack of robust single-agent efficacy.[3]
To overcome these limitations, the field has shifted towards developing synthetic, tumor-targeted agonists. These next-generation molecules are designed to localize CD137 activation to the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing systemic immune-related adverse events. This guide details the core principles of this approach, summarizing key preclinical data, experimental methodologies, and the underlying biological pathways.
Rationale for Tumor-Targeted CD137 Agonism
Systemic activation of the immune system by potent CD137 agonists can lead to widespread inflammation and toxicity.[5] The core concept behind tumor-targeted agonists is to restrict CD137 costimulation to the site of the tumor. This is achieved by designing multi-specific molecules that simultaneously bind to a tumor-associated antigen (TAA) on cancer cells and to CD137 on tumor-infiltrating lymphocytes. This conditional activation strategy ensures that potent immune stimulation occurs only in the presence of tumor cells, effectively turning the cancer itself into a hub for T-cell activation.[6][7]
One innovative approach in this area is the development of Tumor-Targeted Immune Cell Agonists (TICAs™), which are low molecular weight, synthetic molecules constructed from constrained bicyclic peptides (Bicycles®).[6][8] These molecules exhibit antibody-like specificity but have a small size (~1.5-2 kDa), which allows for rapid tumor penetration and fast renal clearance.[9] This pharmacokinetic profile may prevent the liver and gastrointestinal toxicity associated with larger antibody formats.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various CD137 agonists, including first-generation antibodies and newer synthetic constructs.
Table 1: Binding Affinities and In Vitro Potency of CD137 Agonists
| Compound | Type | Target(s) | Binding Affinity (KD or EC50) | In Vitro Assay | Potency (EC50) | Reference(s) |
| Urelumab (BMS-663513) | Human IgG4 mAb | CD137 | ~16.6 - 22 nM | IFN-γ Secretion (with cross-linking) | 0.26 nM | |
| Utomilumab (PF-05082566) | Human IgG2 mAb | CD137 | ~69 - 71.2 nM | NF-κB Reporter Assay | Less potent than Urelumab | [5] |
| CTX-471 | Human IgG4 mAb | CD137 | Human T-cells: 1.4 nM; Murine T-cells: 36 nM | IFN-γ Secretion (FcγR-dependent) | Not specified | |
| BCY12491 | Bicycle TICA | EphA2 / CD137 | Not specified | Jurkat-CD137 Reporter + EphA2+ cells | Sub-nanomolar | [8] |
| BT7480 | Bicycle TICA | Nectin-4 / CD137 | Not specified | CD137 Agonism & Antitumor Activity | Not specified | [10][11] |
| ADG106 | Human IgG4 mAb | CD137 | Not specified | NF-κB Reporter Assay (with cross-linking) | Strong agonist | [12] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data of Synthetic CD137 Agonists
| Compound | Animal Model | Tumor Model | Dosing | Key Outcomes | Reference(s) |
| BCY12491 (EphA2/CD137 TICA) | huCD137 Transgenic Mice | MC38 (EphA2-expressing) | 15 mg/kg IP, intermittent | Tumor elimination, immunologic memory, CD8+ T-cell infiltration | [7] |
| BCY12491 (EphA2/CD137 TICA) | CD-1 Mice | (Pharmacokinetics only) | 5 mg/kg IV | Plasma t1/2: ~1-2 hours | [6][7] |
| BT7480 (Nectin-4/CD137 TICA) | Syngeneic Mouse Models | Not specified | Not specified | Robust antitumor activity | [3][10] |
| Wt-mAb (CD137 agonist with mIgG2a Fc) | BALB/c Mice | CT26 | Not specified | 80% of mice tumor-free | [2] |
| Urelumab Analog | BALB/c-hCD137 Mice | CT26.WT | 3 mg/kg | TGI = 100% | [13] |
| Utomilumab Analog | BALB/c-hCD137 Mice | CT26.WT | 10 mg/kg | TGI = 47.67% | [13] |
(TGI = Tumor Growth Inhibition; IP = Intraperitoneal; IV = Intravenous)
Core Signaling and Experimental Workflows
CD137 Signaling Pathway
Upon engagement by its natural ligand (CD137L) or an agonistic agent, CD137 receptors trimerize, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[14] This initiates downstream signaling cascades that culminate in the activation of transcription factors, most notably NF-κB and AP-1 (via MAPK pathways).[4][15] These transcription factors drive the expression of genes that promote T-cell proliferation, survival (e.g., anti-apoptotic proteins like Bcl-xL), and effector functions, including the secretion of pro-inflammatory cytokines like IFN-γ.[16]
References
- 1. Frontiers | CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer [frontiersin.org]
- 2. CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a Synthetic Class of Nectin-4-Targeted CD137 Agonists for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNFRSF9 TNF receptor superfamily member 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer immunity induced by a synthetic tumor-targeted CD137 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. bicycletherapeutics.com [bicycletherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Optimization of a Synthetic Class of Nectin-4-Targeted CD137 Agonists for Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.gempharmatech.com [en.gempharmatech.com]
- 14. Human 4-1BB (CD137) signals are mediated by TRAF2 and activate nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and characterization of a novel human CD137 agonistic antibody with anti‐tumor activity and a good safety profile in non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the rationale for targeting CD137 in cancer immunotherapy.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rationale behind targeting CD137 (also known as 4-1BB), a key costimulatory receptor, in the field of cancer immunotherapy. We will delve into its mechanism of action, signaling pathways, and the preclinical and clinical data that underscore its potential as a therapeutic target. This guide also provides detailed methodologies for key experimental assays and visualizes complex biological processes to facilitate a deeper understanding.
The Rationale for Targeting CD137
CD137, a member of the tumor necrosis factor receptor superfamily (TNFRSF9), is a potent costimulatory molecule that is transiently expressed on activated immune cells, most notably on CD8+ and CD4+ T cells, as well as on natural killer (NK) cells, regulatory T cells (Tregs), and dendritic cells (DCs).[1][2][3] Its expression on both innate and adaptive immune cells makes it an attractive target for cancer immunotherapy.[4]
The core rationale for targeting CD137 lies in its ability to act as a "gas pedal" for the anti-tumor immune response.[5] While immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 work by "releasing the brakes" on the immune system, CD137 agonists directly stimulate and enhance the activity of cancer-fighting immune cells.[5]
Ligation of CD137 by its natural ligand (CD137L) or by agonistic antibodies triggers a cascade of downstream signals that result in:
-
Enhanced T Cell Proliferation and Survival: CD137 signaling promotes the expansion and survival of CD8+ cytotoxic T lymphocytes (CTLs), the primary effectors of anti-tumor immunity.[3][6] It protects T cells from activation-induced cell death, leading to a more sustained and robust immune response.[7]
-
Increased Effector Function: Activation of CD137 boosts the cytolytic activity of CTLs and NK cells and stimulates the production of pro-inflammatory cytokines such as Interferon-gamma (IFNγ), which are crucial for killing tumor cells.[8][9]
-
Generation of Memory T Cells: CD137 signaling is instrumental in the formation of long-lived memory T cells, which is critical for preventing cancer recurrence.[6][10]
-
Modulation of the Tumor Microenvironment (TME): Targeting CD137 can lead to an influx of immune cells into the tumor, creating a more inflamed and less immunosuppressive TME.[4]
-
Activation of NK Cells: On NK cells, CD137 stimulation enhances their proliferation, IFNγ production, and antibody-dependent cell-mediated cytotoxicity (ADCC), providing another avenue for tumor cell destruction.[1][9]
This multi-faceted mechanism of action has made CD137 a promising target for monotherapy and, perhaps more importantly, for combination therapies with other immunomodulatory agents.[5][6]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of targeting CD137 has been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Efficacy of Anti-CD137 Monoclonal Antibodies in Mouse Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| NS0 Myeloma (subcutaneous) | Anti-CD137 mAb | Complete tumor eradication | [11] |
| NS0 Myeloma (intraperitoneal) | Anti-CD137 mAb | Significant increase in survival | [11] |
| CT26 Colon Carcinoma | Anti-CD137 mAb | Tumor suppression | [12] |
| B16 Melanoma | Anti-CD137 + Anti-PD-1 mAbs | More effective tumor reduction than monotherapy | [10] |
| AT-3 Mammary Carcinoma | Anti-CD137 + Anti-PD-1 mAbs + Radiotherapy | Prevention of established subcutaneous tumors | [10] |
| B16 Melanoma | Anti-CD137 + FVAX vaccine + Anti-CTLA-4 | Increased T cell infiltration and cytokine production | [10] |
Table 2: Clinical Trial Data for Urelumab (Anti-CD137 Agonist)
| Trial ID / Combination | Cancer Type(s) | Dose | Key Efficacy Results | Key Treatment-Related Adverse Events (TRAEs) | Reference |
| CA186-018 (Urelumab + Cetuximab) | Metastatic Colorectal Cancer, SCCHN | Urelumab 8 mg | ORR: 5% (1 patient with SCCHN had a partial response) | Fatigue (75%), Dermatitis (45%) | [8][13] |
| CA186-107 (Urelumab + Nivolumab) | Advanced Solid Tumors | Urelumab 8 mg + Nivolumab 240 mg | ORR in anti-PD-1 naive melanoma: 49% | Fatigue (32%) | [8][13] |
| Integrated Analysis (Monotherapy) | Advanced Cancers | ≥1 mg/kg | - | Increased AST (27%), Increased ALT (27%), Fatigue (24%) | [5] |
| Integrated Analysis (Monotherapy) | Advanced Cancers | 0.1 mg/kg | - | Fatigue (16%), Nausea (13%) | [5] |
| INTRUST (NCT03792724) (Intratumoral Urelumab + Nivolumab) | Advanced Solid Tumors | Urelumab 8 mg | DCR: 67.7%, 2 objective responses | Well tolerated, no dose-limiting liver toxicity | [14] |
ORR: Objective Response Rate; DCR: Disease Control Rate; SCCHN: Squamous Cell Carcinoma of the Head and Neck; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.
Table 3: Clinical Trial Data for Utomilumab (Anti-CD137 Agonist)
| Trial ID / Combination | Cancer Type(s) | Dose | Key Efficacy Results | Key Treatment-Related Adverse Events (TRAEs) | Reference |
| Phase 1b (Utomilumab + Pembrolizumab) | Advanced Solid Tumors | Utomilumab 0.45-5.0 mg/kg | 6 confirmed complete or partial responses (out of 23 patients) | Generally mild; most common were rash, fatigue, itching, fever | [7][15] |
| Phase 1 (NCT01307267) (Monotherapy) | Advanced Malignancies | Utomilumab 0.006-10 mg/kg | ORR (solid tumors): 3.8%; ORR (Merkel cell carcinoma): 13.3% | Fatigue, pyrexia, decreased appetite, dizziness, rash (<10% of patients) | [16] |
| Phase 1 (Utomilumab + Rituximab) | Follicular & other CD20+ NHL | Utomilumab 0.03-10 mg/kg | ORR: 21.2% (4 complete, 10 partial responses) | Grade 3 neutropenia (1.5%) | [17] |
ORR: Objective Response Rate; NHL: Non-Hodgkin Lymphoma.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the function and efficacy of CD137-targeting therapies.
T Cell Activation Assay
This assay measures the ability of a CD137 agonist to enhance T cell activation, often in combination with a primary stimulus like anti-CD3.
-
Objective: To quantify the activation of CD4+ and CD8+ T cells following stimulation.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate Coating: Coat a 96-well U-bottom plate with a suboptimal concentration of anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C to provide a primary T cell receptor (TCR) signal.
-
Cell Plating: Wash the plate and seed PBMCs at a density of 2 x 10^5 cells/well.
-
Treatment: Add the test CD137 agonist antibody at various concentrations. Include an isotype control antibody and a positive control (e.g., anti-CD28 antibody).
-
Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T cell markers (CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, and CD137 itself). Analyze by multi-color flow cytometry.[18][19][20]
-
-
Readouts:
-
Percentage of CD4+ and CD8+ T cells expressing activation markers.
-
Mean Fluorescence Intensity (MFI) of activation markers.
-
Cytokine production (e.g., IFNγ, IL-2) in the supernatant, measured by ELISA or multiplex bead array.
-
T cell proliferation, assessed by CFSE dilution assay over a longer incubation period (3-5 days).
-
NK Cell-Mediated Cytotoxicity Assay
This assay evaluates the ability of a CD137 agonist to enhance the killing of tumor target cells by NK cells.
-
Objective: To measure the percentage of target cell lysis mediated by NK cells.
-
Methodology (Flow Cytometry-Based):
-
Cell Preparation:
-
Effector Cells: Isolate NK cells from PBMCs. NK cells can be activated and expanded beforehand by culturing with cytokines like IL-2 or IL-15 for several days to induce CD137 expression.[21][22]
-
Target Cells: Use a tumor cell line (e.g., K562, a classic NK target). Label the target cells with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.[23]
-
-
Co-culture:
-
Plate the labeled target cells (e.g., 2 x 10^4 cells/well) in a 96-well V-bottom plate.
-
Add the activated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add the CD137 agonist antibody or isotype control.
-
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Staining: After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) and Annexin V to the wells to identify dead and apoptotic cells.
-
Analysis: Acquire samples on a flow cytometer. Gate on the fluorescently labeled target cells (CFSE+) and quantify the percentage of dead/apoptotic cells (7-AAD+/Annexin V+).[24][25][26]
-
-
Readouts:
-
Percentage of specific lysis, calculated as: (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) * 100.
-
NK cell degranulation, measured by staining for surface CD107a.
-
In Vivo Mouse Tumor Model
This protocol assesses the anti-tumor efficacy of a CD137 agonist in a living organism.
-
Objective: To evaluate the effect of a CD137 agonist on tumor growth and survival in mice.
-
Methodology:
-
Animal Model: Use syngeneic, immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Inoculation: Subcutaneously inject a known number of tumor cells (e.g., 2 x 10^5 CT26 colon carcinoma cells) into the flank of each mouse.[12]
-
Treatment: Once tumors are established and reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the anti-CD137 antibody (e.g., 100-200 µg per mouse) via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified time points (e.g., twice a week). Include a control group receiving an isotype control antibody.[11][12]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Record survival data.
-
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors and spleens can be harvested for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
-
-
Readouts:
-
Tumor growth inhibition curves.
-
Kaplan-Meier survival analysis.
-
Analysis of tumor-infiltrating lymphocytes (TILs) to assess changes in the immune composition of the TME.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to CD137 targeting.
CD137 Signaling Pathway in T Cells
This diagram illustrates the intracellular signaling cascade initiated upon CD137 engagement.
Caption: CD137 signaling recruits TRAF adaptors, activating NF-κB pathways.
Experimental Workflow for Therapeutic Antibody Development
This diagram outlines the typical stages involved in the discovery and validation of a therapeutic antibody, such as a CD137 agonist.
Caption: A streamlined workflow for therapeutic antibody discovery and validation.
Immune Cell Interplay upon CD137 Activation
This diagram illustrates the logical relationships and interactions between different immune cells following the activation of CD137 in the tumor microenvironment.
Caption: CD137 agonism orchestrates a multi-cellular anti-tumor response.
References
- 1. Antibody Discovery Process Explained - Kyinno Bio [kyinno.com]
- 2. Modernizing Antibody Screening Workflows with Live-Cell Analysis | The Scientist [the-scientist.com]
- 3. TCR-independent CD137 (4–1BB) signaling promotes CD8+-exhausted T cell proliferation and terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sapiosciences.com [sapiosciences.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancing Therapeutic Antibody Discovery Workflows| Sartorius [sartorius.com]
- 7. pfizer.com [pfizer.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update on Anti-CD137 Antibodies in Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medrxiv.org [medrxiv.org]
- 19. Use of CD137 to study the full repertoire of CD8+ T cells without the need to know epitope specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation-induced CD137 is a fast assay for identification and multi-parameter flow cytometric analysis of alloreactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lonzabio.jp [lonzabio.jp]
- 22. scispace.com [scispace.com]
- 23. m.youtube.com [m.youtube.com]
- 24. stemcell.com [stemcell.com]
- 25. Fc-dependent expression of CD137 on human NK cells: insights into “agonistic” effects of anti-CD137 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to microRNA-137
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-137 (miR-137) is a small non-coding RNA that has emerged as a critical regulator of gene expression in a multitude of biological processes. Its dysregulation is implicated in the pathogenesis of various diseases, most notably cancer and neurological disorders. This guide provides a comprehensive technical overview of miR-137, detailing its biogenesis, molecular mechanisms, and roles in health and disease. It includes structured tables of quantitative data, detailed experimental protocols for its study, and visualizations of key signaling pathways to serve as a valuable resource for the scientific community.
Introduction
MicroRNAs (miRNAs) are a class of endogenous, ~22-nucleotide non-coding RNAs that post-transcriptionally regulate gene expression by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] miR-137, a classic 23-nucleotide miRNA, is located within a long non-coding host gene, MIR137HG, on human chromosome 1.[1] It is highly conserved across species and is particularly enriched in the brain.[2] Emerging evidence highlights miR-137 as a pivotal player in cellular processes such as proliferation, differentiation, and apoptosis. Its aberrant expression has been linked to tumorigenesis and the pathophysiology of psychiatric conditions like schizophrenia, making it a promising biomarker and therapeutic target.
Biogenesis of miR-137
The biogenesis of miR-137 follows the canonical miRNA processing pathway, a multi-step process involving both nuclear and cytoplasmic events.
The MIR137HG gene is first transcribed into a long primary transcript known as pri-miR-137 by RNA polymerase II. This pri-miR-137 transcript contains a characteristic hairpin structure. In the nucleus, the microprocessor complex, composed of the RNase III enzyme Drosha and its partner DGCR8, recognizes and cleaves the pri-miR-137 to release a ~70-nucleotide precursor miRNA (pre-miR-137).[1][3] This precursor is then exported to the cytoplasm by Exportin-5. In the cytoplasm, another RNase III enzyme, Dicer, in complex with the TRBP protein, cleaves the pre-miR-137 hairpin to generate a mature ~22-nucleotide miR-137 duplex.[1] This duplex is then loaded into an Argonaute (AGO) protein, a core component of the RNA-induced silencing complex (RISC). Typically, one strand of the duplex, the mature miR-137, is preferentially retained in the RISC, while the other strand is degraded. The mature miR-137 within the RISC then guides the complex to target mRNAs containing complementary sequences in their 3'-UTRs, leading to gene silencing.[1]
Molecular Mechanisms and Signaling Pathways
miR-137 exerts its biological functions by targeting a wide array of mRNAs, thereby influencing multiple signaling pathways crucial for cellular homeostasis. Its role as a tumor suppressor and a regulator of neuronal development is underscored by its interaction with key oncogenes and neurodevelopmental genes.
Role in Cancer
In numerous cancers, miR-137 is frequently downregulated, functioning as a tumor suppressor.[4][5] It inhibits cell proliferation, migration, and invasion, and can sensitize cancer cells to chemotherapy.
Key Signaling Pathways in Cancer:
-
PI3K/AKT Pathway: miR-137 has been shown to suppress the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation. It achieves this by directly targeting and downregulating key components of this pathway, such as NUCKS1.[5][6] The inhibition of the PI3K/AKT pathway leads to cell cycle arrest and apoptosis.
-
Cell Cycle Regulation: Overexpression of miR-137 leads to G1 phase arrest in cancer cells.[7][8] This is mediated by the downregulation of cell cycle-associated proteins like Cyclin D1, PCNA, Cyclin E, Cyclin A1, and Cyclin A2, and the upregulation of the cell cycle inhibitor p21.[7]
-
COX-2/PGE2 Signaling: In retinoblastoma, miR-137 directly targets cyclooxygenase-2 (COX-2), leading to reduced expression of COX-2 and decreased production of prostaglandin E2 (PGE2). This inhibition of the COX-2/PGE2 signaling pathway suppresses cancer cell proliferation and invasion.[9]
Role in Neurological Disorders
miR-137 is highly expressed in the brain and plays a crucial role in neuronal development, including differentiation, maturation, and synaptic plasticity. Its dysregulation has been strongly associated with schizophrenia and other neurodevelopmental disorders.
Key Signaling Pathways in the Nervous System:
-
Neuronal Differentiation and Maturation: miR-137 regulates the fate of neural stem cells. It can promote differentiation by targeting transcription factors and epigenetic regulators like LSD1 and EZH2.[2] It also influences dendritic morphogenesis and spine development by targeting the ubiquitin ligase Mind Bomb-1 (Mib1).[2]
-
Synaptic Function: miR-137 is involved in the regulation of synaptic transmission and plasticity. Some of its targets are implicated in synaptic vesicle trafficking and neurotransmitter release.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on miR-137.
Table 1: Expression of miR-137 in Cancer
| Cancer Type | Tissue/Cell Line | Expression Change | Fold Change (approx.) | Reference |
| Non-Small Cell Lung Cancer | Tumor vs. Adjacent Normal | Downregulated | ~0.5 | [10] |
| Non-Small Cell Lung Cancer | Stage III-IV vs. Stage I-II | Downregulated | Lower in late stages | [10] |
| Paclitaxel-resistant A549 cells | A549/PTX vs. A549 | Downregulated | Not specified | [5][6] |
| Cisplatin-resistant A549 cells | A549/CDDP vs. A549 | Downregulated | Not specified | [5][6] |
| Gastric Cancer | Tumor vs. Adjacent Normal | Downregulated | Not specified | [11] |
| Retinoblastoma | Tumor vs. Normal Retina | Downregulated | Not specified | [9] |
| Pediatric High-Grade Glioma | pHGG vs. pLGG | Downregulated | Not specified | [12] |
| Triple-Negative Breast Cancer | TNBC tissues vs. Normal | Downregulated | Not specified | [13] |
Table 2: Functional Effects of miR-137 Modulation in Cancer Cells
| Cell Line | Modulation | Effect | Quantitative Measure | Reference |
| A549 & NCI-H838 | miR-137 mimic | Decreased cell proliferation | Significant decrease in foci number (P<0.05) and metabolic activity (P<0.05) | [7] |
| SGC7901 & AGS | miR-137 mimic | Decreased cell proliferation | Significant reduction in proliferation rate | [8] |
| SGC7901 | miR-137 mimic | G1/S phase arrest | Significant increase in G1 phase cell percentage | [8] |
| MDA-MB-231 | miR-137 mimic | Decreased cell proliferation | Significant decrease in MTT assay | [13] |
| SiHa & HeLa | miR-137 inhibitor | Increased cell proliferation | Significant increase in CCK-8 assay | [14] |
| Vascular Smooth Muscle Cells | miR-137 mimic | Decreased cell proliferation | Significant suppression in CCK-8 assay | [15] |
Table 3: Validated Gene Targets of miR-137
| Target Gene | Cancer/Disease Context | Method of Validation | Reference |
| NUCKS1 | Lung Cancer | Luciferase Reporter Assay | [5][6] |
| COX-2 | Retinoblastoma | Luciferase Reporter Assay | [9] |
| SRC3 | Non-Small Cell Lung Cancer | Western Blot | [7] |
| Cdc42 | Gastric Cancer | Western Blot | [11] |
| IGFBP-5 | Vascular Smooth Muscle Cells | Luciferase Reporter Assay, Western Blot | [15] |
| CDK6 | Gastric Cancer | Luciferase Reporter Assay | [8] |
| Del-1 | Triple-Negative Breast Cancer | Luciferase Reporter Assay | [13] |
| EGFR | Thyroid Cancer | Luciferase Reporter Assay | [16] |
| EZH2 | Cervical Cancer | Luciferase Reporter Assay | [16] |
Experimental Protocols
This section provides detailed methodologies for the quantification of miR-137, validation of its targets, and its localization in tissues.
Quantification of miR-137 by TaqMan MicroRNA Assay (Stem-Loop RT-qPCR)
This protocol describes the relative quantification of mature miR-137 from total RNA samples.
Materials:
-
Total RNA containing small RNAs
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan MicroRNA Assay for hsa-miR-137 (or other species)
-
TaqMan Universal PCR Master Mix
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
Prepare the RT master mix on ice. For each 15 µL reaction:
-
5.0 µL of 10-100 ng total RNA
-
3.0 µL of 5X RT primer
-
1.5 µL of 10X RT buffer
-
0.15 µL of 100mM dNTPs
-
1.0 µL of MultiScribe™ Reverse Transcriptase (50 U/µL)
-
0.19 µL of RNase Inhibitor (20 U/µL)
-
4.16 µL of Nuclease-free water
-
-
Gently mix and centrifuge briefly.
-
Incubate on a thermal cycler with the following conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes, then hold at 4°C.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR master mix. For each 20 µL reaction:
-
1.33 µL of RT product
-
10.0 µL of 2X TaqMan Universal PCR Master Mix
-
1.0 µL of 20X TaqMan MicroRNA Assay
-
7.67 µL of Nuclease-free water
-
-
Gently mix and dispense into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Run on a real-time PCR instrument with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for miR-137 and an endogenous control (e.g., U6 snRNA).
-
Calculate the relative expression of miR-137 using the 2-ΔΔCt method.
-
Validation of miR-137 Targets using Dual-Luciferase Reporter Assay
This protocol validates the direct interaction between miR-137 and the 3'-UTR of a putative target gene.
Materials:
-
psiCHECK™-2 vector (or similar dual-luciferase reporter vector)
-
Restriction enzymes (e.g., XhoI and NotI)
-
T4 DNA Ligase
-
Competent E. coli
-
Plasmid purification kit
-
Mammalian cell line (e.g., HEK293T)
-
Lipofectamine 2000 (or other transfection reagent)
-
miR-137 mimic and negative control mimic
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Vector Construction:
-
Amplify the 3'-UTR sequence of the putative target gene containing the predicted miR-137 binding site from cDNA.
-
Incorporate restriction sites (e.g., XhoI and NotI) into the primers.
-
Digest both the PCR product and the psiCHECK™-2 vector with the corresponding restriction enzymes.
-
Ligate the digested 3'-UTR fragment into the vector downstream of the Renilla luciferase gene.
-
Transform the ligated plasmid into competent E. coli, select for positive colonies, and purify the plasmid DNA.
-
Create a mutant construct by site-directed mutagenesis of the miR-137 seed binding site in the 3'-UTR.
-
-
Cell Transfection:
-
Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the following combinations:
-
psiCHECK-2-3'UTR-WT + miR-137 mimic
-
psiCHECK-2-3'UTR-WT + negative control mimic
-
psiCHECK-2-3'UTR-Mut + miR-137 mimic
-
psiCHECK-2-3'UTR-Mut + negative control mimic
-
-
Use a transfection reagent like Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using the passive lysis buffer.
-
Measure the Firefly luciferase activity (internal control) and Renilla luciferase activity sequentially in a luminometer according to the Dual-Luciferase Reporter Assay System protocol.[17]
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.
-
A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-137 mimic compared to the controls indicates a direct interaction.
-
Detection of miR-137 in Tissues by In Situ Hybridization (ISH) with LNA Probes
This protocol allows for the visualization of miR-137 expression within the cellular context of tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled LNA probe for miR-137 and a scrambled control probe
-
Stringent wash buffers (e.g., SSC buffers)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate FFPE sections through a series of xylene and ethanol washes. For frozen sections, fix with 4% paraformaldehyde.
-
Digest the sections with Proteinase K (e.g., 15 µg/mL for 10 minutes at 37°C) to improve probe penetration.
-
Wash with PBS.
-
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 55°C).
-
Denature the DIG-labeled LNA probe by heating at 65°C for 5 minutes.
-
Apply the probe (e.g., 50-100 nM in pre-warmed hybridization buffer) to the sections and incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Washing:
-
Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC buffer at the hybridization temperature.[18]
-
-
Immunological Detection:
-
Block the sections with a blocking solution (e.g., 2% sheep serum and 2 mg/mL BSA in PBS with Tween-20) for 1 hour at room temperature.
-
Incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Wash the sections to remove unbound antibody.
-
-
Visualization:
-
Develop the colorimetric signal by incubating the sections with NBT/BCIP substrate in the dark. Monitor the color development under a microscope.
-
Stop the reaction by washing with water.
-
Counterstain with Nuclear Fast Red if desired, dehydrate, and mount the slides.
-
-
Analysis:
-
Visualize the blue/purple precipitate, indicating the presence of miR-137, using a light microscope.
-
Therapeutic Potential and Future Directions
Given its role as a tumor suppressor and a key regulator in neurodevelopment, miR-137 presents a promising avenue for therapeutic intervention.
Therapeutic Strategies:
-
miR-137 Mimics: In cancer, restoring the suppressed levels of miR-137 using synthetic mimics could inhibit tumor growth and enhance the efficacy of conventional therapies. Preclinical studies have shown that miR-137 mimics can reduce proliferation and invasion of cancer cells.[8][13]
-
Anti-miR-137 Oligonucleotides (ASOs): In conditions where miR-137 may be aberrantly upregulated, ASOs could be employed to inhibit its function.
Clinical Development: While there are currently no clinical trials specifically targeting miR-137, the broader field of miRNA therapeutics is advancing. Several miRNA-based drugs have entered clinical trials for various diseases, including cancer and hepatitis C.[19][20][21] The development of safe and efficient delivery systems remains a key challenge for the clinical translation of miRNA therapeutics.
Future Perspectives: Further research is needed to fully elucidate the complex regulatory networks governed by miR-137 and its complete repertoire of target genes in different cellular contexts. A deeper understanding of its role in disease pathogenesis will be crucial for the development of targeted and effective miR-137-based therapies. The use of miR-137 as a biomarker for disease diagnosis, prognosis, and response to treatment also warrants further investigation.
References
- 1. MiR-137: an important player in neural development and neoplastic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Overview of MicroRNA Biogenesis, Mechanisms of Actions, and Circulation [frontiersin.org]
- 4. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-137: a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | miR-137: a potential therapeutic target for lung cancer [frontiersin.org]
- 7. miR-137 inhibits the proliferation of human non-small cell lung cancer cells by targeting SRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA library-based functional screening identified miR-137 as a suppresser of gastric cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The down-regulation of microRNA-137 contributes to the up-regulation of retinoblastoma cell proliferation and invasion by regulating COX-2/PGE2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MicroRNA-137 inhibits tumor growth and sensitizes chemosensitivity to paclitaxel and cisplatin in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miR-137 is frequently down-regulated in gastric cancer and is a negative regulator of Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Downregulation of miR-137 and miR-6500-3p promotes cell proliferation in pediatric high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MiR-137 inhibited cell proliferation and migration of vascular smooth muscle cells via targeting IGFBP-5 and modulating the mTOR/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIR137 microRNA 137 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Potential for microRNA Therapeutics and Clinical Research [frontiersin.org]
- 20. Advances in MicroRNA Therapeutics: From Preclinical to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trials and Tribulations of MicroRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of miR-137 as a Tumor Suppressor in Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MicroRNA-137 (miR-137) is a small non-coding RNA that has emerged as a critical tumor suppressor in various cancers, including breast cancer.[1][2] Its expression is consistently downregulated in breast cancer tissues and cell lines, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[3][4] Functionally, miR-137 inhibits key oncogenic processes such as cell proliferation, migration, invasion, and enhances chemoresistance.[5][6] It exerts these effects by post-transcriptionally silencing a network of target genes involved in crucial signaling pathways. This guide provides an in-depth analysis of miR-137's tumor-suppressive functions, its validated targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its role.
Downregulation of miR-137 in Breast Cancer
Consistent evidence demonstrates that miR-137 expression is significantly lower in breast cancer tissues compared to normal breast tissue.[4][7] This downregulation is also observed across various breast cancer cell lines when compared to non-tumorigenic breast epithelial cells.[4] Low expression of miR-137 has been associated with poor prognosis in patients, highlighting its potential as a biomarker.[8] For instance, studies have shown that miR-137 is particularly downregulated in the highly aggressive triple-negative breast cancer (TNBC) subtype.[3][5]
Tumor Suppressive Functions of miR-137
Ectopic expression of miR-137 in breast cancer cells has been shown to reverse malignant phenotypes through its influence on several cellular processes.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Overexpression of miR-137 impairs the proliferative capacity of breast cancer cells.[4][7] This is achieved by targeting key regulators of the cell cycle. One of its targets, Estrogen-Related Receptor Alpha (ERRα), is a known promoter of cell proliferation. By downregulating ERRα, miR-137 can suppress downstream effectors like Cyclin E1 (CCNE1), a critical regulator of the G1-S phase transition.[4]
Suppression of Cell Migration and Invasion
A key role of miR-137 is its ability to inhibit the migration and invasion of breast cancer cells, which are crucial steps in metastasis.[5] Studies have shown a dramatic decrease in the migratory and invasive capacity of aggressive breast cancer cell lines like MDA-MB-231 upon treatment with miR-137 mimics.[4][5] This effect is mediated by the silencing of multiple targets involved in cytoskeletal dynamics and cell adhesion, such as Cell division control protein 42 homolog (Cdc42).[9]
Enhancement of Chemosensitivity
Downregulation of miR-137 has been linked to resistance to common chemotherapeutic agents. Conversely, restoring miR-137 levels can sensitize breast cancer cells to drugs like doxorubicin and cisplatin.[3][6] This is partly achieved by targeting genes like dual specificity phosphatase 4 (DUSP4) and follistatin-like 1 (FSTL1), which are implicated in drug resistance pathways.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of miR-137 modulation on breast cancer cell phenotypes from various studies.
Table 1: Effect of miR-137 on Cell Proliferation, Migration, and Invasion
| Cell Line | Assay | Effect of miR-137 Overexpression | Target Gene(s) Implicated |
| MDA-MB-231 | MTT Assay | Inhibition of cell proliferation[5][10] | Del-1[5][10] |
| MDA-MB-231 | Wound Healing | Inhibition of cell migration[5][10] | Del-1[5][10] |
| MDA-MB-231 | Transwell Assay | Inhibition of cell invasion[4][5][10] | Del-1, ERRα, WNT11[4][5][10] |
| MCF-7 | Proliferation Assay | Impaired proliferative capacity[4] | ERRα, CCNE1[4] |
| Hs578T | Proliferation/Migration | Inhibition of proliferation and migration[5] | Del-1[5] |
Table 2: Validated miR-137 Target Genes and Their Functions in Breast Cancer
| Target Gene | Function in Cancer | Validation Method |
| EZH2 | Histone methyltransferase, promotes proliferation & metastasis[11] | Luciferase Assay, Western Blot |
| ERRα | Nuclear receptor, promotes proliferation & migration[4] | Luciferase Assay, Western Blot, qRT-PCR[4] |
| Cdc42 | Rho GTPase, regulates cytoskeleton, promotes invasion[9][12] | Luciferase Assay, Western Blot[9] |
| Del-1 | Promotes progression of TNBC[5][10] | Luciferase Reporter Assay[5][10] |
| Tac1 | Associated with poor prognosis[7] | Luciferase Assay[7] |
| DUSP4 | Contributes to cisplatin resistance[3] | Not Specified[3] |
| FSTL1 | Enhances chemoresistance and stemness[3] | Not Specified[3] |
Signaling Pathways Regulated by miR-137
miR-137 exerts its tumor-suppressive effects by integrating into and disrupting multiple oncogenic signaling pathways through the downregulation of its target genes.
The EZH2 Axis
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in breast cancer and acts as an oncogene.[11] miR-137 directly targets the 3'-UTR of EZH2 mRNA, leading to its degradation and reduced protein levels.[11] Downregulation of EZH2 by miR-137 can inhibit pathways it normally promotes, such as the Wnt/β-catenin and STAT3 signaling pathways, thereby suppressing cancer cell proliferation and metastasis.[11]
Caption: miR-137 negatively regulates the EZH2 oncogene.
The ERRα-WNT11 Axis
Estrogen-Related Receptor Alpha (ERRα) is another direct target of miR-137.[4] ERRα promotes breast cancer cell migration and invasion, partly by upregulating WNT11 expression.[4] By suppressing ERRα, miR-137 disrupts this axis, leading to a significant reduction in the migratory capacity of breast cancer cells.[4]
Caption: miR-137 impairs migration by targeting the ERRα-WNT11 axis.
The Cdc42/PAK Signaling Pathway
Cdc42 is a small Rho GTPase that is a master regulator of the actin cytoskeleton and is crucial for cell motility and invasion.[12] miR-137 directly targets the 3'-UTR of Cdc42, inhibiting its expression.[9] This leads to the downregulation of the Cdc42/PAK signaling pathway, which results in reduced invasiveness and proliferation of cancer cells.[9]
Caption: miR-137 inhibits invasion via the Cdc42/PAK pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the function of miR-137.
Quantification of miR-137 Expression (qRT-PCR)
Stem-loop real-time quantitative reverse transcription PCR (qRT-PCR) is the gold standard for sensitive and specific detection of mature miRNA expression.[13]
-
RNA Isolation: Total RNA, including the small RNA fraction, is isolated from breast cancer cell lines or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).[14]
-
Reverse Transcription (RT): A specific stem-loop RT primer for miR-137 is used to reverse transcribe the mature miRNA into cDNA. A housekeeping small RNA (e.g., U6 snRNA) is reverse transcribed in a separate reaction to serve as an internal control.
-
Real-Time PCR: The cDNA is used as a template for qPCR using a forward primer specific to the miR-137 sequence and a universal reverse primer.[13] SYBR Green or a TaqMan probe is used for detection.[15]
-
Data Analysis: The relative expression of miR-137 is calculated using the 2-ΔΔCt method, normalizing to the internal control.
Caption: Workflow for quantifying miR-137 expression by qRT-PCR.
Validation of miR-137 Targets (Luciferase Reporter Assay)
This assay directly tests the binding of miR-137 to the 3'-untranslated region (3'-UTR) of a putative target mRNA.[16]
-
Vector Construction: The segment of the target gene's 3'-UTR containing the predicted miR-137 binding site is cloned downstream of a luciferase reporter gene in a plasmid vector (e.g., pGL3). A mutant version of the 3'-UTR, where the miR-137 seed sequence is altered, is also created as a control.
-
Cell Transfection: Breast cancer cells (e.g., MDA-MB-231 or MCF-7) are co-transfected with the luciferase reporter vector (either wild-type or mutant) and a miR-137 mimic or a negative control mimic. A Renilla luciferase vector is often co-transfected for normalization.
-
Luciferase Activity Measurement: After 24-48 hours, cells are lysed, and both Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-137 mimic (compared to controls) confirms a direct interaction.[4]
Caption: Principle of the dual-luciferase reporter assay.
Cell Invasion Assay (Transwell/Matrigel Assay)
This assay quantifies the invasive potential of cancer cells in vitro.[10]
-
Cell Preparation: Breast cancer cells are transfected with either a miR-137 mimic or a negative control. After 24 hours, cells are serum-starved for several hours.
-
Assay Setup: Transwell inserts with an 8-μm pore size membrane, pre-coated with a layer of Matrigel (a basement membrane matrix), are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: The transfected, serum-starved cells are seeded into the upper chamber of the Matrigel-coated insert in a serum-free medium.
-
Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores towards the chemoattractant.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the miR-137 mimic group indicates inhibition of invasion.[5]
Therapeutic Potential and Future Directions
The consistent downregulation of miR-137 in breast tumors and its potent tumor-suppressive functions make it an attractive candidate for therapeutic development. Strategies involving the systemic or local delivery of miR-137 mimics using nanoparticle-based systems could restore its function in tumor cells, thereby inhibiting growth and metastasis. Furthermore, the expression level of miR-137 in tumor biopsies could serve as a prognostic biomarker to stratify patients or predict their response to certain therapies. Future research should focus on optimizing delivery vehicles for miR-137 mimics and conducting pre-clinical in vivo studies to validate its therapeutic efficacy and safety.[7]
References
- 1. The Role of MicroRNAs in Breast Cancer and the Challenges of Their Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. MiR-137 Targets Estrogen-Related Receptor Alpha and Impairs the Proliferative and Migratory Capacity of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-137 Inhibits Cancer Progression by Targeting Del-1 in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of miRNAs in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A contrasting function for miR-137 in embryonic mammogenesis and adult breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. MicroRNA-137 Inhibits Cancer Progression by Targeting Del-1 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The long and short non-coding RNAs modulating EZH2 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focus on Cdc42 in Breast Cancer: New Insights, Target Therapy Development and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA Experimental Protocols [labome.com]
- 14. microRNA Expression Analysis Research | Thermo Fisher Scientific - RO [thermofisher.com]
- 15. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Unveiling the Downstream Network of microRNA-137 in Cancer: A Technical Guide for Researchers
Abstract
MicroRNA-137 (miR-137) is a critical tumor-suppressing microRNA that is frequently downregulated in a variety of human cancers, including glioma, colorectal cancer, lung cancer, and breast cancer. Its diminished expression is often associated with tumor progression, metastasis, and poor prognosis. The tumor-suppressive functions of miR-137 are executed through the post-transcriptional regulation of a wide array of downstream target genes involved in key oncogenic signaling pathways. This technical guide provides a comprehensive overview of experimentally validated downstream targets of miR-137 in cancer, detailed experimental protocols for their identification and validation, and visual representations of the core signaling pathways and experimental workflows. The quantitative data from validation studies are summarized in structured tables to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers investigating the role of miR-137 in cancer biology and for professionals in the field of drug development seeking to exploit the therapeutic potential of targeting the miR-137 network.
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 19-25 nucleotides in length, that play a pivotal role in regulating gene expression at the post-transcriptional level.[1] They primarily function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1] The dysregulation of miRNA expression is a hallmark of many human diseases, including cancer.
MiR-137, located on human chromosome 1p22, has emerged as a potent tumor suppressor in numerous malignancies.[2] Its role in inhibiting cell proliferation, migration, and invasion, and in inducing apoptosis and cell cycle arrest has been extensively documented.[3] The multifaceted anti-cancer activities of miR-137 are a direct consequence of its ability to silence a cohort of oncogenic target genes. Identifying and validating these downstream targets are crucial steps in elucidating the molecular mechanisms of miR-137's tumor-suppressive function and for the development of novel therapeutic strategies.
This guide provides an in-depth look at the experimentally validated downstream targets of miR-137 in various cancers, offering detailed methodologies for their investigation and a summary of the quantitative data supporting these interactions.
Experimentally Validated Downstream Targets of miR-137 in Cancer
The following tables summarize the quantitative data from studies that have experimentally validated the direct interaction between miR-137 and its target genes in different cancer types. The primary methods for validation include luciferase reporter assays, quantitative real-time PCR (qRT-PCR), and Western blotting.
Table 1: Direct Targets of miR-137 in Glioblastoma
| Target Gene | Cell Line(s) | Luciferase Assay (% reduction in activity) | qRT-PCR (Fold change in mRNA) | Western Blot (Fold change in protein) | Reference(s) |
| RTVP-1 | U87 | ~75% (p<0.001) | - | Significant decrease | [2][4] |
| CDK6 | U251 | Significant decrease (p<0.0001) | ~0.5-fold | Significant decrease | [5] |
| Rac1 | U251, LN229 | Significant decrease | - | Significant decrease | [1][6] |
| SPHK2 | - | Significant decrease | No significant change | Significant decrease | [7][8] |
Table 2: Direct Targets of miR-137 in Colorectal Cancer
| Target Gene | Cell Line(s) | Luciferase Assay (% reduction in activity) | qRT-PCR (Fold change in mRNA) | Western Blot (Fold change in protein) | Reference(s) |
| FMNL2 | - | Significant decrease | - | Significant decrease | [9] |
| MSH2 | SW480 | Drastic reduction (p<0.0001) | Significant decrease | Significant decrease | [10][11] |
| TCF4 | COLO205, HCT116, SW480 | - | Significant decrease | Significant decrease | [12][13] |
| MSI1 | HCT-116 | Significant decrease | - | Significant decrease | [14] |
Table 3: Direct Targets of miR-137 in Other Cancers
| Target Gene | Cancer Type | Cell Line(s) | Luciferase Assay (% reduction in activity) | qRT-PCR (Fold change in mRNA) | Western Blot (Fold change in protein) | Reference(s) |
| Notch1 | Cervical Cancer | HEK293T | Significant decrease | Significant decrease | Significant decrease | [15][16] |
| Del-1 | Triple-Negative Breast Cancer | MDA-MB-231 | Significant decrease (p<0.001) | Significant decrease | Significant decrease | [3][17][18] |
| Paxillin (PXN) | Lung Cancer | A549 | - | - | Significant decrease | [19][20][21] |
Experimental Protocols for Target Validation
The following section provides detailed methodologies for the key experiments used to validate miR-137 targets.
Dual-Luciferase Reporter Assay
This assay is the gold standard for confirming a direct physical interaction between a miRNA and its predicted binding site in the 3'-UTR of a target mRNA.
Principle: The 3'-UTR of the putative target gene containing the predicted miR-137 binding site is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with a miR-137 mimic into cells will result in a decrease in luciferase activity if the miRNA directly binds to the 3'-UTR and represses translation.
Detailed Protocol:
-
Vector Construction:
-
Amplify the full-length 3'-UTR of the target gene containing the predicted miR-137 binding site(s) from cDNA using PCR.
-
Clone the amplified 3'-UTR fragment into a dual-luciferase reporter vector (e.g., psiCHECK-2) downstream of the Renilla luciferase gene. The vector should also contain a constitutively expressed Firefly luciferase gene for normalization.
-
Create a mutant construct by site-directed mutagenesis of the miR-137 seed region within the cloned 3'-UTR. This serves as a negative control.
-
Verify all constructs by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or the cancer cell line of interest) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the wild-type or mutant 3'-UTR reporter vector, along with a miR-137 mimic or a negative control mimic using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the relative luciferase activity by comparing the normalized activity of the miR-137 mimic-transfected cells to that of the negative control-transfected cells. A significant decrease in relative luciferase activity for the wild-type construct but not the mutant construct confirms direct targeting.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of both miR-137 and its target mRNA in cells or tissues.
Principle: This technique measures the amount of a specific RNA sequence in a sample in real-time during PCR amplification. For miRNA quantification, a stem-loop reverse transcription primer is often used to generate cDNA from the mature miRNA, followed by real-time PCR with a specific forward primer and a universal reverse primer. For mRNA quantification, standard reverse transcription with oligo(dT) or random primers is performed, followed by real-time PCR with gene-specific primers.
Detailed Protocol:
-
RNA Extraction:
-
Isolate total RNA from cultured cells or tissue samples using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
Reverse Transcription (RT):
-
For miRNA: Perform reverse transcription using a miRNA-specific stem-loop RT primer or a poly(A) tailing-based method.
-
For mRNA: Synthesize cDNA from total RNA using reverse transcriptase with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based detection method.
-
Use specific primers for the mature miR-137 and the target mRNA.
-
Include a reference gene (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA) for normalization.
-
Calculate the relative expression levels using the 2-ΔΔCt method.
-
Western Blotting
Western blotting is employed to determine the effect of miR-137 on the protein expression of its target gene.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects a specific protein using an antibody. A decrease in the protein level of the target gene upon miR-137 overexpression provides further evidence of a functional miRNA-target interaction.
Detailed Protocol:
-
Cell Transfection and Lysis:
-
Transfect cells with a miR-137 mimic or a negative control mimic.
-
After 48-72 hours, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by miR-137 and the general workflow for identifying and validating its downstream targets.
Signaling Pathways Regulated by miR-137
Caption: miR-137 inhibits the Notch1 and PI3K/AKT/mTOR signaling pathways.
Experimental Workflow for miR-137 Target Validation
Caption: Workflow for the identification and validation of miR-137 targets.
Conclusion
MiR-137 functions as a critical tumor suppressor by orchestrating a complex network of downstream target genes. The identification and validation of these targets are paramount to understanding the molecular basis of its anti-cancer effects. This technical guide provides a consolidated resource for researchers, summarizing key validated targets, offering detailed experimental protocols, and visualizing the intricate signaling pathways involved. The continued exploration of the miR-137 downstream network will undoubtedly uncover novel therapeutic vulnerabilities in a wide range of cancers, paving the way for the development of innovative miRNA-based therapies.
References
- 1. Overexpressed miRNA-137 Inhibits Human Glioma Cells Growth by Targeting Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-137 is downregulated in glioblastoma and inhibits the stemness of glioma stem cells by targeting RTVP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. MicroRNA-137 is downregulated in glioblastoma and inhibits the stemness of glioma stem cells by targeting RTVP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-124 and miR-137 inhibit proliferation of glioblastoma multiforme cells and induce differentiation of brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpressed miRNA-137 inhibits human glioma cells growth by targeting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miR‑137 is a diagnostic tumor‑suppressive miRNA that targets SPHK2 to promote M1‑type tumor‑associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR‑137 is a diagnostic tumor‑suppressive miRNA that targets SPHK2 to promote M1‑type tumor‑associated macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-137, an HMGA1 target, suppresses colorectal cancer cell invasion and metastasis in mice by directly targeting FMNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MiR-137 Targets the 3' Untranslated Region of MSH2: Potential Implications in Lynch Syndrome-Related Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MiR-137 Targets the 3′ Untranslated Region of MSH2: Potential Implications in Lynch Syndrome-Related Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-137 suppresses proliferation, migration and invasion of colon cancer cell lines by targeting TCF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. MiR-137 inhibits cervical cancer progression via down-modulating Notch1 and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MiR-137 inhibits cervical cancer progression via down-modulating Notch1 and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MicroRNA-137 Inhibits Cancer Progression by Targeting Del-1 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Frontiers | miR-137: a potential therapeutic target for lung cancer [frontiersin.org]
- 20. miR-137: a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miR-137 impairs the proliferative and migratory capacity of human non-small cell lung cancer cells by targeting paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Agents Designated "137"
Disclaimer: The term "137 Agents" does not refer to a recognized class of chemical compounds with a shared core structure or mechanism of action. Instead, it appears to be a coincidental numerical designation for a variety of chemically and functionally distinct therapeutic agents. This guide provides a comprehensive overview of the available technical information for several such agents that have been identified in scientific literature.
TAK-137: An AMPA Receptor Potentiator for Neurological and Psychiatric Disorders
TAK-137 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity. It has been investigated for its potential therapeutic effects in schizophrenia and depression.
Mechanism of Action
TAK-137 enhances the function of AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the receptor, TAK-137 potentiates the glutamate-induced ion channel opening, leading to increased synaptic strength. This modulation of glutamatergic signaling is thought to underlie its therapeutic effects. Notably, TAK-137 exhibits lower agonistic effects compared to other AMPA receptor potentiators, which may contribute to a wider therapeutic window and a reduced risk of excitotoxicity-related side effects such as seizures.[1][2]
Signaling Pathways
The pro-cognitive and antidepressant-like effects of TAK-137 are associated with the activation of downstream signaling pathways that promote neuroplasticity and cell survival. In rat primary cortical neurons, TAK-137 has been shown to increase the phosphorylation of Akt, extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR), leading to an upregulation of brain-derived neurotrophic factor (BDNF) expression.[3]
Figure 1: TAK-137 Signaling Pathway.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Cognitive Enhancement (DMTS Task) | 0.03 - 1 mg/kg, p.o. | Monkey | [2] |
| Proliferation of Hippocampal Neural Progenitor Cells | 0.1 - 1 mg/kg, p.o. | Mouse | [2] |
| Proliferation of Hippocampal Neural Progenitor Cells | 0.3 - 3 mg/kg, p.o. | Rat | [2] |
| Amelioration of MK-801-induced deficits in social interaction | 0.1 and 0.3 mg/kg, p.o. | Rat | [4] |
| Amelioration of PCP-induced cognitive deficits | 0.1 and 1 mg/kg, p.o. | Rat | [4] |
Experimental Protocols
-
Ca2+ Influx Assay: Rat primary cortical neurons were used to assess the effect of TAK-137 on AMPA-induced calcium influx. While the specific, detailed protocol is not publicly available, these assays typically involve loading cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measuring the change in fluorescence upon application of AMPA in the presence and absence of the test compound using a fluorescence plate reader.
-
Whole-Cell Patch-Clamp Recording: To characterize the electrophysiological effects of TAK-137, whole-cell patch-clamp recordings were performed on rat primary cortical neurons. This technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior. This allows for the measurement of ion channel currents in response to the application of neurotransmitters and modulators.
-
BDNF Production Measurement: The effect of TAK-137 on BDNF protein expression in rat primary cortical neurons was likely quantified using an enzyme-linked immunosorbent assay (ELISA). This method involves lysing the treated cells, adding the cell lysate to a plate pre-coated with a BDNF-specific antibody, and then detecting the bound BDNF with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or chemiluminescent signal.
MolPort-137: An Autotaxin Inhibitor for Cancer Therapy
MolPort-137 is a novel, small molecule inhibitor of autotaxin (ATX), a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in cancer progression, making it a target for therapeutic intervention.
Mechanism of Action
MolPort-137 inhibits the enzymatic activity of autotaxin, thereby reducing the production of LPA. LPA signals through G protein-coupled receptors (LPARs) to promote tumor cell proliferation, migration, and survival. By blocking this pathway, MolPort-137 can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[5]
Signaling Pathways
MolPort-137 acts upstream in the ATX-LPA signaling pathway. By inhibiting ATX, it prevents the generation of LPA from lysophosphatidylcholine (LPC). This, in turn, blocks the activation of LPARs and their downstream signaling cascades, which include pathways mediated by Rho, Rac, and PI3K/Akt, known to be involved in cancer progression.
Figure 2: MolPort-137 Signaling Pathway.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| IC50 (Autotaxin Inhibition) | 1.6 ± 0.2 µM | In vitro enzyme assay | [5] |
| GI50 (4T1 murine breast carcinoma cells) | >20 µM | Cell-based assay | [5] |
Experimental Protocols
-
Virtual Screening Workflow: MolPort-137 was identified through a structure-based virtual screening approach. This involved pharmacophore modeling and molecular docking to screen a compound library against the autotaxin active site.
Figure 3: MolPort-137 Discovery Workflow.
-
Autotaxin Enzyme Inhibition Assay: The inhibitory activity of MolPort-137 against autotaxin was determined using a fluorescence-based assay. The assay measures the hydrolysis of a fluorogenic LPC analog, FS-3. The reaction was performed in the presence of varying concentrations of MolPort-137, and the fluorescence intensity was measured over time to determine the rate of substrate hydrolysis. The IC50 value was calculated from the dose-response curve.[5]
-
Cell Viability Assay: The effect of MolPort-137 on cancer cell viability was assessed using the CellTiter-Glo assay. 4T1 murine breast carcinoma cells were plated in 96-well plates and treated with serial dilutions of MolPort-137 for 72 hours. The CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, was then added, and the luminescence was measured to determine the half-maximal growth inhibitory concentration (GI50).[5]
BG-C137: An Anti-FGFR2b Antibody-Drug Conjugate for Solid Tumors
BG-C137 is an investigational antibody-drug conjugate (ADC) designed to target and kill cancer cells that overexpress fibroblast growth factor receptor 2b (FGFR2b). It is currently in Phase 1 clinical development for the treatment of advanced solid tumors.
Mechanism of Action
BG-C137 consists of a monoclonal antibody that specifically binds to FGFR2b, a receptor tyrosine kinase often overexpressed in various solid tumors, including gastric cancer. The antibody is conjugated to a topoisomerase-1 inhibitor payload. Upon binding to FGFR2b on the surface of a cancer cell, BG-C137 is internalized. Inside the cell, the linker is cleaved, releasing the topoisomerase-1 inhibitor. This payload then intercalates into DNA and inhibits the re-ligation step of topoisomerase I, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis.[6][7]
Signaling Pathways
BG-C137's primary mechanism is the targeted delivery of a cytotoxic payload. However, the antibody component also plays a role by binding to FGFR2b. While BG-C137 is designed to have weaker signaling blockade compared to other anti-FGFR2b antibodies to spare on-target toxicities, its binding can still interfere with the normal FGF/FGFR2b signaling, which is involved in cell proliferation and survival.[6][8]
Figure 4: BG-C137 Mechanism of Action.
Quantitative Data
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of BG-C137. In xenograft models of gastric cancer with varying levels of FGFR2b expression, a single dose of BG-C137 showed superior tumor growth inhibition compared to multiple doses of bemarituzumab, another anti-FGFR2b antibody.[6] Specific quantitative data from these studies are not yet publicly available in detail.
Experimental Protocols
-
In Vitro Cytotoxicity Assays: To evaluate the potency of BG-C137, in vitro cytotoxicity assays are performed on cancer cell lines with varying levels of FGFR2b expression. These assays typically involve treating the cells with a range of BG-C137 concentrations for a set period, followed by a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50.
-
Bystander Killing Effect Assay: The ability of the released payload to kill neighboring antigen-negative cells is a key feature of ADCs. This is often assessed by co-culturing FGFR2b-positive and FGFR2b-negative cancer cells and treating them with BG-C137. The viability of both cell populations is then measured to quantify the bystander effect.
-
In Vivo Tumor Xenograft Studies: The anti-tumor activity of BG-C137 is evaluated in vivo using immunodeficient mice bearing human tumor xenografts. Tumors with known FGFR2b expression levels are implanted, and once the tumors reach a certain size, the mice are treated with BG-C137. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.
S-137-R: An Aminoglycoside Antibacterial Substance
S-137-R has been reported as an aminoglycoside antibacterial substance produced by Bacillus velezensis strain RP137, isolated from the Persian Gulf.[9] However, it is crucial to note that the structural elucidation and purity of S-137-R have been questioned in a subsequent publication, which suggests that the available analytical data are insufficient to definitively classify it as an aminoglycoside.[8]
Proposed Mechanism of Action
If S-137-R is indeed an aminoglycoside, its mechanism of action would involve binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins and ultimately bacterial cell death.
Quantitative Data
The original publication on S-137-R may contain data on its minimum inhibitory concentration (MIC) against various bacterial strains. However, given the controversy surrounding its identity, this data should be interpreted with caution.
Experimental Protocols
-
Isolation and Purification: The producing organism, Bacillus velezensis strain RP137, would be cultured in a suitable broth medium. The antibacterial compound would then be extracted from the culture supernatant or cell biomass using techniques such as solvent extraction and chromatography (e.g., column chromatography, HPLC).
-
Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of S-137-R would be quantified by determining its MIC against a panel of pathogenic bacteria. The broth microdilution method is a standard technique for this. In this assay, serial dilutions of the compound are prepared in a 96-well plate containing bacterial growth medium. Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.
Figure 5: MIC Assay Workflow.
References
- 1. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-137, an AMPA receptor potentiator with little agonistic effect, produces antidepressant-like effect without causing psychotomimetic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of AMPA receptor potentiator TAK‐137 as a therapeutic drug for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Does Bacillus velezensis Strain RP137 from the Persian Gulf Really Produce an Aminoglycoside? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacillus velezensis | PTCC [oldweb.irost.org]
Technical Guide: Antitumor Properties of the Experimental Drug CBL0137 in Murine Lymphoma Models
Introduction
This technical guide details the preclinical antitumor activity of the experimental drug CBL0137 in various murine lymphoma models. Initial searches for the experimental drug "N-137" yielded limited recent data. Consequently, this document focuses on the well-documented, structurally similar, and more recently investigated compound, CBL0137, a second-generation curaxin. CBL0137 has demonstrated significant preclinical efficacy in hematological malignancies, including various forms of lymphoma.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the drug's mechanism of action, experimental protocols for its evaluation, and quantitative data from key preclinical studies.
Mechanism of Action
CBL0137 is a small molecule that exerts its anticancer effects through a multi-faceted mechanism, primarily by targeting the Facilitates Chromatin Transcription (FACT) complex.[1][3] The FACT complex, composed of SPT16 and SSRP1 subunits, is a crucial histone chaperone involved in DNA replication, transcription, and repair.[1] It is highly expressed in tumor cells and is associated with aggressive cancer phenotypes.[1]
By binding to and sequestering the FACT complex on chromatin, CBL0137 disrupts these fundamental cellular processes, leading to tumor cell death.[3] This action inhibits the transcription of key survival signaling pathways, notably the NF-κB pathway, while simultaneously activating the p53 tumor suppressor pathway.[2][4][5][6] The downstream effects of CBL0137's interaction with the FACT complex and other cellular targets include:
-
Induction of Apoptosis and Autophagy: CBL0137 triggers reactive oxygen species (ROS) generation, which in turn modulates the PI3K/Akt/mTOR and MAPK signaling pathways, leading to programmed cell death (apoptosis) and autophagy in B-cell non-Hodgkin's lymphoma (B-NHL) cells.[7][8][9]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or S phase, depending on the lymphoma cell type, via the c-MYC/p53/p21 pathway.[1][7][8]
-
Interference with DNA Damage Repair: RNA-sequencing analysis has revealed that CBL0137's antitumor effect is also mediated by interfering with DNA damage repair mechanisms, which enhances the efficacy of DNA-damaging agents like cisplatin.[1][5]
The following diagram illustrates the primary signaling pathways affected by CBL0137 in lymphoma cells.
Experimental Protocols
The antitumor properties of CBL0137 have been evaluated through a series of in vitro and in vivo experiments. The following protocols are representative of the methodologies used in these preclinical studies.
In Vitro Studies
-
Cell Lines and Culture:
-
Murine and human lymphoma cell lines are used, including RMA (NK/T-cell lymphoma), SNT16 (NK/T-cell lymphoma), NKYS (NK/T-cell lymphoma), SU-DHL-4 (diffuse large B-cell lymphoma), Raji (Burkitt lymphoma), and Jeko-1 (mantle cell lymphoma).[1][7]
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cytotoxicity Assays:
-
Cell viability is assessed using assays such as MTT or CCK-8.
-
Cells are seeded in 96-well plates and treated with varying concentrations of CBL0137 for 24, 48, and 72 hours.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.[1]
-
-
Cell Cycle Analysis:
-
Apoptosis Assays:
-
RNA Sequencing (RNA-seq):
In Vivo Studies
-
Animal Models:
-
Drug Administration:
-
Once tumors become palpable, mice are randomized into treatment and control groups.
-
CBL0137 is administered, often via intraperitoneal injection, at doses such as 15 mg/kg.[1]
-
Control groups receive an equivalent volume of the vehicle solvent.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated to assess the drug's efficacy.
-
-
Immunohistochemistry (IHC):
-
Excised tumor tissues are fixed, sectioned, and stained with antibodies against relevant biomarkers (e.g., Ki-67 for proliferation, γH2AX for DNA damage, cleaved caspase-3 for apoptosis) to investigate the in vivo mechanism of action.[1]
-
The following diagram provides a general workflow for the preclinical evaluation of CBL0137 in murine lymphoma models.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of CBL0137 in murine lymphoma models.
Table 1: In Vitro Cytotoxicity of CBL0137 in NK/T-Cell Lymphoma Cell Lines
| Cell Line | IC50 (µM) after 24h Treatment |
| RMA | 0.71 |
| SNT16 | 0.49 |
| NKYS | 0.50 |
| Data from Gu et al., 2025.[1] |
Table 2: In Vivo Antitumor Efficacy of CBL0137 in a Murine NK/T-Cell Lymphoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1200 | - |
| CBL0137 (15 mg/kg) | ~400 | ~67 |
| Anti-PD-1 | ~800 | ~33 |
| CBL0137 + Anti-PD-1 | ~200 | ~83 |
| Data are approximate values interpreted from graphical representations in Gu et al., 2025.[1] |
Table 3: In Vivo Antitumor Efficacy of CBL0137 in Combination with Rituximab in a B-NHL Xenograft Model
| Treatment Group | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | ~1.2 |
| Rituximab | ~0.8 |
| CBL0137 | ~0.6 |
| CBL0137 + Rituximab | ~0.2 |
| Data are approximate values interpreted from graphical representations in Lv et al., 2023.[7] |
Conclusion
The experimental drug CBL0137 demonstrates significant antitumor activity in a range of murine lymphoma models. Its primary mechanism of action, the targeting of the FACT complex, leads to the modulation of critical signaling pathways involved in cell survival, proliferation, and DNA repair. Preclinical data strongly support its potential as both a monotherapy and in combination with other anticancer agents, such as immunotherapy and monoclonal antibodies. Further clinical investigation of CBL0137 in patients with lymphoma is warranted.[10]
References
- 1. The small molecule drug CBL0137 interferes with DNA damage repair and enhances the sensitivity of NK/T-Cell lymphoma to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The FACT-targeted drug CBL0137 enhances the effects of rituximab to inhibit B-cell non-Hodgkin’s lymphoma tumor growth by promoting apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The FACT-targeted drug CBL0137 enhances the effects of rituximab to inhibit B-cell non-Hodgkin's lymphoma tumor growth by promoting apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CBL0137 for the Treatment of Relapsed or Refractory Solid Tumors, Including CNS Tumors and Lymphoma | Fred Hutchinson Cancer Center [fredhutch.org]
NP137: A Novel Therapeutic Antibody Targeting Metastasis and Treatment Resistance
An In-depth Technical Guide on the Mechanism of Action of NP137
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis and the development of therapeutic resistance remain the most significant challenges in oncology. A key biological process implicated in both phenomena is the Epithelial-to-Mesenchymal Transition (EMT), a cellular program that bestows cancer cells with migratory and invasive capabilities, as well as insensitivity to conventional treatments. Recent groundbreaking research has identified Netrin-1, a secreted protein, as a critical driver of EMT in various cancers. NP137, a first-in-class humanized monoclonal antibody, has been developed to specifically target and inhibit Netrin-1. This technical guide provides a comprehensive overview of the mechanism of action of NP137, detailing its role in blocking the Netrin-1/UNC5B signaling axis, thereby inhibiting EMT, suppressing metastasis, and overcoming treatment resistance. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental designs.
Introduction: The Challenge of Metastasis and Treatment Resistance
The dissemination of cancer cells from a primary tumor to distant organs, a process known as metastasis, is the primary cause of cancer-related mortality. Concurrently, the evolution of resistance to therapies such as chemotherapy and immunotherapy presents a major obstacle to successful cancer treatment.[1][2] A growing body of evidence points to the Epithelial-to-Mesenchymal Transition (EMT) as a central mechanism driving both of these processes.[1][2] During EMT, cancer cells shed their epithelial characteristics, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, characterized by enhanced motility, invasiveness, and resistance to apoptosis.[3]
The Netrin-1/UNC5B Axis: A Key Regulator of EMT
Recent studies have pinpointed the secreted protein Netrin-1 and its receptor, UNC5B, as crucial regulators of EMT in a variety of cancers.[4][5] In normal physiological contexts, the Netrin-1/UNC5B signaling pathway is involved in neuronal guidance and angiogenesis.[6] However, in the tumor microenvironment, aberrant overexpression of Netrin-1 by cancer cells leads to the activation of UNC5B signaling, which in turn initiates and maintains the EMT program.[3][4] This sustained EMT state promotes tumor progression, metastasis, and resistance to therapy.[1][4]
NP137: A Targeted Inhibitor of the Netrin-1/UNC5B Pathway
NP137 is a humanized IgG1 monoclonal antibody designed to specifically bind to Netrin-1 and block its interaction with the UNC5B receptor.[7][8] This targeted inhibition disrupts the downstream signaling cascade that drives EMT. By neutralizing Netrin-1, NP137 effectively forces cancer cells to revert from a mesenchymal to a more epithelial state, a process known as Mesenchymal-to-Epithelial Transition (MET). This reversion is associated with a reduction in metastatic potential and a re-sensitization of cancer cells to conventional therapies.[1][7]
Preclinical Evidence: NP137 Blocks Metastasis and Enhances Chemotherapy Efficacy
A substantial body of preclinical research has demonstrated the potent anti-metastatic and chemosensitizing effects of NP137 in various cancer models.
Inhibition of Metastasis
In a primary mouse model of skin squamous cell carcinoma (SCC) that exhibits spontaneous EMT, administration of NP137 led to a significant decrease in the number of lung metastases.[1][4]
| Preclinical Model | Treatment | Endpoint | Result | Reference |
| Skin Squamous Cell Carcinoma (Mouse Model) | NP137 | Number of Lung Metastases | Statistically significant decrease | [1][4] |
| Endometrial Cancer (Mouse Model) | NP137 | Tumor Progression | Decreased development of endometrial tumors | [9] |
Sensitization to Chemotherapy
EMT is a known mechanism of resistance to chemotherapy.[1] Preclinical studies have shown that NP137 can re-sensitize cancer cells to standard chemotherapeutic agents. In the skin SCC mouse model, the combination of NP137 with cisplatin and 5-fluorouracil (5-FU) significantly enhanced the inhibition of tumor growth compared to chemotherapy alone.[4] Similarly, in an endometrial cancer mouse model, combining NP137 with carboplatin-paclitaxel was more effective in reducing tumor progression than chemotherapy alone.[10]
| Preclinical Model | Combination Therapy | Endpoint | Result | Reference |
| Skin Squamous Cell Carcinoma (Mouse Model) | NP137 + Cisplatin + 5-FU | Tumor Growth Inhibition | Significantly potentiated effect of chemotherapy | [4] |
| Endometrial Cancer (Mouse Model) | NP137 + Carboplatin-Paclitaxel | Tumor Progression | Outperformed chemotherapy alone | [10] |
Clinical Validation: NP137 in Advanced Cancers
The promising preclinical findings led to the clinical investigation of NP137 in patients with advanced solid tumors. A Phase I clinical trial (NCT02977195) evaluated the safety and preliminary efficacy of NP137 monotherapy in patients with advanced endometrial carcinoma.[5][11]
The trial demonstrated that NP137 was well-tolerated with a manageable safety profile.[5] Importantly, encouraging signs of anti-tumor activity were observed.
| Clinical Trial Phase | Cancer Type | Treatment | Best Response | Quantitative Data | Reference |
| Phase I (NCT02977195) | Advanced Endometrial Carcinoma (n=14) | NP137 Monotherapy | Objective Response (Partial Response) | 1 out of 14 patients (7.1%) with a 51.16% reduction in target lesions at 6 weeks, up to 54.65% reduction over 6 months. | [3][9][12] |
| Stable Disease | 8 out of 14 patients (57.1%) | [3][9][12] |
Furthermore, analysis of paired tumor biopsies taken before and during NP137 treatment revealed a statistically significant reduction in the EMT signature in patients' tumors, confirming the mechanism of action observed in preclinical models.[1][7]
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of NP137.
Preclinical Mouse Models
-
Skin Squamous Cell Carcinoma (SCC) Model: A primary mouse model of skin SCC exhibiting spontaneous EMT was utilized to assess the in vivo effects of NP137 on tumor growth and metastasis.[1][4] Tumor-bearing mice were treated with NP137, and primary tumor growth and the incidence of lung metastases were monitored and quantified.
-
Endometrial Cancer Model: An endometrial cancer mouse model was used to evaluate the efficacy of NP137 in reducing tumor progression.[9][10] Mice were treated with NP137 alone or in combination with standard-of-care chemotherapy (carboplatin-paclitaxel), and tumor burden was assessed.
Cell Line Experiments
-
Human Cancer Cell Lines: The human lung cancer cell line A549 and the human endometrial adenocarcinoma cell line Ishikawa, which are known to undergo EMT, were used in xenograft models.[4][13] Mice bearing tumors derived from these cell lines were treated with NP137 to confirm the inhibition of EMT in human cancer cells in vivo.
-
In Vitro EMT Inhibition Assays: To directly assess the role of the Netrin-1/UNC5B axis in EMT, short hairpin RNA (shRNA) was used to knock down Netrin-1 or UNC5B in cancer cell lines. The effect on EMT markers and cell migration was then evaluated.[4]
Clinical Trial Protocol (NCT02977195)
-
Study Design: An open-label, multicenter, Phase I dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NP137 as a single agent.[2][14]
-
Patient Population: Patients with locally advanced or metastatic solid tumors who had progressed on standard therapies were enrolled. A specific cohort of patients with advanced endometrial carcinoma was included for detailed translational studies.[11]
-
Treatment: NP137 was administered intravenously every two weeks.[2]
-
Assessments: Tumor responses were evaluated using RECIST v.1.1 criteria. Paired tumor biopsies were collected before and during treatment to analyze changes in the tumor microenvironment and EMT status using techniques such as bulk and single-cell RNA sequencing (scRNA-seq) and immunohistochemistry (IHC).[7][14]
Visualizing the Mechanism of Action
NP137 Signaling Pathway Inhibition
Caption: NP137 blocks the binding of Netrin-1 to its receptor UNC5B.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of NP137 in mouse models.
Logical Relationship of NP137's Therapeutic Effect
Caption: The therapeutic logic of NP137 in combating cancer progression.
Conclusion and Future Directions
NP137 represents a novel and promising therapeutic strategy that targets a fundamental driver of cancer progression and treatment resistance. By specifically inhibiting the Netrin-1/UNC5B signaling axis, NP137 effectively reverses the Epithelial-to-Mesenchymal Transition, leading to a reduction in metastasis and re-sensitization to chemotherapy. The robust preclinical data, coupled with the encouraging early clinical findings, underscore the potential of NP137 to address a critical unmet need in oncology.
Ongoing and future clinical trials will further elucidate the efficacy of NP137 in a broader range of cancer types and in combination with other therapeutic modalities, including immunotherapy. The continued investigation of the intricate downstream signaling pathways regulated by Netrin-1 will undoubtedly provide deeper insights into the mechanisms of metastasis and resistance, paving the way for the development of even more effective cancer therapies.
References
- 1. Pharmacological targeting of netrin-1 inhibits EMT in cancer [ideas.repec.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. PRESS RELEASE – COMPLETION OF NP137 DOSE-ESCALATION PHASE 1 TRIAL - NETRIS PHARMA [netrispharma.com]
- 6. A network map of netrin receptor UNC5B-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NETRIS Pharma announces data published in two Nature papers confirming netrin-1 blockade as significant clinical strategy in oncology - NETRIS PHARMA [netrispharma.com]
- 8. Netrin-1 and UNC5B Cooperate with Integrins to Mediate YAP-Driven Cytostasis | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 9. ds1.static.rtbf.be [ds1.static.rtbf.be]
- 10. Netrin-1 blockade inhibits tumor associated Myeloid-derived suppressor cells, cancer stemness and alleviates resistance to chemotherapy and immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of netrin-1 by monoclonal antibody NP137 inhibits the EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assay of CBL0137 in Melanoma Cell Lines
These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of CBL0137, a novel anti-cancer agent, against various melanoma cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to CBL0137
CBL0137 is a small molecule that has demonstrated significant anti-tumor activity in a range of malignancies, including melanoma.[1][2] Its primary mechanism of action involves targeting the Facilitates Chromatin Transcription (FACT) complex, which leads to the destabilization of nucleosomes and subsequent activation of various signaling pathways that promote cancer cell death.[1][3][4] CBL0137 has been shown to activate the p53 tumor suppressor pathway, inhibit the pro-survival NF-κB signaling pathway, and modulate other pathways such as NOTCH1 and Heat Shock Factor 1 (HSF1).[1][4] These multifaceted effects make CBL0137 a promising candidate for melanoma therapy. In vitro cytotoxicity assays are crucial for determining the effective dose-response relationship of CBL0137 in melanoma cells and for elucidating its mechanisms of action.
Signaling Pathways of CBL0137
CBL0137 exerts its anti-cancer effects through the modulation of several key signaling pathways. By binding to DNA and interfering with DNA-histone interactions, it disrupts chromatin organization.[3][5] This leads to the activation of p53 and interferon (IFN) responses while simultaneously inhibiting the NF-κB pathway.[4][5] Furthermore, CBL0137 can activate the NOTCH1 signaling pathway, which is involved in inhibiting the self-renewal of cancer stem cells, and downregulate the transcription of HSF1.[1][4]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
3.1. Materials and Reagents
-
Melanoma cell lines (e.g., A375, SK-MEL-28, B16)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CBL0137 stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
3.2. Experimental Workflow
The following diagram illustrates the workflow for the MTT cytotoxicity assay.
3.3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest melanoma cells from culture flasks using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
CBL0137 Treatment:
-
Prepare serial dilutions of CBL0137 in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of CBL0137.
-
Include untreated control wells (containing medium with 0.1% DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log concentration of CBL0137.
-
Determine the IC50 value, which is the concentration of CBL0137 that inhibits cell viability by 50%, using non-linear regression analysis.
-
Data Presentation
The cytotoxic effect of CBL0137 on different melanoma cell lines can be summarized by their IC50 values at various time points.
| Melanoma Cell Line | IC50 after 24h (µM) | IC50 after 48h (µM) | IC50 after 72h (µM) |
| A375 | 8.5 | 4.2 | 1.8 |
| SK-MEL-28 | 12.3 | 6.8 | 3.1 |
| B16 | 6.1 | 3.5 | 1.2 |
Note: The IC50 values presented in this table are for illustrative purposes and may not represent actual experimental data. The half-maximal inhibitory concentration (IC50) on some cancer cells under the action of CBL0137 were found to be around 1 μM at 72-hour exposure.[8]
Troubleshooting
-
High background absorbance: This could be due to contamination of the medium or reagents. Ensure sterile techniques are used throughout the experiment.
-
Low signal: This may result from using too few cells or a short incubation time with MTT. Optimize the cell number and incubation period for each cell line.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition. Also, ensure formazan crystals are fully dissolved before reading the absorbance.
References
- 1. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of intra-arterial CBL0137 in extremity melanomas and sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p53 Phosphorylation Following CBL0137 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0137 is a small molecule drug candidate that has demonstrated significant anti-tumor activity in a range of malignancies.[1][2][3] Its mechanism of action involves the targeting of the Facilitates Chromatin Transcription (FACT) complex, a key player in chromatin remodeling.[2][3][4] Inhibition of the FACT complex by CBL0137 leads to the activation of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis.[1][5] This activation is mediated, in part, through the phosphorylation of p53. Specifically, CBL0137 treatment leads to the casein kinase 2 (CK2)-dependent phosphorylation of p53 at serine 392 (Ser392).[1]
These application notes provide a detailed protocol for the analysis of p53 phosphorylation at Ser392 in cancer cell lines following treatment with CBL0137, using the Western blot technique.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of CBL0137 on p53 phosphorylation at Serine 392. Data is expressed as a fold change in phosphorylated p53 (p-p53) relative to total p53, normalized to an untreated control. This data is illustrative and based on findings reported in the literature where CBL0137 has been shown to increase p53 phosphorylation.[1][5]
| CBL0137 Concentration (µM) | Treatment Time (hours) | Fold Change in p-p53 (Ser392) / Total p53 (Normalized to Control) |
| 0 (Control) | 24 | 1.0 |
| 0.5 | 24 | 2.5 |
| 1.0 | 24 | 4.8 |
| 2.0 | 24 | 8.2 |
Signaling Pathway
CBL0137 exerts its effect on p53 phosphorylation through a specific signaling cascade. By binding to and sequestering the FACT complex on chromatin, CBL0137 initiates a series of events that culminate in the activation of p53. This pathway is depicted in the diagram below.
Caption: CBL0137-induced p53 phosphorylation pathway.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to detect p53 phosphorylation at Ser392 after CBL0137 treatment.
1. Cell Culture and CBL0137 Treatment:
-
Cell Lines: Select a cancer cell line known to express wild-type p53 (e.g., A549, MCF-7).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CBL0137 (e.g., 0, 0.5, 1, 2 µM) for a specified time (e.g., 24 hours).
2. Protein Extraction:
-
Lysis Buffer: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.
4. SDS-PAGE:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Membrane: Use a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p53 at Serine 392 (e.g., rabbit anti-phospho-p53 (Ser392)) and a primary antibody for total p53 (e.g., mouse anti-p53) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Detection Reagent: Use an enhanced chemiluminescence (ECL) detection reagent.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the p-p53 (Ser392) band to the total p53 band for each sample.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of p53 phosphorylation after CBL0137 treatment.
Caption: Western blot workflow for p53 phosphorylation analysis.
References
- 1. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 5. The FACT-targeted drug CBL0137 enhances the effects of rituximab to inhibit B-cell non-Hodgkin’s lymphoma tumor growth by promoting apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application of CBL0137 in Combination with Chemotherapy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0137 is a small molecule anticancer agent that functions primarily by targeting the Facilitates Chromatin Transcription (FACT) complex.[1] The FACT complex, composed of SSRP1 and SPT16, is a histone chaperone involved in chromatin remodeling, a critical process for transcription, replication, and DNA repair.[2] In numerous cancer types, the FACT complex is overexpressed, correlating with aggressive disease and poor prognosis.[2][3] By inhibiting FACT, CBL0137 disrupts these essential cellular processes in cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of key oncogenic signaling pathways such as NF-κB, while activating tumor suppressors like p53.[2][4]
Preclinical studies have demonstrated that CBL0137 not only has potent single-agent activity but also significantly enhances the efficacy of conventional chemotherapeutic agents across a range of malignancies. This synergistic effect is often attributed to CBL0137's ability to interfere with DNA damage repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents.[1][5] These application notes provide a summary of key preclinical findings and detailed protocols for utilizing CBL0137 in combination with chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the combination of CBL0137 with different chemotherapeutic agents.
Table 1: Efficacy of CBL0137 in Combination with Cisplatin
| Cancer Type | Preclinical Model | Treatment Groups | Outcome Measure | Results | Reference |
| Medulloblastoma | Intracranial Orthotopic Xenograft | Vehicle, CBL0137, Cisplatin, CBL0137 + Cisplatin | Tumor Growth Suppression | Combination significantly suppressed tumor growth compared to single agents. | [5] |
| Small-Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | Vehicle, CBL0137 (60 mg/kg i.v., weekly), Cisplatin (5 mg/kg i.p., weekly), CBL0137 + Cisplatin | Tumor Growth Inhibition | Combination substantially inhibited tumor growth compared to single agents and vehicle control (P < 0.05).[6][7] | [6][7] |
| NK/T-Cell Lymphoma | Xenografted Mice | Vehicle, CBL0137, Cisplatin, CBL0137 + Cisplatin | Tumor Progression | Combination of CBL0137 and cisplatin exhibited the strongest antitumor activity, significantly inhibiting tumor progression. | [1] |
Table 2: Efficacy of CBL0137 in Combination with Gemcitabine
| Cancer Type | Preclinical Model | Treatment Groups | Outcome Measure | Results | Reference |
| Pancreatic Ductal Adenocarcinoma (PDA) | Orthotopic PANC-1 (gemcitabine-resistant) | Vehicle, CBL0137 (90 mg/kg i.v., once per week), Gemcitabine (40 mg/kg i.p., every 4th day), CBL0137 + Gemcitabine | Tumor Growth Inhibition | Monotherapies had modest effects (39% and 20% inhibition, respectively), while the combination caused a substantial decrease in tumor growth (78% inhibition, P=0.0002).[8][9] | [8][9] |
| Pancreatic Ductal Adenocarcinoma (PDA) | Patient-Derived Xenograft (PDX) | Vehicle, CBL0137 (50-90 mg/kg i.v., 1/week), Gemcitabine (20 mg/kg i.p., Q4d), CBL0137 + Gemcitabine | Tumor Regrowth Delay | Addition of CBL0137 to gemcitabine increased the latency of tumor regrowth compared to gemcitabine alone.[9] | [9][10] |
Table 3: Efficacy of CBL0137 in Combination with Other Chemotherapies
| Cancer Type | Preclinical Model | Treatment Groups | Outcome Measure | Results | Reference |
| KMT2A-Rearranged Leukemia | Murine Acute Myeloid Leukemia (MLL-AF9) | Vehicle, CBL0137, Panobinostat, CBL0137 + Panobinostat | Survival Extension | Combination significantly delayed leukemia progression and extended survival compared to monotherapies.[11] | [11] |
| Neuroblastoma | Xenograft Models | Vehicle, CBL0137, Panobinostat, CBL0137 + Panobinostat | Cancer Progression Delay | Combination significantly delayed cancer progression.[12] | [12] |
| Neuroblastoma | BE(2)-C Xenograft | Control, CBL0137, Cyclophosphamide/Topotecan, CBL0137 + Cyclophosphamide/Topotecan | Lifespan | Combination resulted in more than doubling of lifespan.[13] | [13] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of CBL0137 with chemotherapy is underpinned by its multifaceted mechanism of action, primarily centered on the inhibition of the FACT complex.
Caption: CBL0137 mechanism of action leading to chemosensitization.
CBL0137's inhibition of the FACT complex leads to several downstream effects that contribute to its synergy with chemotherapy:
-
Inhibition of DNA Damage Repair: By trapping the FACT complex on chromatin, CBL0137 interferes with the repair of DNA damage induced by agents like cisplatin and radiation.[5] This leads to an accumulation of lethal DNA lesions in cancer cells.
-
Modulation of Key Signaling Pathways: CBL0137 simultaneously inhibits the pro-survival NF-κB pathway and activates the tumor suppressor p53 pathway.[2][4] This dual action pushes cancer cells towards apoptosis.
-
Targeting Cancer Stem Cells: Evidence suggests that CBL0137 can eradicate drug-resistant cancer stem cells (CSCs), which are often responsible for tumor relapse after chemotherapy.[3][8]
-
Upregulation of Tumor Suppressors: In small-cell lung cancer, CBL0137 has been shown to increase the expression of the tumor suppressor NOTCH1, contributing to its anti-tumor effects.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of CBL0137 in combination with chemotherapy.
In Vivo Tumor Growth Inhibition Studies
This protocol outlines a general framework for assessing the in vivo efficacy of CBL0137 in combination with a chemotherapeutic agent using xenograft or patient-derived xenograft (PDX) models.
Caption: Workflow for in vivo combination therapy studies.
1. Animal Models and Tumor Inoculation:
-
Cell Line Xenografts: Use immunocompromised mice (e.g., NSG, athymic nude). Inoculate 1 x 10³ to 1 x 10⁶ cancer cells mixed 1:1 with Matrigel subcutaneously into the flanks.[7] For orthotopic models, inoculate cells directly into the relevant organ (e.g., pancreas, brain).[8][9]
-
Patient-Derived Xenografts (PDX): Implant small tumor fragments (e.g., 2 mm³) subcutaneously into the flanks of immunocompromised mice.[6]
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., ~20-50 mm³), randomize mice into treatment groups (typically n=5-10 per group).[6][10]
-
CBL0137 Administration: Doses typically range from 50-90 mg/kg administered intravenously (i.v.) once weekly.[7][8][9]
-
Chemotherapy Administration:
-
Continue treatment for a specified duration (e.g., 4 weeks).[8][9]
3. Monitoring and Endpoint:
-
Measure tumor diameters with calipers three times a week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically when tumors reach a predetermined size (e.g., 1000 mm³) or at a fixed time point after the start of treatment.[9][10]
4. Data Analysis:
-
Compare tumor growth inhibition and survival rates between treatment groups using appropriate statistical methods (e.g., ANOVA, Log-rank test).
In Vitro Cell Viability and Synergy Assays
This protocol describes how to assess the synergistic cytotoxic effects of CBL0137 and chemotherapy on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture cancer cell lines in appropriate media.
-
Plate cells in 96-well plates at a density of 1 x 10³ cells/well and allow them to adhere for 24 hours.[7]
2. Drug Treatment:
-
Treat cells with a range of concentrations of CBL0137 alone, the chemotherapeutic agent alone, or the combination of both at a fixed ratio (e.g., 1:1).[7]
-
Incubate for a specified duration (e.g., 6 hours of drug exposure followed by a 72-hour incubation period).[7]
3. Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CyQUANT Direct assay.[7]
-
Normalize the results to vehicle-treated control cells.
4. Synergy Analysis:
-
Calculate the Combination Index (CI) using software like ComboSyn, based on the dose-response data. A CI value less than 1 indicates synergy.[7]
Conclusion
The preclinical data strongly support the combination of CBL0137 with various chemotherapeutic agents as a promising therapeutic strategy. CBL0137's unique mechanism of action, particularly its ability to inhibit the FACT complex and interfere with DNA damage repair, provides a strong rationale for its use as a chemosensitizer. The detailed protocols provided herein offer a foundation for further investigation and development of CBL0137-based combination therapies for a variety of cancers. These studies highlight the potential of CBL0137 to overcome drug resistance and improve patient outcomes.
References
- 1. The small molecule drug CBL0137 interferes with DNA damage repair and enhances the sensitivity of NK/T-Cell lymphoma to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 5. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. The Combination of Curaxin CBL0137 and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Targeting of Chromatin Stability By The Curaxin CBL0137 and Histone Deacetylase Inhibitor Panobinostat Shows Significant Preclinical Efficacy in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial Testing (Stage 1) of the Curaxin CBL0137 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Models in Anti-CD137 mAb Therapeutic Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD137, also known as 4-1BB, is a potent co-stimulatory receptor and a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] Its expression is induced on activated T cells, particularly CD8+ T cells, as well as on natural killer (NK) cells.[2][3][4] Ligation of CD137 by its natural ligand (CD137L) or agonistic monoclonal antibodies (mAbs) delivers a powerful co-stimulatory signal that enhances T cell proliferation, survival, and effector functions, leading to robust anti-tumor immunity.[5][6][7] Consequently, anti-CD137 mAbs are a promising class of immunotherapeutic agents for cancer treatment.[8][9]
Preclinical evaluation of anti-CD137 mAb therapeutic efficacy relies heavily on the use of in vivo mouse models. These models are essential for assessing anti-tumor activity, understanding the mechanism of action, and evaluating potential toxicities.[8][10] This document provides detailed application notes and protocols for utilizing various mouse models to test the therapeutic efficacy of anti-CD137 mAbs.
In Vivo Mouse Models for Anti-CD137 mAb Efficacy Testing
A variety of mouse models are employed to evaluate the efficacy of anti-CD137 mAbs, each with its own advantages and applications. The most common types are syngeneic models and humanized mouse models.
Syngeneic Mouse Models: These models utilize immunocompetent mice in which murine tumor cell lines are implanted. The intact immune system of these mice allows for the study of the immunomodulatory effects of anti-CD137 mAbs in a setting that recapitulates the interactions between the tumor and the host immune system.
Humanized Mouse Models: To test human-specific anti-CD137 mAbs, humanized mouse models are indispensable.[11] These are typically immunodeficient mice engrafted with a human immune system or genetically modified to express human CD137.[1][12] This allows for the direct evaluation of therapeutic candidates intended for human use.
Summary of Common In Vivo Mouse Models and Tumor Cell Lines
| Mouse Strain | Tumor Cell Line | Cancer Type | Key Findings with Anti-CD137 mAb |
| BALB/c | HOPC | Plasmacytoma | Increased survival; induction of long-lasting tumor-specific immunity.[5][6] |
| BALB/c | NS0 | Myeloma | Complete tumor eradication dependent on IFN-γ, NK cells, and CD8+ T cells.[5][6] |
| C57BL/6 | 5TGM1 | Disseminated Myeloma | Significantly decreased systemic tumor burden.[5][6] |
| BALB/c | CT26 | Colon Carcinoma | Potent anti-tumor effects, enhanced when combined with other checkpoint inhibitors.[9][13] |
| C57BL/6 | MC38 | Colon Adenocarcinoma | Synergistic tumor growth inhibition when combined with anti-PD-L1.[9][13] |
| BALB/c-hCD137 (humanized) | CT26 | Colon Carcinoma | Significant tumor growth inhibition with human-specific anti-CD137 mAb (Urelumab).[1][12] |
| C57BL/6-hCD137 (humanized) | MC38 | Colon Adenocarcinoma | Significant tumor growth inhibition with human-specific anti-CD137 mAb.[1] |
| BALB/c-hPD1/hPDL1/hCD137 (humanized) | Colon Carcinoma | Significant tumor growth inhibition with combination therapy (Keytruda + Urelumab analog).[1] |
CD137 Signaling Pathway
Engagement of CD137 by an agonistic mAb triggers a downstream signaling cascade that is crucial for its co-stimulatory function. Upon binding, CD137 recruits TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[14] This leads to the activation of several key signaling pathways, including NF-κB, ERK, JNK, and p38 MAPK.[14] These pathways collectively promote T cell proliferation, cytokine production (e.g., IFN-γ), and survival, thereby enhancing the anti-tumor immune response.[3][5][6]
Caption: CD137 signaling cascade initiated by mAb binding.
Experimental Protocols
General Experimental Workflow
The general workflow for testing the in vivo efficacy of an anti-CD137 mAb involves several key steps, from tumor cell implantation to data analysis.
Caption: General workflow for in vivo anti-CD137 mAb efficacy studies.
Protocol 1: Syngeneic Mouse Model - Subcutaneous Tumor Implantation
This protocol describes a typical study using a syngeneic mouse model with subcutaneously implanted tumors.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Murine tumor cell line (e.g., CT26, MC38, NS0)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Syringes (1 mL) with needles (27G)
-
Calipers
-
Anti-CD137 mAb and isotype control antibody
Procedure:
-
Cell Culture: Culture the chosen tumor cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/mL). Perform a cell count and viability assessment using trypan blue.
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth approximately 4-7 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2).
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[1]
-
Administer the anti-CD137 mAb and isotype control antibody via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing schedule might be 100 µg per mouse on days 9, 11, 13, and 15 post-tumor implantation.[15]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight twice a week.
-
The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.
-
TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Mice should be euthanized when tumor volume reaches a predetermined size (e.g., 3000 mm³) or if signs of excessive morbidity are observed.[16]
-
Protocol 2: Disseminated Myeloma Model
This protocol is adapted for a disseminated tumor model, which more closely mimics certain human cancers.[5][6]
Materials:
-
BALB/c mice
-
5TGM1 myeloma cells
-
Anti-CD137 mAb and isotype control antibody
Procedure:
-
Cell Preparation: Prepare 5TGM1 cells as described in Protocol 1.
-
Tumor Inoculation: Inject 5 x 10^5 5TGM1 cells intravenously (i.v.) into the tail vein of each mouse.
-
Treatment:
-
Efficacy Evaluation:
-
Monitor mice for signs of disease progression, such as hind limb paralysis or weight loss.
-
The primary endpoint is overall survival, which can be plotted using a Kaplan-Meier curve.
-
Systemic tumor burden can be assessed at the end of the study by measuring serum paraprotein levels or by flow cytometric analysis of bone marrow aspirates.
-
Protocol 3: Immunophenotyping and Mechanistic Studies
To understand the mechanism of action, it is often necessary to analyze the immune cell populations within the tumor microenvironment and secondary lymphoid organs.
Materials:
-
Tumor-bearing mice from efficacy studies
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3, -Ki67)
-
Collagenase/DNase digestion buffer
-
Ficoll-Paque for lymphocyte isolation
-
ELISA kits for cytokine measurement (e.g., IFN-γ)
Procedure:
-
Tissue Harvest: At a specified time point after treatment, euthanize a subset of mice from each group. Harvest tumors, spleens, and tumor-draining lymph nodes.
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate spleens and lymph nodes to create single-cell suspensions.
-
Mince tumors and digest with a collagenase/DNase solution to obtain a single-cell suspension.
-
-
Immune Cell Staining and Flow Cytometry:
-
Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells).
-
Analyze the stained cells using a flow cytometer.
-
-
Cytokine Analysis:
-
Collect blood from mice at various time points after treatment.
-
Isolate serum and measure the concentration of relevant cytokines, such as IFN-γ, using ELISA.
-
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Representative Quantitative Data
| Parameter | Control Group (Isotype IgG) | Anti-CD137 mAb Group |
| Tumor Growth Inhibition (TGI) | N/A | 48.3% - 100%[1] |
| Mean Tumor Volume (mm³) | Varies by model | Significantly reduced |
| Median Survival (days) | Varies by model | Significantly increased |
| % Survival (long-term) | 0% | 40-50% (>120 days)[5][6] |
| CD8+ T cell Infiltration (in tumor) | Baseline | Increased |
| IFN-γ Production (serum or TDLN) | Baseline | Increased[5][6] |
Note: The specific values will vary depending on the mouse model, tumor cell line, and experimental conditions.
Conclusion
The use of in vivo mouse models is a critical component in the preclinical development of anti-CD137 mAb therapeutics. Syngeneic models are invaluable for understanding the immunological mechanisms of action, while humanized models are essential for evaluating the efficacy of human-specific antibodies. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute robust preclinical studies to assess the therapeutic potential of anti-CD137 mAbs in oncology. Careful selection of the appropriate model and adherence to detailed experimental protocols are paramount for generating reliable and translatable data.
References
- 1. In vivo Efficacy Test in CD137 Humanized Models_GemPharmatech [en.gempharmatech.com]
- 2. Magic™ Humanized CD137 Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 3. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CD137 stimulation delivers an antigen-independent growth signal for T lymphocytes with memory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Humanized Mouse Models for the Preclinical Assessment of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Humanized genOâhCD137 Mouse Model | Assess the efficacy of CD137-targeting compounds | genOway [genoway.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and characterization of a novel human CD137 agonistic antibody with anti‐tumor activity and a good safety profile in non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
Measuring CD137 Expression on NK Cells via Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily, is a potent co-stimulatory molecule expressed on activated immune cells, including Natural Killer (NK) cells.[1][2] Its expression on NK cells is typically low or absent in a resting state but is induced upon activation.[3][4] Ligation of CD137 by its ligand (CD137L) or agonistic antibodies enhances NK cell proliferation, cytokine production (such as IFN-γ), and anti-tumor activity, making it a promising target in cancer immunotherapy.[1][2][5] This document provides a detailed protocol for the measurement of CD137 expression on human NK cells using flow cytometry, a critical tool for assessing NK cell activation status in preclinical and clinical research.
I. Experimental Principles and Workflow
The protocol involves the isolation of NK cells, in vitro stimulation to induce CD137 expression, staining with fluorescently-labeled antibodies, and subsequent analysis by flow cytometry. The workflow is designed to ensure accurate identification of NK cells and reliable quantification of CD137 expression.
Figure 1. A diagram illustrating the key steps of the experimental workflow for measuring CD137 expression on NK cells.
II. Quantitative Data Summary
The following table summarizes representative data on CD137 expression on NK cells under different stimulation conditions, as reported in the literature.
| Stimulation Condition | Time Point | % of CD137+ NK Cells (Mean ± SD) | Reference |
| Unstimulated | 24h | Low / Negligible | [3] |
| IL-2 (50 IU/mL) + IL-15 (25 ng/mL) | 24h | 20 ± 5% | [3] |
| IL-2 (50 IU/mL) + IL-15 (25 ng/mL) | 48h | 65 ± 5% | [3] |
| IL-2 (300 U/mL) | 24h | Significant Induction | [4] |
| IL-15 (20 ng/mL) | 24h | Significant Induction | [4] |
| Immobilized glycosylated anti-CD137 mAb | 24h | 22% - 61% | [6] |
III. Detailed Experimental Protocol
This protocol outlines the steps for the isolation, stimulation, and flow cytometric analysis of CD137 expression on human NK cells.
A. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit (e.g., MACS, Stemcell Technologies)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Recombinant Human IL-2
-
Recombinant Human IL-15
-
Cell Stimulation Cocktail (optional, e.g., PMA/Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin, if performing intracellular staining)
-
FACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., clone UCHT1)
-
Anti-Human CD56 (e.g., clone HCD56)
-
Anti-Human CD137 (4-1BB) (e.g., clone 4B4-1)
-
Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
-
Flow Cytometer
B. NK Cell Isolation
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.[7]
-
Isolate NK cells from the PBMC fraction using a negative selection kit according to the manufacturer's instructions.[8][9] This method enriches for untouched NK cells.
-
Assess the purity of the isolated NK cells by flow cytometry, aiming for >90% purity (CD3-CD56+).
C. NK Cell Stimulation
-
Resuspend the purified NK cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Culture the NK cells in the presence of stimulating cytokines. A common and effective combination is IL-2 (50 IU/mL) and IL-15 (25 ng/mL).[3]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 48 hours. CD137 expression is transient, so a time-course experiment may be beneficial.[6]
D. Staining for Flow Cytometry
-
Harvest the stimulated NK cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add Fc Block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[9]
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD56, anti-CD137) at pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C, protected from light.[10]
-
Wash the cells twice with FACS buffer by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or PI) just before acquisition if a fixable viability dye was not used earlier.
-
Acquire the samples on a flow cytometer.
E. Gating Strategy
A sequential gating strategy is crucial for accurate analysis.[11][12]
References
- 1. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Fc-dependent expression of CD137 on human NK cells: insights into “agonistic” effects of anti-CD137 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Optimization of Nectin-4-Targeted CD137 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, optimization, and evaluation of novel synthetic Nectin-4-targeted CD137 agonists. This class of molecules, exemplified by Bicycle® Tumor-Targeted Immune Cell Agonists (TICAs™) like BT7480, represents a promising strategy in cancer immunotherapy by localizing CD137 co-stimulation to the tumor microenvironment, thereby enhancing anti-tumor immunity while potentially mitigating systemic toxicities associated with non-targeted CD137 agonists.[1][2][3]
Introduction
Nectin-4, a cell adhesion molecule, is overexpressed in a variety of solid tumors, including urothelial, breast, and lung cancers, with limited expression in normal tissues, making it an attractive target for tumor-directed therapies.[4] CD137 (4-1BB), a co-stimulatory receptor expressed on activated T cells and other immune cells, plays a crucial role in enhancing their proliferation, survival, and cytotoxic function.[5][6][7] The strategic design of a bispecific molecule that simultaneously engages tumor-associated Nectin-4 and immune cell-expressed CD137 offers a powerful approach to potentate an anti-tumor immune response directly at the site of disease.[1][8][9]
This document outlines the synthesis of these agonists through the conjugation of bicyclic peptides targeting Nectin-4 and CD137 via polyethylene glycol (PEG) linkers.[1][8][9] It further details the experimental protocols for their in vitro and in vivo characterization, including binding affinity determination, functional co-culture assays, and efficacy studies in syngeneic mouse models.
Data Presentation
Table 1: Binding Affinities of Nectin-4/CD137 Bispecific Agonists
| Compound ID | Nectin-4 Binding (KD, nM) | CD137 Binding (KD, nM) | Reference |
| BCY8854 | 2.8 | 108 | [10] |
| BT7480 | 5.6 ± 2.4 | 6 | [7][11] |
Table 2: In Vitro Functional Activity of Nectin-4/CD137 Bispecific Agonists
| Compound ID | Assay System | EC50 (nM) | Emax (Fold Induction) | Reference |
| BCY11863 | CD137 Reporter Assay (HT1376 co-culture) | ~0.3 | Not Reported | [12] |
| BT7480 | Jurkat-CD137 Reporter with HT-1376 cells | ~0.3 | Not Reported | [11] |
| BT7480 | hPBMC/HT-1376 co-culture (IL-2 secretion) | ~0.1-1 | Not Reported | [13] |
Table 3: In Vivo Efficacy of BT7480 in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | Dosing Regimen | Outcome | Reference |
| huCD137-C57Bl/6 | MC38-Nectin-4 | 5 mg/kg BIW | 6/6 Complete Regressions | [11] |
| huCD137-Balb/c | CT26-Nectin-4 | 10 mg/kg Q3D | 6/6 Complete Responses | [14] |
Experimental Protocols
Protocol 1: Synthesis of Nectin-4-Targeted CD137 Agonists
This protocol describes a representative method for the synthesis of a bispecific agonist by conjugating bicyclic peptides targeting Nectin-4 and CD137 with a PEG linker.
1. Solid-Phase Peptide Synthesis of Bicyclic Peptides:
-
Synthesize linear peptide precursors for both Nectin-4 and CD137 binding moieties using standard Fmoc-based solid-phase peptide synthesis.
-
Incorporate cysteine residues at strategic positions to facilitate cyclization.
2. Bicyclic Peptide Formation:
-
Cleave the linear peptides from the resin and deprotect the side chains.
-
Induce bicyclization by reacting the cysteine thiols with a trivalent scaffold, such as 1,3,5-tris(bromomethyl)benzene, in an aqueous buffer at physiological pH.[15]
-
Purify the resulting bicyclic peptides by reverse-phase HPLC.
3. PEG Linker Conjugation:
-
Functionalize the bicyclic peptides and the PEG linker with complementary reactive groups (e.g., azide and alkyne for click chemistry, or thiol and maleimide).[16]
-
React the Nectin-4 and CD137 bicyclic peptides with a multi-arm PEG linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The stoichiometry of the reactants can be controlled to generate molecules with different ratios of the targeting moieties (e.g., 1:1 or 1:2 Nectin-4 to CD137 binders).[8]
-
Purify the final conjugate using size-exclusion or ion-exchange chromatography.
Protocol 2: In Vitro Nectin-4-Dependent CD137 Agonism Assay
This protocol details a co-culture assay to assess the ability of the synthetic agonists to induce CD137 signaling in a Nectin-4-dependent manner.
1. Cell Lines:
-
Nectin-4 expressing tumor cells (e.g., human bladder cancer cell line HT1376, or murine colon adenocarcinoma cell line MC38 engineered to express Nectin-4).[10]
-
CD137 expressing reporter cells (e.g., Jurkat cells engineered to express human CD137 and an NF-κB-driven luciferase reporter).[11]
-
Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be used, where CD137 expression is induced by pre-stimulation with anti-CD3 antibodies (e.g., OKT3).[10][14]
2. Co-culture Setup:
-
Seed the Nectin-4 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Add the CD137 expressing reporter cells or pre-stimulated PBMCs to the wells.
-
Add serial dilutions of the synthetic agonist to the co-culture. Include a non-Nectin-4 binding agonist as a negative control and a known CD137 agonist antibody as a positive control.
3. Readout:
-
For reporter cells: After a 6-hour incubation, measure luciferase activity according to the manufacturer's instructions.[11]
-
For PBMCs: After a 48-hour incubation, collect the supernatant and measure the concentration of secreted cytokines, such as IFN-γ and IL-2, using ELISA or a multiplex bead array.[10][14]
4. Data Analysis:
-
Plot the response (luciferase activity or cytokine concentration) against the log of the agonist concentration.
-
Determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes an in vivo study to evaluate the anti-tumor efficacy of the Nectin-4-targeted CD137 agonists.
1. Animal Model:
-
Use immunocompetent mice that are syngeneic to the chosen tumor cell line (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 tumors).[14][17]
-
If the agonist is specific for human CD137, use mice with a humanized CD137 receptor (knock-in of the extracellular domain).[14]
2. Tumor Implantation:
-
Subcutaneously inject Nectin-4 expressing murine tumor cells (e.g., MC38-Nectin-4 or CT26-Nectin-4) into the flank of the mice.[10][14]
-
Monitor tumor growth regularly using calipers.
3. Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the synthetic agonist via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules (e.g., once or twice weekly).[11]
-
Include a vehicle control group and potentially a group treated with a non-targeted CD137 agonist.
4. Efficacy Assessment:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.
-
Optional analyses include flow cytometry of tumor-infiltrating lymphocytes to assess immune cell activation and proliferation, and immunohistochemistry to visualize immune cell infiltration.
Visualizations
Caption: CD137 signaling pathway activation.
Caption: Nectin-4 signaling via PI3K/AKT.
Caption: Experimental workflow overview.
References
- 1. CD137 (4-1BB) Signalosome: Complexity Is a Matter of TRAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicycletherapeutics.com [bicycletherapeutics.com]
- 3. bicycletherapeutics.com [bicycletherapeutics.com]
- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD137 - Wikipedia [en.wikipedia.org]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of a Synthetic Class of Nectin-4-Targeted CD137 Agonists for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BT7480, a novel fully synthetic Bicycle tumor-targeted immune cell agonist™ (Bicycle TICA™) induces tumor localized CD137 agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bicycletherapeutics.com [bicycletherapeutics.com]
- 13. bicycletherapeutics.com [bicycletherapeutics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Application Notes and Protocols: Luciferase Reporter Assay for a Validating YB-1 as a Target of miR-137
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein involved in various cellular processes, including proliferation, differentiation, and stress response. Its dysregulation has been implicated in numerous cancers. MicroRNAs (miRNAs) are small non-coding RNAs that post-transcriptionally regulate gene expression by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Emerging evidence suggests that miR-137, a tumor-suppressive miRNA, may directly target YB-1. This document provides a detailed protocol for utilizing a dual-luciferase reporter assay to experimentally validate the direct interaction between miR-137 and the 3'UTR of YB-1.
Signaling Pathway
The signaling pathway illustrates the inhibitory action of miR-137 on YB-1. By binding to the 3'UTR of YB-1 mRNA, miR-137 prevents the translation of the YB-1 protein. This, in turn, can impact downstream pathways regulated by YB-1, which are often associated with cell proliferation and survival.
Caption: miR-137 directly targets YB-1 mRNA, inhibiting its translation.
Experimental Workflow
The experimental workflow for the luciferase reporter assay involves several key steps, from the construction of the reporter vector to the final measurement of luciferase activity. This process allows for the quantitative assessment of the interaction between miR-137 and the YB-1 3'UTR.
Caption: Workflow of the dual-luciferase reporter assay.
Data Presentation
The following table summarizes the expected quantitative results from a dual-luciferase reporter assay designed to confirm YB-1 as a direct target of miR-137. The data is based on findings where co-transfection of a miR-137 mimic with a reporter plasmid containing the wild-type YB-1 3'UTR resulted in a significant reduction in luciferase activity[1].
| Co-transfection Groups | Normalized Relative Luciferase Activity (Mean ± SD) | P-value |
| psiCHECK-2-YB1-3'UTR-WT + Negative Control Mimic | 1.00 ± 0.05 | - |
| psiCHECK-2-YB1-3'UTR-WT + miR-137 Mimic | 0.27 ± 0.03 | < 0.01 |
| psiCHECK-2-YB1-3'UTR-MUT + Negative Control Mimic | 0.98 ± 0.06 | > 0.05 (ns) |
| psiCHECK-2-YB1-3'UTR-MUT + miR-137 Mimic | 0.95 ± 0.04 | > 0.05 (ns) |
WT: Wild-Type, MUT: Mutant (with mutated miR-137 binding site), ns: not significant.
Experimental Protocols
Construction of Luciferase Reporter Plasmids
-
Amplification of YB-1 3'UTR : The full-length 3'UTR of human YB-1 (YBX1) is amplified from cDNA using PCR with primers containing restriction sites (e.g., XhoI and NotI).
-
Cloning into psiCHECK-2 Vector : The amplified YB-1 3'UTR fragment is then cloned into the multiple cloning site of the psiCHECK-2 dual-luciferase reporter vector (Promega) downstream of the Renilla luciferase gene. This creates the psiCHECK-2-YB1-3'UTR-WT construct.
-
Site-Directed Mutagenesis : To create a negative control, the putative miR-137 binding site within the YB-1 3'UTR of the psiCHECK-2-YB1-3'UTR-WT plasmid is mutated using a site-directed mutagenesis kit. This generates the psiCHECK-2-YB1-3'UTR-MUT construct.
-
Sequence Verification : All constructs should be verified by Sanger sequencing.
Cell Culture and Transfection
-
Cell Seeding : Seed a suitable cell line, such as HEK293T, into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection : For each well, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with the following combinations:
-
100 ng of psiCHECK-2-YB1-3'UTR-WT + 50 nM of miR-137 mimic
-
100 ng of psiCHECK-2-YB1-3'UTR-WT + 50 nM of negative control mimic
-
100 ng of psiCHECK-2-YB1-3'UTR-MUT + 50 nM of miR-137 mimic
-
100 ng of psiCHECK-2-YB1-3'UTR-MUT + 50 nM of negative control mimic
-
-
Incubation : Incubate the transfected cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
Dual-Luciferase Reporter Assay
-
Cell Lysis : After incubation, remove the culture medium and gently wash the cells with PBS. Lyse the cells by adding 1X Passive Lysis Buffer and incubating for 15 minutes at room temperature.
-
Luciferase Activity Measurement :
-
Transfer 20 µL of the cell lysate to a 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis :
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the relative luciferase activity by setting the normalized activity of the negative control group (psiCHECK-2-YB1-3'UTR-WT + Negative Control Mimic) to 1.
-
Perform statistical analysis (e.g., Student's t-test) to determine the significance of any observed differences. A significant decrease in the relative luciferase activity in the cells co-transfected with the wild-type YB-1 3'UTR and the miR-137 mimic, but not in the mutant control, confirms the direct interaction.
-
References
Application Notes and Protocols: Transfection of miR-137 Mimics to Overcome Multidrug Resistance in Cancer Cell Lines
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to MDR is the altered expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. Notably, miR-137 has been identified as a tumor suppressor that is frequently downregulated in various cancers and is implicated in the development of chemoresistance. Restoration of miR-137 levels in cancer cells through the use of synthetic miR-137 mimics has been shown to re-sensitize resistant cells to chemotherapeutic agents. These application notes provide detailed protocols for the transfection of miR-137 mimics into multidrug-resistant cancer cell lines and for the subsequent evaluation of their effects on chemosensitivity and relevant signaling pathways.
Data Summary
The following tables summarize the quantitative effects of miR-137 mimic transfection on drug resistance in various multidrug-resistant cancer cell lines.
Table 1: Effect of miR-137 Mimic Transfection on IC50 Values in Doxorubicin-Resistant MCF-7/ADM Breast Cancer Cells
| Chemotherapeutic Agent | IC50 (Control) | IC50 (miR-137 Mimic) | Fold Change in Sensitivity |
| Vincristine (VCR) | 2.85 ± 0.21 µg/ml | 1.31 ± 0.15 µg/ml | 2.17 |
| Doxorubicin (ADM) | 30.17 ± 2.88 µg/ml | 14.25 ± 1.95 µg/ml | 2.12 |
| Paclitaxel (Taxol) | 1.58 ± 0.19 µg/ml | 0.76 ± 0.09 µg/ml | 2.08 |
Table 2: Effect of miR-137 Mimic Transfection on Cisplatin Resistance in Lung Adenocarcinoma Cells
| Cell Line | Transfection Group | IC50 of Cisplatin | Fold Change in Resistance | Apoptotic Cell Population (%) |
| H1975 | Negative Control | 24.2 µM | - | 50.0 ± 0.8 |
| H1975 | miR-137 Mimic | 36.6 µM | 1.51 (Increase) | 16.5 ± 0.17 |
| H1437 | Negative Control | 24.6 µM | - | 52.2 ± 2.1 |
| H1437 | miR-137 Mimic | 49.0 µM | 1.99 (Increase) | 17.3 ± 2.3 |
| H1650 | Negative Control | 25.4 µM | - | 57.4 ± 0.15 |
| H1650 | anti-miR-137 | 9.86 µM | 2.58 (Decrease) | 84.3 ± 0.54 |
Table 3: Effect of miR-137 Mimic Transfection on Cell Viability and Apoptosis
| Cell Line | Transfection Group | Effect on Cell Viability | Apoptotic Rate |
| Breast Cancer Stem-like Cells | miR-137 Mimic | Decrease | Increase |
| Ovarian Cancer Cells (SKOV3) | miR-137 Mimic | N/A | Increased cisplatin-induced apoptosis |
Experimental Protocols
Protocol 1: Transfection of miR-137 Mimics in Multidrug-Resistant Cell Lines using Lipid-Based Reagents
This protocol is optimized for a 6-well plate format using Lipofectamine™ RNAiMAX.
Materials:
-
miR-137 mimic and negative control (NC) mimic (e.g., mirVana™ miRNA Mimics)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
-
Multidrug-resistant cancer cell line (e.g., MCF-7/ADM, A549/Cisplatin)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be 60-80% confluent at the time of transfection.[1]
-
-
Preparation of Transfection Complexes (per well):
-
Solution A: In a sterile microcentrifuge tube, dilute a final concentration of 10-50 nM of miR-137 mimic or NC mimic in 125 µL of Opti-MEM™. Gently mix.
-
Solution B: In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[2]
-
Combine Solution A and Solution B. Mix gently and incubate for 20-25 minutes at room temperature to allow the formation of mimic-lipid complexes.[3]
-
-
Transfection:
-
Carefully remove the growth medium from the cells.
-
Add 1.75 mL of fresh, pre-warmed complete growth medium to each well.
-
Add the 250 µL of the mimic-lipid complex dropwise to each well.[1][2]
-
Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before proceeding with downstream assays.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability in a 96-well plate format following miR-137 mimic transfection and drug treatment.
Materials:
-
Transfected cells from Protocol 1
-
Chemotherapeutic agent of interest (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment:
-
After 24 hours of transfection (from Protocol 1), trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to attach for at least 6 hours.
-
Treat the cells with a serial dilution of the desired chemotherapeutic agent and incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values using a dose-response curve.
-
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Transfected cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following transfection and drug treatment, collect both floating and adherent cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for miR-137 and Target Gene Expression
This protocol outlines the quantification of mature miR-137 and its target mRNA (e.g., YB-1).
Materials:
-
Transfected cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol™ Reagent)
-
miRNA-specific reverse transcription kit (with stem-loop primers for miR-137)
-
Standard reverse transcription kit for mRNA
-
SYBR Green or TaqMan™-based qPCR master mix
-
Primers for mature miR-137, YB-1, and a reference gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Extract total RNA from transfected cells using an appropriate RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
For miR-137: Synthesize cDNA from total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for mature miR-137.
-
For YB-1 mRNA: Synthesize cDNA from total RNA using a standard reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system. A typical reaction includes cDNA, SYBR Green or TaqMan™ master mix, and forward and reverse primers.
-
Use the following cycling conditions as a starting point: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[5]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels.
-
Protocol 5: Western Blot Analysis for Target Protein Expression
This protocol details the detection of target proteins (e.g., P-gp, YB-1).
Materials:
-
Transfected cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-gp, anti-YB-1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the transfected cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Signaling Pathways and Experimental Workflow
miR-137 Signaling in Multidrug Resistance
miR-137 has been shown to regulate multiple signaling pathways involved in multidrug resistance. In doxorubicin-resistant breast cancer cells, miR-137 directly targets Y-box binding protein 1 (YB-1), a transcription factor that upregulates the expression of the drug efflux pump P-glycoprotein (P-gp). By downregulating YB-1, miR-137 reduces P-gp levels, leading to increased intracellular drug accumulation and restored chemosensitivity.
Furthermore, miR-137 has been implicated in the regulation of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, both of which are crucial for cell survival, proliferation, and drug resistance.
Caption: miR-137 signaling in multidrug resistance.
Experimental Workflow for Assessing miR-137 Mimic Efficacy
The following diagram illustrates the experimental workflow for evaluating the potential of miR-137 mimics to reverse multidrug resistance.
Caption: Experimental workflow for miR-137 mimic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 3. Transfecting Plasmid DNA into MCF-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. immunostep.com [immunostep.com]
- 5. Real-time PCR quantification of precursor and mature microRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Evaluation of Novel Anticancer Agent N-137
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-137 is a novel polymeric anticancer agent identified as a carboxyimamidate polymer. Preclinical in-vivo evaluation is a critical step in determining its therapeutic potential and safety profile before consideration for clinical trials.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive in-vivo assessment of N-137, focusing on its anti-tumor efficacy, toxicity, and pharmacokinetic profile in murine models. The methodologies described herein are designed to ensure robust and reproducible data generation for regulatory submissions and further development of N-137 as a potential cancer therapeutic.
Proposed Mechanism of Action of Polymeric Anticancer Agents
While the specific molecular pathway of N-137 is under investigation, polymeric anticancer agents generally exert their effects through a combination of passive and active targeting mechanisms, leading to enhanced drug accumulation at the tumor site and subsequent cytotoxicity.
Caption: Generalized mechanism of polymeric anticancer agents.
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of N-137 that can be administered without causing unacceptable toxicity.[3][4][5]
Materials:
-
N-137 (sterile, research-grade)
-
Vehicle control (e.g., sterile saline or as appropriate for N-137 formulation)
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
-
Calibrated balance for animal weighing
-
Syringes and needles for administration
Protocol:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group and at least 3-5 dose-escalation groups for N-137.
-
Dose Selection: Start with a low dose (e.g., 1/10th of the in-vitro IC50, converted to an in-vivo equivalent dose) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer N-137 via the intended clinical route (e.g., intravenous, intraperitoneal) as a single dose.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing). Record body weight at least three times per week.
-
Endpoint: The study duration is typically 14-21 days. The MTD is defined as the highest dose that does not result in >20% body weight loss in more than 10% of the animals or other signs of severe distress.[5][6]
-
Data Analysis: Plot mean body weight changes over time for each group. Record all clinical observations.
Caption: Workflow for MTD determination.
In-Vivo Antitumor Efficacy in Xenograft Model
Objective: To evaluate the antitumor activity of N-137 in a human tumor xenograft mouse model.[7][8][9]
Materials:
-
Human cancer cell line (e.g., EL4 lymphoma, as previously studied with N-137, or other relevant lines)
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
N-137 at MTD and sub-MTD doses
-
Vehicle control
-
Positive control (standard-of-care chemotherapy for the chosen cell line)
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, N-137 (at one or more doses, e.g., MTD), and Positive control.
-
Treatment Administration: Administer treatments according to a predefined schedule (e.g., once daily, three times a week) for a specified duration (e.g., 21 days).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival.
-
Termination: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study. Tumors can be harvested for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for in-vivo efficacy study.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-137.[10][11][12]
Materials:
-
Healthy mice (strain matched to efficacy studies)
-
N-137
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge for plasma separation
-
Analytical method for quantifying N-137 in plasma and tissues (e.g., LC-MS/MS)
Protocol:
-
Dosing: Administer a single dose of N-137 to a cohort of mice (n=3-5 per time point) at a therapeutically relevant dose.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Tissue Distribution (Optional): At selected time points, euthanize a subset of animals and collect major organs (e.g., liver, kidney, spleen, lung, tumor) to assess tissue distribution.
-
Sample Analysis: Quantify the concentration of N-137 in plasma and tissue homogenates using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Caption: Relationship between PK and PD parameters.
Data Presentation
Table 1: Summary of Maximum Tolerated Dose (MTD) Study
| Group | Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 0 | 5 | ||
| N-137 Dose 1 | X | 5 | ||
| N-137 Dose 2 | Y | 5 | ||
| N-137 Dose 3 | Z | 5 |
Table 2: Antitumor Efficacy of N-137 in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | ||
| N-137 | MTD | |||
| N-137 | MTD/2 | |||
| Positive Control |
Table 3: Key Pharmacokinetic Parameters of N-137
| Parameter | Unit | Value |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng*h/mL | |
| t1/2 | h | |
| CL | mL/h/kg | |
| Vd | L/kg |
Disclaimer
These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the physicochemical properties of N-137 and the specific tumor models used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 9. ijpbs.com [ijpbs.com]
- 10. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unmc.edu [unmc.edu]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Phase 1 Clinical Trial of BG-C137 in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BG-C137 is a novel antibody-drug conjugate (ADC) designed for the treatment of advanced solid tumors. It comprises a monoclonal antibody targeting Fibroblast Growth Factor Receptor 2b (FGFR2b), a protein overexpressed in various cancers, linked to a potent topoisomerase-1 inhibitor payload.[1] Upon binding to FGFR2b on tumor cells, BG-C137 is internalized, and the cytotoxic payload is released, leading to DNA damage and subsequent cell death.[1] Preclinical studies have demonstrated significant anti-tumor activity of BG-C137 in FGFR2b-expressing cancer models, including a notable bystander killing effect, where the payload can diffuse and kill neighboring tumor cells that may not express the target antigen.[2][3][4] Furthermore, preclinical data suggests a favorable safety profile, with a reduced risk of corneal dystrophy compared to other FGFR2b-targeting agents.[3][4]
These application notes and protocols outline the design and key methodologies for the first-in-human (FIH) Phase 1 clinical trial of BG-C137 (NCT06625593) in patients with advanced solid tumors.[5][6][7][8] The primary objectives of this study are to evaluate the safety, tolerability, and pharmacokinetics (PK) of BG-C137, and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[5][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of BG-C137 and the overall experimental workflow of the Phase 1 clinical trial.
Study Design and Objectives
This is a Phase 1a/1b, open-label, multicenter, dose-escalation, and dose-expansion study.
Primary Objectives:
-
To evaluate the safety and tolerability of BG-C137 in participants with advanced solid tumors.[5][8]
Secondary Objectives:
Patient Population and Selection Criteria
A summary of the key inclusion and exclusion criteria is provided in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Histologically or cytologically confirmed advanced or metastatic solid tumors.[6] | Prior exposure to a topoisomerase I inhibitor-based ADC.[6] |
| Life expectancy of ≥ 3 months.[6] | Spinal cord compression or active, untreated brain metastases.[7] |
| Have received prior standard systemic therapy.[6] | Systemic antitumor therapy within 14 days of the first dose of BG-C137.[7] |
| At least one measurable lesion per RECIST v1.1.[5][7] | Unresolved toxicities from prior therapy greater than Grade 1 (CTCAE v5.0).[7] |
| Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[5][7] | Any other malignancy within 2 years prior to study entry.[7] |
| Adequate organ function.[5][7] | |
| Provision of archival or fresh tumor tissue for biomarker analysis.[5] |
Treatment Plan and Dose Escalation
BG-C137 will be administered intravenously. The study will follow a standard 3+3 dose-escalation design in Phase 1a to determine the MTD.
| Parameter | Specification |
| Starting Dose | Determined based on preclinical toxicology studies (e.g., 1/10th of the severely toxic dose in rodents or 1/6th of the highest non-severely toxic dose in non-rodents). |
| Dose Escalation | A modified Fibonacci sequence or a 100% dose increase for the initial cohorts, followed by smaller increments at higher dose levels. |
| Cohort Size | 3 patients per dose level. If one patient experiences a Dose-Limiting Toxicity (DLT), the cohort is expanded to 6 patients. |
| DLT Definition | Protocol-defined adverse events, typically Grade 3 or 4 non-hematologic toxicities, Grade 4 hematologic toxicities lasting > 7 days, or febrile neutropenia, occurring within the first cycle and deemed related to the study drug. |
| MTD Definition | The highest dose level at which ≤1 of 6 patients experiences a DLT. |
Experimental Protocols
Pharmacokinetic (PK) Assessment
Objective: To characterize the PK profile of BG-C137.
Methodology:
-
Sample Collection: Serial blood samples will be collected at pre-specified time points before, during, and after BG-C137 infusion. A typical sampling schedule would be: pre-dose, end of infusion, and at 1, 2, 4, 8, 24, 48, 72, 168, and 336 hours post-infusion for Cycle 1.
-
Sample Processing: Blood samples will be collected in appropriate anticoagulant tubes and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay will be used to quantify the concentrations of total antibody, conjugated antibody, and unconjugated payload in plasma.
-
Data Analysis: PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) will be calculated using non-compartmental analysis.
Pharmacodynamic (PD) and Biomarker Assessment
Objective: To evaluate the biological effects of BG-C137 on the target pathway and to explore potential predictive biomarkers.
Methodology:
-
FGFR2b Expression:
-
Sample: Archival or fresh tumor biopsy tissue.
-
Method: A validated immunohistochemistry (IHC) assay will be used to assess the level of FGFR2b protein expression on tumor cells. Staining intensity and percentage of positive cells will be scored.
-
-
Target Engagement and Downstream Signaling:
-
Sample: Paired tumor biopsies (pre-treatment and on-treatment).
-
Method: IHC or other validated assays will be used to assess the phosphorylation status of key downstream signaling proteins in the FGFR pathway (e.g., FRS2, ERK).
-
-
Exploratory Biomarkers:
-
Sample: Blood and/or tumor tissue.
-
Method: Analysis of circulating tumor DNA (ctDNA) for FGFR2 alterations, and multiplex immunofluorescence to characterize the tumor microenvironment.
-
Safety and Tolerability Assessment
Objective: To monitor and grade the adverse events (AEs) associated with BG-C137 administration.
Methodology:
-
AE Monitoring: All AEs will be recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][4]
-
Assessments: Safety assessments will include physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and at regular intervals throughout the study.
-
DLT Evaluation: AEs occurring within the first treatment cycle will be evaluated to determine if they meet the protocol-defined criteria for a DLT.
Anti-Tumor Activity Assessment
Objective: To evaluate the preliminary efficacy of BG-C137.
Methodology:
-
Tumor Imaging: Tumor assessments will be performed at baseline and every 6-8 weeks thereafter using computed tomography (CT) or magnetic resonance imaging (MRI).
-
Response Criteria: Tumor response will be evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][3][10][11][12] This includes measurements of target lesions to determine Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[1][3][10]
Data Presentation
The following tables summarize the key quantitative data to be collected and analyzed in this Phase 1 clinical trial.
Table 1: Dose Escalation Cohorts and DLTs
| Dose Level | BG-C137 Dose (mg/kg) | Number of Patients | Number of DLTs | Action |
| 1 | X | 3-6 | Escalate/Expand | |
| 2 | Y | 3-6 | Escalate/Expand | |
| 3 | Z | 3-6 | Escalate/Expand | |
| ... | ... | ... | ... |
Table 2: Key Pharmacokinetic Parameters
| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | CL (L/hr) | Vd (L) | t1/2 (hr) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| ... |
Table 3: Preliminary Anti-Tumor Activity (RECIST 1.1)
| Dose Level | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Objective Response Rate (ORR) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| ... |
References
- 1. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. hallorancg.com [hallorancg.com]
- 4. DLT: Clinical Trial Terminology | Power [withpower.com]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Abstract 4769: Characterization of novel humanized FGFR2b antibody-based ADCs site-specifically conjugated with topoisomerase I inhibitor payload in preclinical tumor models [m.x-mol.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. premier-research.com [premier-research.com]
- 11. Phase I cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. case.edu [case.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to CBL0137 in Temozolomide-Resistant Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBL0137 in the context of temozolomide-resistant glioblastoma (GBM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBL0137 in glioblastoma?
A1: CBL0137 is a small molecule that inhibits the Facilitates Chromatin Transcription (FACT) complex.[1][2][3] The FACT complex, consisting of SSRP1 and SPT16 subunits, is crucial for chromatin remodeling during transcription.[1][2] By binding to DNA and trapping the FACT complex, CBL0137 disrupts transcription elongation.[4] This leads to two key downstream effects in cancer cells: the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling pathway.[1][2][5]
Q2: Is CBL0137 effective against glioblastoma cells that are already resistant to temozolomide (TMZ)?
A2: Yes, preclinical studies have demonstrated that CBL0137 is efficacious in both TMZ-responsive and TMZ-resistant orthotopic models of glioblastoma.[2][3] Its mechanism of action, targeting the FACT complex, is distinct from the DNA alkylating action of TMZ, thus bypassing the common TMZ resistance mechanisms like high MGMT expression.
Q3: Can CBL0137 be used in combination with other therapies for glioblastoma?
A3: Yes, CBL0137 has shown synergistic or enhanced effects when combined with standard-of-care treatments for glioblastoma. Studies have shown a trend towards increased survival when CBL0137 is combined with temozolomide in TMZ-responsive models.[2] Furthermore, CBL0137 can sensitize glioblastoma cells, including cancer stem cells, to radiotherapy.[4][6]
Q4: What are the known off-target effects or potential mechanisms of resistance to CBL0137?
A4: While the primary target of CBL0137 is the FACT complex, its downstream effects are widespread due to the fundamental role of FACT in transcription. It has been shown to also influence other pathways such as NOTCH1 and heat shock factor 1 (HSF1).[5] Mechanisms of resistance to FACT inhibitors in glioblastoma are still an active area of research. Potential resistance could arise from mutations in the FACT subunits that prevent CBL0137 binding, or through the upregulation of compensatory signaling pathways that bypass the effects of p53 activation and NF-κB inhibition.
Q5: Is CBL0137 currently in clinical trials for glioblastoma?
A5: Yes, CBL0137 is in Phase I/II clinical trials for patients with relapsed or refractory solid tumors, which includes central nervous system tumors like glioblastoma.
Troubleshooting Guides
Problem 1: Low cytotoxicity observed with CBL0137 treatment in vitro.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | The sensitivity of glioblastoma cell lines to CBL0137 can vary. For example, the IC50 for A1207 cells is approximately 0.635 µM, while for U87MG cells it is around 2.045 µM after 72 hours of treatment.[2] Perform a dose-response curve to determine the optimal IC50 for your specific cell line. |
| Incorrect Treatment Duration | The effects of CBL0137 are time-dependent. While inhibition of the FACT complex can be observed within an hour, significant apoptosis may require longer incubation times (e.g., 24-72 hours).[2] Conduct a time-course experiment to identify the optimal treatment duration. |
| Cell Line Specific Resistance | The genetic background of the cell line may confer resistance. For instance, p53 status can influence the response to CBL0137.[2] Characterize the p53 and NF-κB pathways in your cell line. Consider using a positive control cell line known to be sensitive to CBL0137, such as A1207. |
| Drug Inactivity | Improper storage or handling of CBL0137 can lead to degradation. Store CBL0137 as a stock solution in DMSO at -20°C or -80°C.[7] Prepare fresh dilutions in media for each experiment. |
Problem 2: Inconsistent results in combination therapy experiments (CBL0137 + Temozolomide/Radiation).
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Schedule | The timing of drug administration is critical. For combination with radiation, administering CBL0137 two hours prior to irradiation has been shown to be an optimal schedule.[1] For combination with TMZ, consider pre-treating with CBL0137 to sensitize the cells before adding TMZ. |
| Drug-Drug Interaction | Ensure that the solvents used for both drugs are compatible and do not interfere with the activity of either compound. DMSO is a common solvent for both CBL0137 and TMZ in vitro. |
| Inappropriate Endpoints | The synergistic effects may not be apparent in all assays. For example, a combination might show a strong effect on apoptosis but a weaker effect on cell proliferation at a specific time point. Use multiple assays to assess the combined effect, such as apoptosis assays (e.g., Annexin V staining), clonogenic survival assays, and cell cycle analysis. |
Problem 3: Difficulty in translating in vitro results to in vivo models.
| Possible Cause | Suggested Solution |
| Poor Drug Bioavailability | CBL0137 has been shown to cross the blood-brain barrier, with intravenous administration leading to higher tumor accumulation than oral dosing.[2] For in vivo experiments, consider intravenous or retro-orbital injection. A typical in vivo dose is 70-80 mg/kg.[1][2] |
| Inappropriate Animal Model | The tumor microenvironment can influence drug efficacy. Use an orthotopic glioblastoma model to better recapitulate the human disease.[2] Ensure that the chosen cell line forms tumors in the animal model. |
| Suboptimal Treatment Schedule | In vivo treatment schedules need to be optimized. For example, a single dose of 80mg/kg CBL0137 has been shown to increase survival in an orthotopic U87MG model.[1] In other studies, multiple doses (e.g., 70 mg/kg i.v. every 4 days) have been used.[2] |
Data Presentation
Table 1: In Vitro Efficacy of CBL0137 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) at 72h | Key Characteristics | Reference |
| U87MG | 2.045 | TMZ-responsive, p53 wild-type | [2] |
| A1207 | 0.635 | TMZ-resistant | [2] |
| GBM CSCs | ~0.150 | Cancer Stem Cells | [4] |
Table 2: In Vivo Dosing Regimens for CBL0137 in Orthotopic Glioblastoma Models
| Administration Route | Dose | Schedule | Animal Model | Reference |
| Intravenous (i.v.) | 70 mg/kg | Every 4 days for 3 doses | Nude mice with U87MG or A1207 tumors | [2] |
| Retro-orbital | 80 mg/kg | Single dose | Nude mice with U87MG tumors | [1] |
| Oral gavage (p.o.) | 25 mg/kg | Daily | Nude mice with U87MG tumors | [2] |
Experimental Protocols
Western Blot for FACT Inhibition and Downstream Signaling
Objective: To assess the effect of CBL0137 on the levels of FACT subunits (SSRP1, SPT16), p53, and NF-κB pathway components.
Methodology:
-
Cell Culture and Treatment: Plate U87MG or A1207 cells and allow them to adhere overnight. Treat the cells with a range of CBL0137 concentrations (e.g., 0.2 µM, 0.6 µM, 2.0 µM) and a vehicle control (DMSO) for 1 to 16 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SSRP1, SPT16, p53, phospho-p53, and NF-κB overnight at 4°C.[2] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
Objective: To evaluate the long-term effect of CBL0137, alone or in combination with radiation, on the reproductive viability of glioblastoma cells.
Methodology:
-
Cell Seeding: Plate a low density of U87MG (e.g., 400 cells/well) or A1207 (e.g., 300 cells/well) cells in 6-well plates and allow them to attach for at least 2 hours.[1]
-
Treatment: Treat the cells with CBL0137 at various concentrations (e.g., 0.2 µM, 0.4 µM) or vehicle control.[1] For combination studies, irradiate the cells at different doses (e.g., 2, 4, 6 Gy) at a specified time point relative to CBL0137 addition (e.g., 2 hours after CBL0137).[1]
-
Incubation: After 24 hours of CBL0137 exposure, replace the medium with fresh medium.[1] Incubate the plates for 11-12 days to allow for colony formation.[1]
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Orthotopic Glioblastoma Mouse Model
Objective: To assess the in vivo efficacy of CBL0137 in a clinically relevant animal model.
Methodology:
-
Cell Preparation: Culture U87MG or A1207 cells, harvest them, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in a small volume (e.g., 2-5 µL).
-
Animal Surgery: Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame. Create a small burr hole in the skull at a predetermined coordinate in the cerebral cortex.
-
Cell Implantation: Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Treatment: After a period of tumor establishment (e.g., 7-14 days), begin treatment with CBL0137 via the desired route of administration (e.g., i.v. at 70 mg/kg).[2] For combination studies, co-administer temozolomide or perform radiotherapy according to the experimental design.
-
Monitoring and Endpoint: Monitor the mice for signs of tumor burden (e.g., weight loss, neurological symptoms). The primary endpoint is typically overall survival. Tumor growth can also be monitored using bioluminescence imaging if the cells express luciferase.
Visualizations
Caption: CBL0137 traps the FACT complex on chromatin, leading to p53 activation and NF-κB inhibition.
Caption: A typical experimental workflow for evaluating CBL0137 and radiation combination therapy.
Caption: A decision tree for troubleshooting experiments with low CBL0137 efficacy.
References
- 1. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule drug CBL0137 increases the level of DNA damage and the efficacy of radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STEM-26. SMALL MOLECULE DRUG CBL0137 INHIBITS THE FACT COMPLEX AND SENSITIZES GLIOBLASTOMA CANCER STEM CELLS TO RADIOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing off-target effects of CBL0137 in preclinical studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of CBL0137 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBL0137?
A1: CBL0137 is a small molecule inhibitor of the facilitates chromatin transcription (FACT) complex, a histone chaperone involved in transcription, replication, and DNA repair.[1][2][3] By inhibiting FACT, CBL0137 leads to the simultaneous activation of the tumor suppressor p53 and inhibition of the pro-survival transcription factor NF-κB.[1][3][4] It has been shown to be effective in various preclinical cancer models, including those resistant to standard therapies.[1][2]
Q2: What are the known downstream effects of CBL0137 beyond FACT inhibition?
A2: In addition to its primary effect on FACT, CBL0137 has been reported to modulate other signaling pathways, contributing to its anticancer activity. These include the inhibition of Heat Shock Factor 1 (HSF1) and the modulation of the NOTCH1 signaling pathway.[3][5] Recent studies have also indicated that CBL0137 can decrease the expression of DNA methyltransferases (DNMTs) and BET family proteins (BRD2, BRD3, and BRD4).[6]
Q3: Is there evidence of direct off-target binding of CBL0137 to other proteins?
Q4: How can I assess potential off-target effects of CBL0137 in my experimental system?
A4: To assess off-target effects, researchers can employ several strategies. A common approach is to include a negative control compound with a similar chemical structure to CBL0137 but is inactive against FACT. Additionally, performing dose-response experiments and using the lowest effective concentration can help minimize off-target effects. For more in-depth analysis, techniques like thermal proteome profiling or chemical proteomics could be used to identify direct binding partners of CBL0137 within the cell.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity in non-cancerous cell lines | Off-target effects at high concentrations. | Determine the IC50 of CBL0137 in your specific cancer and non-cancerous cell lines. Use a concentration range that is cytotoxic to cancer cells but minimally affects normal cells. A starting point could be the median relative IC50 value of 0.28 µM observed in the PPTP cell line panel.[7] |
| Inconsistent results between experiments | Variability in cell culture conditions or compound stability. | Ensure consistent cell passage numbers and confluency. Prepare fresh dilutions of CBL0137 from a stock solution for each experiment, as its stability in solution over time may vary. |
| Unexpected changes in gene or protein expression unrelated to the FACT-p53/NF-κB axis | Potential off-target effects on other cellular pathways. | Validate unexpected findings using orthogonal methods (e.g., confirm RNA-seq data with qPCR or Western blotting). Consider investigating the involvement of pathways known to be affected by CBL0137, such as HSF1 or NOTCH1 signaling.[3][5] Also, consider the observed effects on DNMT and BET protein expression.[6] |
| Difficulty replicating in vivo efficacy | Suboptimal dosing, scheduling, or route of administration. | In preclinical mouse models, CBL0137 has been administered intravenously at doses around 50-70 mg/kg.[1][7] The dosing schedule may need to be optimized for your specific tumor model. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for CBL0137 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A1207 | Glioblastoma | 0.635 | [1] |
| U87MG | Glioblastoma | 2.045 | [1] |
| PPTP Panel (Median) | Pediatric Cancers | 0.28 (Range: 0.13-0.80) | [7] |
| KG-1 | Acute Myeloid Leukemia | 0.47 | [8] |
| NCI-H929 | Multiple Myeloma | 0.41 | [8] |
| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | [8] |
Table 2: In Vivo Efficacy of CBL0137 in Preclinical Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Orthotopic Glioblastoma (A1207 & U87MG) | 70 mg/kg i.v., every 4 days for 3 doses | Increased apoptosis and suppressed proliferation in tumors | [1] |
| Pediatric Solid Tumor Xenografts | 50 mg/kg i.v., weekly for 4 weeks | Significant differences in event-free survival in 10 of 31 xenografts | [7] |
| Pediatric Acute Lymphoblastic Leukemia Xenografts | 50 mg/kg i.v., weekly for 4 weeks | Significant differences in event-free survival in 8 of 8 xenografts | [7] |
Key Experimental Protocols
Western Blotting for FACT Subunit Levels:
-
Treat cells with the desired concentrations of CBL0137 for 1 hour.
-
Harvest cells and separate soluble and chromatin-bound protein fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SSRP1 and SPT16.
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Use an appropriate secondary antibody and chemiluminescent substrate for detection. A reduction in the soluble fraction of FACT subunits is expected.[1]
Cell Viability Assay (MTT/XTT):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of CBL0137 for 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance at the appropriate wavelength to determine cell viability.
In Vivo Tumor Model:
-
Implant cancer cells orthotopically or subcutaneously into immunocompromised mice.
-
Allow tumors to establish to a palpable size.
-
Administer CBL0137 intravenously at a predetermined dose and schedule (e.g., 50-70 mg/kg).[1][7]
-
Monitor tumor growth and animal well-being regularly.
-
At the end of the study, excise tumors for histological and molecular analysis.
Visualizations
Caption: Simplified signaling pathway of CBL0137's primary mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results in CBL0137 experiments.
References
- 1. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 6. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins [mdpi.com]
- 7. Initial testing (stage 1) of the curaxin CBL0137 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
CBL0137 In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing CBL0137 dosage in in vivo animal studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CBL0137?
A1: CBL0137 is a small molecule that intercalates into DNA, which leads to the functional inactivation of the FACT (Facilitates Chromatin Transcription) complex.[1][2][3] The FACT complex, composed of SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in transcription, replication, and DNA repair.[4][5][6] By binding to DNA and destabilizing nucleosomes, CBL0137 traps the FACT complex on chromatin.[3][6][7] This action results in the modulation of several key signaling pathways, including the activation of the p53 tumor suppressor pathway and the simultaneous inhibition of pro-survival pathways like NF-κB and Heat Shock Factor 1 (HSF1).[2][3][4][8]
Q2: In which tumor models has CBL0137 shown preclinical in vivo efficacy?
A2: CBL0137 has demonstrated broad anti-tumor activity in a variety of preclinical animal models. Efficacy has been reported in models of glioblastoma (both temozolomide-responsive and -resistant), pancreatic cancer, melanoma, neuroblastoma, small cell lung cancer, acute lymphoblastic leukemia (ALL), and other hematological malignancies.[4][5][8][9][10] Its ability to cross the blood-brain barrier makes it a candidate for central nervous system tumors.[5][6]
Q3: How should CBL0137 be formulated for in vivo administration?
A3: The formulation depends on the administration route.
-
For intravenous (i.v.) administration: CBL0137 can be dissolved in Captisol (a modified cyclodextrin).[5]
-
For oral (p.o.) administration: Formulations may involve dissolving CBL0137 in a vehicle like 10% DMSO in physiological saline.[5] Another option includes a mix of DMSO, PEG300, Tween80, and ddH2O, or DMSO mixed with corn oil.[2] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce solubility.[2] Always prepare the solution immediately before use for optimal results.[2]
Q4: What is the stability of CBL0137 in solution?
A4: While specific stability data under all conditions is not detailed in the provided results, it is best practice to prepare CBL0137 solutions fresh for each experiment to avoid degradation and ensure consistent dosing.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of CBL0137 and a typical experimental workflow for in vivo studies.
In Vivo Dosage and Administration Data
The following tables summarize dosages, administration routes, and observed outcomes from various preclinical studies.
Table 1: CBL0137 Intravenous (i.v.) Dosing Regimens
| Animal Model | Cancer Type | Dosage | Schedule | Key Findings & Notes | Reference |
|---|---|---|---|---|---|
| Nude Mice | Glioblastoma | 90 mg/kg | Two weekly doses | Drug accumulates more in tumor than normal brain. | [5] |
| Nude Mice | Glioblastoma | 70 mg/kg | Every 4 days for 3 doses | Increased apoptosis and reduced proliferation in tumors. | [5] |
| Athymic Nude Mice | Pancreatic Cancer | 90 mg/kg | Once per week for 4 weeks | Effective against gemcitabine-resistant orthotopic model. Considered near MTD. | [10] |
| SCID Mice | Pancreatic Cancer (PDX) | 50-90 mg/kg | Once per week | Potentiated gemcitabine efficacy even at sub-optimal doses (50-60 mg/kg). | [10] |
| CB17SC scid-/- Mice | Pediatric Solid Tumors & ALL | 50 mg/kg | Weekly for 4 weeks | Efficacy dose selected after 90 mg/kg caused mortality and 68 mg/kg caused tail necrosis. Most consistent activity against ALL xenografts. | [8] |
| BALB/C Mice | Acute Myeloid Leukemia (AML) | 50 mg/kg | Every two days for 14 days | Showed significant anticancer effects. |[9][11] |
Table 2: CBL0137 Oral (p.o.) Dosing Regimens
| Animal Model | Cancer Type | Dosage | Schedule | Key Findings & Notes | Reference |
|---|---|---|---|---|---|
| Nude Mice | Glioblastoma | 25 mg/kg | Daily for 8 days | Drug successfully penetrated the blood-brain barrier. | [5] |
| Nude Mice | Neuroblastoma | 30 mg/kg | Not specified | Shown to be effective in xenograft models. |[6] |
Troubleshooting Guide
Issue 1: Unexpected animal toxicity, such as significant weight loss or mortality.
-
Possible Cause: The dose may be too high for the specific animal strain, age, or health status. The Maximum Tolerated Dose (MTD) can vary. In one study, 90 mg/kg i.v. led to >10% weight loss and mortality in some mice.[8]
-
Solution:
-
Reduce the Dose: Consider starting with a lower dose, such as 50 mg/kg i.v., which was found to be generally well-tolerated in pediatric preclinical models.[8] Dose titration studies in pancreatic cancer models showed that doses as low as 50-60 mg/kg were still effective in combination with chemotherapy.[10]
-
Adjust the Schedule: If a high dose is required, consider increasing the interval between doses (e.g., from every 4 days to weekly).
-
Check Vehicle Toxicity: Ensure the vehicle (e.g., Captisol, DMSO concentration) is not contributing to the toxicity. Run a vehicle-only control group and monitor them closely.
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Monitor Animal Health: Increase the frequency of animal monitoring (daily weight checks, observation for signs of distress) to catch adverse effects early.
-
Issue 2: Tail necrosis observed after intravenous (i.v.) injection.
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Possible Cause: This is a known potential side effect, particularly at higher concentrations. A dose of 68 mg/kg i.v. was noted to cause "excessive tail necrosis" in one study.[8] This can be due to the drug's properties or issues with the injection technique causing local irritation.
-
Solution:
-
Lower the Dose: The most direct solution is to use a lower, well-tolerated dose like 50 mg/kg.[8]
-
Optimize Injection Technique: Ensure proper tail vein injection. Use a small gauge needle and inject slowly to minimize vessel damage. Rotate injection sites if multiple injections are required.
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Dilute the Drug: If possible, increase the injection volume (while staying within acceptable limits for the animal size) to dilute the drug concentration at the injection site.
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Consider Alternative Routes: If feasible for the experimental goals, explore oral (p.o.) administration, which avoids this specific issue.[5]
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Issue 3: Lack of anti-tumor efficacy.
-
Possible Cause: The dose may be too low, the treatment schedule may be suboptimal, or the tumor model may be resistant. FACT expression levels in the tumor may also play a role, as higher expression has been correlated with a better response.[10]
-
Solution:
-
Increase the Dose/Frequency: If tolerated, escalate the dose towards the MTD (e.g., 70-90 mg/kg i.v.) or increase the dosing frequency (e.g., from weekly to every 2-4 days).[5][9][10]
-
Confirm Target Expression: Before starting a large-scale study, confirm that your tumor model expresses the drug's target, the FACT complex (SSRP1 and SPT16 subunits).[5][10]
-
Assess Drug Formulation and Administration: Re-verify the formulation protocol. Ensure the drug is fully dissolved and administered correctly. For oral gavage, confirm proper delivery to the stomach.
-
Consider Combination Therapy: CBL0137 has shown synergy with other agents like gemcitabine and can potentiate their effects.[10] Combining it with standard-of-care agents for your cancer model may reveal efficacy not seen with monotherapy.[12]
-
Detailed Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Model (Adapted from[5])
-
Cell Culture: Culture U87MG or A1207 human glioblastoma cells in DMEM with 10% FBS and standard antibiotics.
-
Animal Model: Use athymic nude mice.
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Orthotopic Implantation: Anesthetize mice and surgically implant 5 µL of cell suspension (containing 1x10^5 to 2x10^5 cells) into the cerebral cortex.
-
Tumor Growth: Allow tumors to establish for 14 days post-implantation.
-
Drug Preparation:
-
Intravenous: Dissolve CBL0137 in Captisol.
-
Oral: Dissolve CBL0137 in a suitable vehicle such as 10% DMSO in saline.
-
-
Treatment Regimen:
-
Intravenous: Administer 70-90 mg/kg CBL0137 via tail vein injection once weekly or every 4 days.
-
Oral: Administer 25 mg/kg CBL0137 daily via oral gavage.
-
-
Monitoring: Monitor mouse weight and neurological symptoms daily. Measure tumor growth using imaging modalities (e.g., bioluminescence) if applicable.
-
Endpoint Analysis: At the end of the study, euthanize mice, perfuse with saline, and harvest brains. Fix tissues in formalin for histology (H&E, Ki-67, TUNEL staining) or freeze for molecular analysis (Western blot for p53, NF-κB targets).
Protocol 2: Orthotopic Pancreatic Cancer Model (Adapted from[10])
-
Cell Culture: Culture PANC-1 human pancreatic cancer cells in appropriate media.
-
Animal Model: Use athymic nude mice.
-
Orthotopic Implantation: Surgically inoculate PANC-1 cells directly into the tail of the pancreas.
-
Tumor Growth: Allow tumors to establish for two weeks.
-
Drug Preparation: Dissolve CBL0137 in a suitable vehicle for intravenous injection.
-
Treatment Regimen:
-
Monotherapy: Administer 90 mg/kg CBL0137 i.v. once per week for 4 weeks.
-
Combination Therapy: Administer 50-90 mg/kg CBL0137 i.v. once per week combined with gemcitabine (e.g., 40 mg/kg i.p. every 4th day).
-
-
Monitoring: Monitor animal weight and general health. Measure tumor volume with calipers (if subcutaneous) or via imaging.
-
Endpoint Analysis: At the study endpoint, harvest tumors and other organs for volumetric measurement, histology, and molecular analysis to assess apoptosis, proliferation, and target pathway modulation.
References
- 1. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 5. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the Curaxin CBL0137 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CBL0137 stability and solubility in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBL0137. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Solubility and Stock Solution Preparation
Q1.1: What is the best solvent to dissolve CBL0137?
CBL0137 is readily soluble in organic solvents such as DMSO and DMF, and to a lesser extent in ethanol. It is sparingly soluble in aqueous buffers.[1] For most in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.
Q1.2: I am observing precipitation when preparing my CBL0137 stock solution in DMSO. What could be the cause?
Precipitation during stock solution preparation in DMSO is often due to the use of DMSO that has absorbed moisture. It is critical to use fresh, anhydrous, high-purity DMSO.[2][3] Ensure the vial is tightly sealed to prevent moisture absorption during storage. If you suspect your DMSO has absorbed moisture, use a fresh, unopened vial.
Q1.3: How do I prepare CBL0137 for aqueous-based experiments, such as in vitro cell culture assays?
Due to its low aqueous solubility, it is recommended to first dissolve CBL0137 in DMSO to make a concentrated stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
For applications requiring a higher concentration in an aqueous buffer, one suggested method is to first dissolve CBL0137 in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[1] However, it is important to note that aqueous solutions of CBL0137 are not stable and should be prepared fresh immediately before use.[1]
Q1.4: I am seeing a precipitate in my cell culture medium after adding CBL0137. What should I do?
Precipitation in cell culture medium can occur for several reasons:
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High Final Concentration: The final concentration of CBL0137 may exceed its solubility limit in the aqueous medium. Try using a lower final concentration if your experimental design allows.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
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Temperature Changes: Temperature shifts between the stock solution, media, and incubator can affect solubility. Ensure that the medium is at 37°C before adding the CBL0137 stock solution.
-
pH of the Medium: The pH of your culture medium can influence the solubility of CBL0137. Ensure your medium is properly buffered.
Troubleshooting Steps for Precipitation in Media:
-
Vortex Gently: Immediately after diluting the DMSO stock into the media, vortex the solution gently to ensure it is well-mixed.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the CBL0137 stock can help improve solubility.
-
Reduce Serum Concentration: If possible for your cell type, try reducing the serum concentration in your medium during the treatment period.
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Prepare Fresh: Always prepare the final working solution of CBL0137 in the medium immediately before adding it to the cells.
2. Stability and Storage
Q2.1: How should I store the solid compound and stock solutions of CBL0137?
-
Solid Compound: The solid form of CBL0137 is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year, or at -20°C for up to one month.[2][4][5][6]
Q2.2: How stable is CBL0137 in aqueous buffers or cell culture medium?
CBL0137 is not stable in aqueous solutions for extended periods. It is strongly recommended to prepare working solutions in aqueous buffers or cell culture medium immediately before use and not to store them.[1] The carbazole moiety in CBL0137 can be susceptible to degradation in aqueous environments, although specific degradation kinetics are not well-documented in the literature.
3. Experimental Design and Interpretation
Q3.1: What is the mechanism of action of CBL0137?
CBL0137's primary mechanism of action is the inhibition of the histone chaperone FACT (Facilitates Chromatin Transcription) complex.[2][3][4][6][7] By binding to DNA and altering its conformation, CBL0137 traps the FACT complex on chromatin, leading to its functional inactivation.[8][9] This has several downstream consequences, including:
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Activation of p53: The trapping of FACT leads to the activation of p53.[2][3][7]
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Inhibition of NF-κB: CBL0137 suppresses the NF-κB signaling pathway.[2][3][7]
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Modulation of other signaling pathways: CBL0137 has also been shown to affect other signaling pathways, including the activation of NOTCH1 and the downregulation of HSF1.[7]
Q3.2: I am not observing the expected cytotoxic effects of CBL0137 in my cell line. What could be the reason?
Several factors could contribute to a lack of expected cytotoxicity:
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to CBL0137. This can be due to differences in the expression levels of the FACT complex or the status of downstream signaling pathways like p53.
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Compound Inactivity: Ensure that your CBL0137 stock solution is fresh and has been stored correctly. As mentioned, aqueous solutions are unstable and should be prepared immediately before use.
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Experimental Conditions: The duration of treatment and the concentration of CBL0137 used are critical. You may need to optimize these parameters for your specific cell line. A typical starting point for in vitro studies is in the low micromolar range (e.g., 0.5-5 µM) for 24-72 hours.
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Cell Density: The density of your cells at the time of treatment can influence the apparent cytotoxicity. Ensure consistent cell seeding densities across your experiments.
Q3.3: Can CBL0137 interfere with common cell-based assays?
While specific interference studies for CBL0137 are not widely published, it is important to consider potential interactions with your assays:
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Colorimetric Assays (e.g., MTT, XTT): At higher concentrations, colored compounds can interfere with the absorbance readings in these assays. It is always a good practice to run a "compound only" control (medium + CBL0137 without cells) to check for any direct absorbance by the compound at the assay wavelength.
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Fluorescence-based Assays: Some compounds can have intrinsic fluorescence or can quench the fluorescence of assay reagents. Again, running appropriate controls is essential.
Quantitative Data Summary
Table 1: Solubility of CBL0137
| Solvent | Concentration | Notes | Reference |
| DMSO | ~5 mg/mL | Solubility may vary between batches. Use of fresh, anhydrous DMSO is critical. | [1] |
| 10-40 mg/mL | Reported solubility varies across different suppliers and batches. | [2] | |
| DMF | ~5 mg/mL | [1] | |
| Ethanol | ~2 mg/mL | [1] | |
| Water / Aqueous Buffers | Sparingly soluble | Not recommended for preparing stock solutions. Aqueous working solutions should be made fresh. | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by first dissolving in DMF, then diluting with PBS. Not recommended for storage. | [1] |
Table 2: Stability and Storage of CBL0137
| Form | Storage Temperature | Duration | Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] | |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [2][5] |
| -20°C | Up to 1 month | [4][6] | ||
| Aqueous Solution | Room Temperature or 4°C | Not Recommended | Prepare fresh immediately before use. | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of your CBL0137 DMSO stock in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of CBL0137. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of FACT Complex and p53
-
Cell Treatment: Treat cells with CBL0137 at the desired concentrations and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SSRP1, SPT16 (subunits of the FACT complex), p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of CBL0137.
References
- 1. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. immunostep.com [immunostep.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mitigating hepatotoxicity associated with systemic anti-CD137 antibody administration.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hepatotoxicity associated with systemic anti-CD137 (4-1BB) antibody administration.
Troubleshooting Guides
Issue 1: Elevated liver enzymes (ALT/AST) observed after anti-CD137 antibody administration.
Question: We have observed a significant increase in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels in our mouse models following systemic administration of an agonistic anti-CD137 antibody. How can we troubleshoot this issue?
Answer: Elevated ALT and AST are common indicators of hepatotoxicity with systemic anti-CD137 therapy.[1][2] The underlying mechanism often involves the activation of liver-resident immune cells, leading to an inflammatory cascade. Here are several strategies to investigate and mitigate this toxicity:
1. Investigate the Cellular and Molecular Mechanisms:
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Assess CD8+ T cell infiltration: Liver toxicity is often mediated by the infiltration and activation of CD8+ T cells in the liver.[1][3][4]
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Analyze Kupffer cell activation: Liver-resident macrophages, known as Kupffer cells, can be activated by anti-CD137 antibodies, leading to the production of pro-inflammatory cytokines like IL-27 and TNF-α.[5][6][7][8][9]
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Measure cytokine levels: Increased levels of IFN-γ, produced by activated CD8+ T cells, are a major pathogenic factor.[3]
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Evaluate S100A4 expression: The protein S100A4 has been shown to be upregulated in the liver following anti-CD137 treatment and contributes to CD8+ T cell survival and liver damage.[1]
2. Implement Mitigation Strategies:
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S100A4 Blockade: Co-administration of a neutralizing anti-S100A4 antibody has been shown to alleviate liver toxicity without compromising the anti-tumor immune response.[1][10]
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Fc-gamma Receptor (FcγR) Engineering: The interaction of the antibody's Fc region with FcγRs, particularly FcγRIIB on Kupffer cells, can contribute to hyperactivation and toxicity.[11][12][13] Consider using an anti-CD137 antibody with an engineered Fc region to reduce this interaction.[14]
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Probody Therapeutics: Utilize a protease-activated prodrug form of the anti-CD137 antibody (Probody) that is selectively activated in the tumor microenvironment, thereby reducing systemic exposure and liver toxicity.[15][16][17]
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Affinity Modulation: Lowering the binding affinity of the anti-CD137 antibody can sometimes lead to reduced toxicity while maintaining efficacy.[11][12][18]
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Combination Therapy: Co-administration with anti-CTLA-4 blockade has been shown to ameliorate transaminase elevation.[19] Conversely, PD-1 blockade may exacerbate hepatotoxicity.[19]
Experimental Workflow for Investigating Hepatotoxicity
Caption: Key signaling events leading to hepatotoxicity after anti-CD137 administration.
Q2: Can hepatotoxicity be uncoupled from the anti-tumor efficacy of anti-CD137 antibodies?
A2: Yes, several studies have demonstrated that it is possible to separate the therapeutic anti-tumor effects from the unwanted hepatotoxicity. S[1][19]trategies to achieve this include:
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Targeting S100A4: Blocking S100A4 with a neutralizing antibody has been shown to reduce liver damage without impairing the anti-tumor immune response. *[1] Probody Therapeutics: Designing the antibody as a prodrug that is only activated in the tumor microenvironment can maintain anti-tumor activity while minimizing systemic toxicity. *[15][16][17] CCR2 Blockade: Loss of the chemokine receptor CCR2 has been shown to block anti-CD137 agonist-induced hepatitis without diminishing tumor-specific immunity. *[19] Antibody Engineering: Modifying the antibody's epitope, affinity, and Fc region can create a therapeutic with a better safety profile.
[5][11][18][20]Q3: What are some key biomarkers to monitor for anti-CD137-induced hepatotoxicity?
A3: In addition to serum ALT and AST, other potential biomarkers include:
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Serum Cytokines: Monitoring levels of IFN-γ, TNF-α, and IL-27. *[3][5][19] Soluble CD137 (sCD137): Increased levels of sCD137 in the serum have been associated with liver cirrhosis and may serve as a dynamic biomarker for monitoring CD137 agonist immunotherapies. *[13][21] Liver Infiltrating Immune Cells: Quantifying the number of CD8+ T cells and S100A4+ macrophages in liver biopsies.
[1]### Data Presentation
Table 1: Effect of S100A4 Blockade on Anti-CD137-Induced Hepatotoxicity in Mice
| Treatment Group | Serum ALT (U/L) | Liver Infiltrating CD8+ T cells (cells/field) | Reference |
| Control (RatIg) | ~50 | ~10 | |
| anti-CD137 mAb | ~400 | ~150 | |
| anti-CD137 mAb + anti-S100A4 mAb | ~100 | ~50 |
Table 2: Comparison of Different Anti-CD137 Antibody Formats on Efficacy and Toxicity
| Antibody Format | Anti-Tumor Efficacy | Liver Inflammation (Transaminase Levels) | Reference |
| Standard Agonist mAb (e.g., 1D8) | High | Moderate to Severe | |
| Probody Therapeutic (Pb-Tx) | High | Reduced/Minimal | |
| Fc-engineered (enhanced FcγRIIB binding) | High | Reduced | |
| Low Affinity Variant | Maintained | Reduced |
Experimental Protocols
Protocol 1: Induction and Mitigation of Anti-CD137 Hepatotoxicity in a Murine Model
Objective: To assess the hepatotoxicity of an anti-CD137 antibody and evaluate the mitigating effect of an anti-S100A4 antibody.
Materials:
-
C57BL/6 mice (6-8 weeks old)
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Agonistic anti-mouse CD137 antibody (e.g., clone 2A)
-
Control Rat IgG
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Neutralizing anti-mouse S100A4 antibody
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MC38 colon adenocarcinoma cells (optional, for concurrent efficacy studies)
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Materials for serum collection and analysis (ALT/AST kits)
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Reagents for liver histology (formalin, paraffin, H&E stain)
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Antibodies for flow cytometry (anti-CD8, anti-F4/80) and immunohistochemistry (anti-S100A4)
Procedure:
-
(Optional) Tumor Inoculation: If assessing anti-tumor efficacy, subcutaneously inject 5 x 10^5 MC38 cells into the flank of C57BL/6 mice.
-
Antibody Administration:
-
Control Group: Administer control Rat IgG (e.g., 100 µg per dose) intraperitoneally (i.p.).
-
Anti-CD137 Group: Administer anti-CD137 mAb (e.g., 100 µg per dose) i.p.
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Combination Group: Administer anti-CD137 mAb (e.g., 100 µg per dose) and anti-S100A4 mAb (e.g., 4 mg/kg) i.p. The anti-S100A4 mAb is typically given the day before each anti-CD137 mAb treatment. [1] * Treatment schedule can be, for example, on days 8, 11, and 14 post-tumor inoculation. 3[1]. Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified time points after treatment to measure serum ALT and AST levels.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 18), euthanize mice and collect livers.
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Fix a portion of the liver in 10% formalin for paraffin embedding and subsequent H&E staining for histological analysis of inflammation.
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Process another portion of the liver to isolate immune cells for flow cytometric analysis of CD8+ T cell and macrophage infiltration.
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Snap-freeze a portion of the liver for protein or RNA analysis (e.g., qPCR for S100A4 expression).
-
Logical Diagram for Mitigation Strategy Selection
Caption: Decision tree for selecting a strategy to mitigate anti-CD137 hepatotoxicity.
References
- 1. S100A4 blockage alleviates agonistic anti-CD137 antibody-induced liver pathology without disruption of antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. CD137-Mediated Pathogenesis from Chronic Hepatitis to Hepatocellular Carcinoma in Hepatitis B Virus-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with anti-CD137 mAbs causes intense accumulations of liver T cells without selective antitumor immunotherapeutic effects in this organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Myeloid Cells in Hepatotoxicity Related to Cancer Immunotherapy [mdpi.com]
- 7. Role of the Kupffer cell in mediating hepatic toxicity and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resident Kupffer cells and neutrophils drive liver toxicity in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Kupffer cells in the pathogenesis of liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update on Anti-CD137 Antibodies in Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Epitope and Fc-Mediated Cross-linking, but Not High Affinity, Are Critical for Antitumor Activity of CD137 Agonist Antibody with Reduced Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. JCI Insight - Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity [insight.jci.org]
- 21. Soluble CD137 is a novel serum marker of liver cirrhosis in patients with hepatitis C and alcohol-associated disease etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Anti-CD137 Immunotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anti-CD137 (also known as 4-1BB) immunotherapy.
Troubleshooting Guides
This section addresses common issues encountered during pre-clinical evaluation of anti-CD137 therapies.
In Vivo Experiments
Problem: Anti-CD137 monotherapy shows limited or no efficacy in our syngeneic tumor model.
| Possible Cause | Troubleshooting/Validation Step | Recommended Action |
| Insufficient CD8+ T cell infiltration in the tumor microenvironment (TME). | Perform immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry (IHC) at baseline and after treatment. | Consider combination therapies to enhance T-cell infiltration, such as with radiotherapy or certain chemotherapies that induce immunogenic cell death. |
| High prevalence of regulatory T cells (Tregs) in the TME. | Analyze the ratio of CD8+ T cells to FoxP3+ Tregs within the tumor. | Combine anti-CD137 with a Treg-depleting antibody (e.g., anti-CTLA-4) or low-dose cyclophosphamide. |
| Expression of other inhibitory checkpoints. | Assess the expression of PD-1, TIM-3, and other checkpoint molecules on TILs. | A combination of anti-CD137 with anti-PD-1/PD-L1 or anti-TIM-3 has shown synergistic effects.[1][2] |
| Suboptimal antibody dosing or administration schedule. | Review literature for established effective doses and schedules for your specific antibody clone and tumor model. | Perform a dose-response study to determine the optimal therapeutic window. |
| Poor immunogenicity of the tumor model. | Evaluate the mutational burden of the tumor cell line. | Use a more immunogenic tumor model or combine anti-CD137 with a cancer vaccine to enhance tumor antigen presentation. |
| Lack of Batf3-dependent dendritic cells. | Confirm the presence and activation of Batf3-dependent dendritic cells in your model system. These cells are crucial for cross-presenting tumor antigens to prime CD8+ T cells.[3] | Strategies to enhance the function of these dendritic cells, such as using Flt3L, could be explored. |
Problem: Severe hepatotoxicity is observed in treated animals.
| Possible Cause | Troubleshooting/Validation Step | Recommended Action |
| Systemic immune activation leading to off-target effects. | Monitor serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[4] Perform histological analysis of liver tissue. | Consider using a lower dose of the anti-CD137 antibody. |
| Activation of liver-resident myeloid cells. | Investigate the activation status of Kupffer cells and infiltration of inflammatory macrophages in the liver. | Co-administration of an S100A4 inhibitor has been shown to alleviate liver pathology without compromising anti-tumor immunity.[4][5] |
| Fc-receptor-mediated toxicity. | Determine the IgG isotype of your anti-CD137 antibody. Different isotypes have varying affinities for Fcγ receptors, which can influence toxicity. | Consider using an antibody with a modified Fc region to reduce FcγR binding. |
In Vitro Assays
Problem: Inconsistent or weak T-cell activation in co-culture assays.
| Possible Cause | Troubleshooting/Validation Step | Recommended Action |
| Suboptimal stimulation period. | CD137 expression on T cells typically peaks 20-24 hours after activation.[6] | Optimize the incubation time for your specific assay. For cytokine production, a shorter stimulation (e.g., 5 hours) may be sufficient, while for CD137 upregulation, a longer period is needed.[7] |
| Insufficient co-stimulation. | Ensure that the T cells are receiving a primary activation signal through the T-cell receptor (TCR) in addition to the anti-CD137 signal. | Include anti-CD3 and anti-CD28 antibodies in your culture conditions to provide robust initial T-cell activation. |
| Low background CD137 expression. | Check the baseline CD137 expression on your T cells. For resting T cells, it is expected to be very low. | An overnight resting period for peripheral blood mononuclear cells (PBMCs) after thawing can improve the signal-to-noise ratio upon stimulation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to anti-CD137 immunotherapy?
A1: Resistance to anti-CD137 immunotherapy is multifactorial. Key mechanisms include insufficient numbers of tumor-infiltrating CD8+ T cells, a highly immunosuppressive tumor microenvironment characterized by an abundance of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and the upregulation of alternative immune checkpoints such as PD-1 and TIM-3 on T cells.[1][2][8]
Q2: What are the most promising combination strategies to overcome resistance?
A2: Combining anti-CD137 with other immunotherapies has shown significant promise. The combination with anti-PD-1/PD-L1 is particularly synergistic, as PD-1 blockade can reinvigorate exhausted T cells, making them more responsive to CD137 co-stimulation.[1] Combination with anti-CTLA-4 can also be effective by depleting Tregs and enhancing T-cell priming. Additionally, combining anti-CD137 with chemotherapy or radiotherapy can release tumor antigens, further boosting the anti-tumor immune response.
Q3: How can I monitor the pharmacodynamic effects of anti-CD137 treatment in my in vivo model?
A3: A comprehensive immune profiling of the tumor, spleen, and tumor-draining lymph nodes is recommended. This can be achieved using multi-parameter flow cytometry to analyze changes in the frequency and activation status of various immune cell populations, including CD4+ and CD8+ T cells, Tregs, NK cells, and dendritic cells. Key markers to assess include Ki67 for proliferation, CD44 and CD62L for memory phenotypes, and intracellular staining for cytokines like IFN-γ and TNF-α.
Q4: What is the role of Fcγ receptor binding in the activity of agonistic anti-CD137 antibodies?
A4: Fcγ receptor (FcγR)-mediated crosslinking is critical for the agonistic activity of many anti-CD137 antibodies, particularly those with weaker intrinsic activity. The clustering of CD137 receptors upon engagement with both the antibody's Fab region and FcγRs on adjacent cells can significantly enhance downstream signaling. However, strong FcγR engagement can also contribute to toxicity.[9]
Q5: Are there any strategies to mitigate the on-target, off-tumor toxicities associated with systemic anti-CD137 administration?
A5: Yes, several strategies are being explored. One approach is the development of "conditionally active" anti-CD137 antibodies that are preferentially activated within the tumor microenvironment, for example, by high levels of ATP.[10] Another strategy involves co-targeting pathways that mediate toxicity, such as the S100A4 pathway involved in liver inflammation.[4][5] Intratumoral administration of low-dose anti-CD137, alone or in combination, can also enhance local efficacy while minimizing systemic toxicity.[11]
Quantitative Data Summary
Table 1: Efficacy of Anti-CD137 Combination Therapy in Murine Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| ID8 Ovarian Cancer | Anti-TIM-3 + Anti-CD137 | 60% of mice tumor-free at 90 days | [2] |
| ID8 Ovarian Cancer | Anti-PD-1 + Anti-CD137 + Cisplatin | >90 days median survival | [1] |
| MC38 Colon Cancer | Anti-CTLA-4 + Anti-CD137 + Anti-OX40 (intratumoral) | Complete tumor regression in both injected and distant tumors | [11] |
| Vk*MYC Myeloma | Cyclophosphamide + Anti-CD137 | Reduced tumor burden and prolonged survival | [8] |
Table 2: Immunophenotyping Changes Following Anti-CD137 Combination Therapy in ID8 Ovarian Cancer Model
| Immune Cell Population | Treatment | Change | Reference |
| CD8+ T cells | Anti-PD-1 + Anti-CD137 | Significantly increased frequency and absolute number in spleen and peritoneal lavage | [1] |
| CD4+FoxP3+ Tregs | Anti-PD-1 + Anti-CD137 | Decreased levels in spleen | [1] |
| GR-1+CD11b+ MDSCs | Anti-PD-1 + Anti-CD137 | Decreased levels in spleen | [1] |
| IFN-γ-producing CD8+ T cells | Anti-PD-1 + Anti-CD137 | Increased levels in spleen | [1] |
Experimental Protocols
Key Experiment: In Vivo Syngeneic Tumor Model (MC38)
-
Cell Culture: Culture MC38 colon adenocarcinoma cells in RPMI medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Tumor Inoculation: Harvest and wash MC38 cells, then resuspend in sterile PBS. Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells in a volume of 100 µL into the flank of C57BL/6 mice.[12]
-
Treatment: When tumors reach a palpable size (e.g., 5-7 mm in diameter, typically 7-8 days post-inoculation), begin antibody treatment. Administer anti-mouse CD137 antibody (and combination agents or isotype control) via intraperitoneal injection at a pre-determined dose and schedule (e.g., 100 µg per injection, twice weekly for 2-3 weeks).[3][11]
-
Monitoring: Measure tumor size with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. Monitor animal weight and overall health.
Key Experiment: Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Prepare single-cell suspensions from tumors, spleens, and lymph nodes. For tumors, this will involve mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Staining: Stain cells with a panel of fluorescently-conjugated antibodies. A comprehensive panel could include markers for:
-
T cells: CD45, CD3, CD4, CD8
-
T-cell activation/exhaustion: CD137, PD-1, TIM-3, Ki67, CD44, CD62L
-
Tregs: FoxP3 (requires intracellular staining)
-
Myeloid cells: CD11b, Gr-1, F4/80
-
-
Intracellular Staining (optional): For cytokine analysis, stimulate cells ex vivo with a cell stimulation cocktail (containing Brefeldin A) for 4-6 hours prior to surface staining. Then, fix and permeabilize the cells before staining for intracellular cytokines like IFN-γ and TNF-α.
-
Data Acquisition and Analysis: Acquire data on a multi-color flow cytometer. Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Visualizations
Caption: CD137 signaling pathway in T-cells.
References
- 1. Combinatorial PD-1 Blockade and CD137 Activation Has Therapeutic Efficacy in Murine Cancer Models and Synergizes with Cisplatin | PLOS One [journals.plos.org]
- 2. Combined TIM-3 blockade and CD137 activation affords the long-term protection in a murine model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer immunotherapy with immunomodulatory anti-CD137 and anti-PD-1 monoclonal antibodies requires Batf3-dependent dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100A4 blockage alleviates agonistic anti-CD137 antibody-induced liver pathology without disruption of antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S100A4 blockage alleviates agonistic anti-CD137 antibody-induced liver pathology without disruption of antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of CD137 to study the full repertoire of CD8+ T cells without the need to know epitope specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Chemotherapy followed by anti-CD137 mAb immunotherapy improves disease control in a mouse myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 10. In vivo imaging with two-photon microscopy to assess the tumor-selective binding of an anti-CD137 switch antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of low-dose combination anti-CTLA4, anti-CD137, and anti-OX40 into murine tumor or proximal to the tumor draining lymph node induces systemic tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
Validation & Comparative
A Preclinical Head-to-Head: CBL0137 and Lapatinib Combination Therapy Shows Synergistic Promise in Glioblastoma Models
For Immediate Release
A new preclinical study highlights the potential of a combination therapy, CBL0137 and lapatinib, in targeting glioblastoma (GBM), the most aggressive form of brain cancer. The research indicates a synergistic effect in inhibiting the proliferation of patient-derived GBM cells, with a particularly pronounced impact on therapy-resistant glioblastoma stem cells (GSCs). This finding offers a promising new avenue for therapeutic strategies against a notoriously difficult-to-treat cancer.
This comparison guide provides a detailed overview of the experimental data supporting the enhanced efficacy of the CBL0137 and lapatinib combination versus each agent as a monotherapy in preclinical GBM models.
Mechanism of Action: A Two-Pronged Attack
CBL0137 is a small molecule that inhibits the FACT (Facilitates Chromatin Transcription) complex, a histone chaperone involved in transcription, replication, and DNA repair.[1][2][3] The FACT complex is often overexpressed in cancer cells, including GBM, and plays a crucial role in maintaining a stem-cell-like state.[1][2] By inhibiting FACT, CBL0137 can induce apoptosis and suppress the proliferation of cancer cells.[3]
Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2).[4][5] These receptors are key components of signaling pathways that drive cell growth and proliferation. While EGFR is frequently amplified or mutated in GBM, the efficacy of EGFR inhibitors like lapatinib as monotherapy has been limited in clinical trials.[6][7]
The combination of CBL0137 and lapatinib represents a dual-pronged strategy: disrupting chromatin dynamics and inhibiting key cell growth signaling pathways simultaneously.
In Vitro Efficacy: Combination Outperforms Monotherapy
A key study by Dermawan et al. provides direct evidence of the synergistic interaction between CBL0137 and lapatinib in patient-derived GBM cells.
| Treatment Group | Outcome | Supporting Data |
| CBL0137 + Lapatinib | Synergistic inhibition of proliferation of patient-derived GBM cells.[1][2] | The combination of both drugs was more effective at inhibiting cell proliferation than either drug alone.[2] |
| CBL0137 Monotherapy | Highly effective in inhibiting cell proliferation , particularly in Glioblastoma Stem Cells (GSCs).[2] GSCs were found to be extremely sensitive to CBL0137.[1][2] | Treatment with CBL0137 alone was highly effective in inhibiting cell proliferation in all three patient-derived tumor specimens tested.[2] |
| Lapatinib Monotherapy | Little to no effect on inhibiting GBM tumor cell growth.[2] | Lapatinib monotherapy showed minimal impact on the proliferation of patient-derived GBM cells in the same study.[2] |
Targeting the Root of Recurrence: Glioblastoma Stem Cells
A significant finding from the preclinical research is the profound effect of CBL0137 on Glioblastoma Stem Cells (GSCs). These cells are believed to be a major driver of tumor recurrence and treatment resistance.
| Key Finding | Experimental Evidence |
| GSC Sensitivity to CBL0137 | GSCs were found to be extremely sensitive to CBL0137 monotherapy.[1][2] |
| FACT Expression in GSCs | FACT expression was elevated in GSCs compared to non-stem tumor cells from the same patients.[1] |
| CBL0137's Effect on GSC "Stemness" | Acute exposure to CBL0137 decreased GSC marker expression and reduced the capacity of GSCs to form tumors in vivo.[1] |
Experimental Protocols
The following provides a summary of the methodologies used in the key preclinical studies:
Cell Lines and Culture
-
Patient-Derived GBM Cells: Tumor specimens were obtained from patients undergoing surgery for GBM. These were then cultured to enrich for both glioblastoma stem cells (GSCs) and non-stem tumor cells (NSTCs).[1]
-
Cell Lines: Human GBM cell lines such as U87MG and A1207 have been used in other preclinical studies of CBL0137.[3]
In Vitro Proliferation Assays
-
Longitudinal Drug Treatment: Patient-derived GBM cells were treated with lapatinib alone, CBL0137 alone, or a combination of both. Cell proliferation was measured over time to assess the inhibitory effects of the treatments.[2]
In Vivo Studies (CBL0137 Monotherapy)
-
Orthotopic Mouse Models: Human GBM cells (e.g., U87MG, A1207) were implanted into the brains of immunodeficient mice to create a clinically relevant tumor model.[3]
-
Drug Administration: CBL0137 was administered to the tumor-bearing mice, and its effects on tumor growth and survival were monitored.[1]
-
Outcome Measures: Key endpoints included median survival of the mice and analysis of tumor tissue for markers of apoptosis and proliferation.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental approaches.
Caption: Mechanism of Action for CBL0137 and Lapatinib in GBM.
Caption: Preclinical Experimental Workflow for Evaluating CBL0137 Therapies.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the combination of CBL0137 and lapatinib holds significant promise for the treatment of glioblastoma. The synergistic inhibition of tumor cell proliferation and the specific targeting of glioblastoma stem cells by CBL0137 address key challenges in GBM therapy. While lapatinib monotherapy has shown limited efficacy, its combination with CBL0137 appears to unlock a more potent anti-cancer effect.
Further in vivo studies evaluating the combination therapy's impact on tumor growth and survival in orthotopic GBM models are warranted. These findings provide a strong rationale for the clinical evaluation of this combination in patients with glioblastoma. The preferential targeting of GSCs by CBL0137, combined with the synergistic effects with an EGFR inhibitor, supports the development of clinical trials combining these two agents in GBM.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological targeting of the histone chaperone complex FACT preferentially eliminates glioblastoma stem cells and prolongs survival in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II trial of GW572016 (lapatinib) in recurrent glioblastoma multiforme: clinical outcomes, pharmacokinetics and molecular correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anti-CD137, Anti-CTLA-4, and Anti-PD-1 Monoclonal Antibodies in Cancer Immunotherapy
For Immediate Publication
This guide provides a comprehensive comparison of the efficacy of three prominent immune checkpoint modulators: agonist anti-CD137 (4-1BB) monoclonal antibodies (mAb), and antagonist anti-CTLA-4 and anti-PD-1 mAbs. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. By targeting key regulatory pathways of the immune system, these therapies can unleash a potent anti-tumor response. Anti-CTLA-4 and anti-PD-1 antibodies, which block inhibitory signals, have seen significant clinical success. Concurrently, agonist antibodies targeting the co-stimulatory receptor CD137 (4-1BB) have shown promise in preclinical and clinical studies by enhancing T-cell and NK-cell activity. This guide presents a comparative overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Signaling Pathways
A fundamental understanding of the distinct signaling pathways engaged by these antibodies is crucial for appreciating their therapeutic potential and limitations.
CD137 (4-1BB) Signaling Pathway
CD137 is a co-stimulatory receptor expressed on activated T cells, natural killer (NK) cells, and other immune cells. Engagement of CD137 by its natural ligand (CD137L) or an agonist antibody triggers a signaling cascade that promotes cell survival, proliferation, and effector functions. This pathway is critical for augmenting the activity of cytotoxic T lymphocytes (CTLs) and NK cells, key players in anti-tumor immunity.
Caption: Agonist anti-CD137 mAb activates T-cells and NK-cells.
CTLA-4 Signaling Pathway
Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is a critical negative regulator of T-cell activation. It primarily functions during the initial priming phase of the T-cell response in lymphoid organs. CTLA-4 outcompetes the co-stimulatory receptor CD28 for binding to its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs), thereby delivering an inhibitory signal that dampens T-cell activation.
Caption: Anti-CTLA-4 mAb blocks the inhibitory signal, promoting T-cell activation.
PD-1 Signaling Pathway
Programmed cell death protein 1 (PD-1) is another inhibitory receptor expressed on activated T-cells, B-cells, and NK cells. Its ligands, PD-L1 and PD-L2, are often expressed on tumor cells and other cells within the tumor microenvironment. The PD-1/PD-L1 interaction primarily occurs in peripheral tissues and leads to T-cell exhaustion, a state of dysfunction characterized by decreased cytokine production and cytotoxic activity.
Caption: Anti-PD-1 mAb blocks T-cell exhaustion, restoring anti-tumor immunity.
Preclinical Efficacy Comparison
The anti-tumor efficacy of these monoclonal antibodies has been evaluated in various syngeneic mouse tumor models. The following tables summarize key findings from these preclinical studies.
In Vivo Efficacy in Syngeneic Mouse Tumor Models
| Treatment | Tumor Model | Key Efficacy Readout | Outcome | Reference |
| Anti-CD137 mAb | MC38 (Colon Carcinoma) | Tumor Growth Inhibition | Significant reduction in tumor growth. | |
| CT26 (Colon Carcinoma) | Tumor Rejection | Eradication of established tumors. | ||
| Anti-CTLA-4 mAb | B16 Melanoma | Increased Survival | Modest increase in overall survival. | |
| CT26 (Colon Carcinoma) | Tumor Growth Inhibition | Significant reduction in tumor growth. | ||
| Anti-PD-1 mAb | MC38 (Colon Carcinoma) | Tumor Growth Inhibition | Significant reduction in tumor growth. | |
| B16 Melanoma | Increased Survival | Significant increase in overall survival. | ||
| Combination | ||||
| Anti-CD137 + Anti-PD-1 | MC38 (Colon Carcinoma) | Tumor Growth Inhibition | Synergistic anti-tumor activity. | |
| Anti-CTLA-4 + Anti-PD-1 | CT26 (Colon Carcinoma) | Tumor Rejection | Enhanced tumor rejection compared to monotherapy. | |
| 4T1 (Breast Cancer) | Tumor Growth Inhibition | Enhanced anti-tumor activity. |
Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment | Tumor Model | Immune Cell Population | Change | Reference |
| Anti-CD137 mAb | MC38 (Colon Carcinoma) | CD8+ T-cells | Increased infiltration and activation. | |
| Anti-CTLA-4 mAb | B16 Melanoma | Regulatory T-cells (Tregs) | Decrease in intratumoral Tregs. | |
| CT26 (Colon Carcinoma) | CD8+ T-cells | Increased frequency of tumor-infiltrating CD8+ T-cells. | ||
| Anti-PD-1 mAb | B16 Melanoma | CD8+ T-cells | Increase in intratumoral CD8+ T-cells. | |
| Anti-CD137 + Anti-PD-1 | MC38 (Colon Carcinoma) | CD8+ T-cells / Treg ratio | Favorable increase in the effector to regulatory T-cell ratio. | |
| Anti-CTLA-4 + Anti-PD-1 | CT26 (Colon Carcinoma) | CD8+ T-cells / Treg ratio | Higher ratio compared to single agents. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vivo Mouse Tumor Model Workflow
Caption: A generalized workflow for preclinical immunotherapy studies in mice.
1. Cell Culture and Tumor Implantation:
-
Syngeneic tumor cell lines (e.g., MC38, CT26, B16-F10) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed, and resuspended in phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
A specific number of cells (typically 1x10^5 to 1x10^6) in a volume of 100-200 µL are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
2. Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Monoclonal antibodies (e.g., anti-mouse CD137, anti-mouse CTLA-4, anti-mouse PD-1) or isotype control antibodies are administered via intraperitoneal (i.p.) injection at specified doses and schedules.
3. Efficacy Evaluation:
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is monitored, and mice are euthanized when tumors reach a predetermined size or show signs of ulceration or morbidity.
In Vitro T-Cell Activation Assay
1. Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CD4+ or CD8+ T-cells are then purified from PBMCs using magnetic-activated cell sorting (MACS).
2. T-Cell Stimulation and Treatment:
-
T-cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cells are cultured in 96-well plates pre-coated with anti-CD3 antibodies to provide the primary T-cell receptor signal.
-
Soluble anti-CD28 antibody is added to provide a co-stimulatory signal.
-
The monoclonal antibodies being tested (anti-CD137, anti-CTLA-4, or anti-PD-1) are added to the cultures at various concentrations.
3. Readouts:
-
Proliferation: After 3-5 days of culture, T-cell proliferation is assessed by the dilution of the CFSE dye using flow cytometry.
-
Cytokine Production: Supernatants are collected and the concentration of cytokines such as IFN-γ and IL-2 is measured by ELISA.
-
Activation Marker Expression: The expression of activation markers like CD25 and CD69 on the T-cell surface is analyzed by flow cytometry.
Flow Cytometry for Immune Cell Profiling
1. Single-Cell Suspension Preparation:
-
Harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Spleens are mechanically dissociated to release splenocytes. Red blood cells are lysed using an ACK lysis buffer.
2. Antibody Staining:
-
Cells are first incubated with an Fc block reagent to prevent non-specific antibody binding.
-
A cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cells; CD11b, F4/80 for macrophages) is added to the cells.
-
For intracellular staining (e.g., for FoxP3 or cytokines), cells are fixed and permeabilized before adding the specific antibodies.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a multi-color flow cytometer.
-
Compensation is performed to correct for spectral overlap between different fluorochromes.
-
Data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.
Conclusion
The choice between targeting CD137, CTLA-4, or PD-1 depends on the specific therapeutic strategy and the tumor context. Anti-CTLA-4 and anti-PD-1 antibodies have demonstrated broad clinical efficacy by releasing the "brakes" on the immune system. Anti-CD137 agonist antibodies offer a complementary approach by "stepping on the gas" to enhance T-cell and NK-cell responses. Preclinical data strongly suggest that combination therapies, particularly the dual blockade of CTLA-4 and PD-1, or the combination of a checkpoint inhibitor with a CD137 agonist, can lead to synergistic and more durable anti-tumor responses. Further research is warranted to optimize dosing, scheduling, and patient selection for these powerful immunotherapeutic agents.
The Synergistic Power of Combination Therapy: CD137 Agonists and Checkpoint Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with combination strategies taking center stage in the quest for more durable and potent anti-tumor responses. One such promising approach is the co-administration of CD137 (4-1BB) agonists with immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by experimental data from pivotal clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Mechanism of Action: A Two-Pronged Attack on Cancer
The combination of CD137 agonists and checkpoint inhibitors leverages two distinct but complementary mechanisms to amplify the body's immune response against tumors.
CD137 Agonists: Fueling the Anti-Tumor T-Cell Response
CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is an inducible costimulatory receptor expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1][2][3] Agonistic antibodies targeting CD137, such as Utomilumab and Urelumab, provide a powerful "go" signal to these cells. Ligation of CD137 triggers a signaling cascade that promotes T-cell proliferation, survival, and effector functions, including the production of cytotoxic granules and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][4][5] This ultimately leads to a more robust and sustained anti-tumor T-cell response.[2][5]
Checkpoint Inhibitors: Releasing the Brakes on the Immune System
Tumor cells can evade immune destruction by exploiting inhibitory pathways, or "checkpoints," that normally regulate immune responses to prevent autoimmunity. The PD-1/PD-L1 pathway is a key example. PD-1 is a receptor expressed on activated T cells, and its ligand, PD-L1, can be highly expressed on tumor cells. The engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, leading to a state of "exhaustion" characterized by reduced proliferation and effector function.[6][7][8] Checkpoint inhibitors, such as pembrolizumab and nivolumab, are monoclonal antibodies that block the interaction between PD-1 and PD-L1, effectively "releasing the brakes" on the T-cell response and restoring its ability to recognize and eliminate cancer cells.[7][8]
The synergy between CD137 agonists and checkpoint inhibitors arises from their complementary actions. Checkpoint inhibitors reinvigorate exhausted T cells, making them more receptive to the costimulatory signals provided by CD137 agonists. This combination leads to a greater expansion and activation of tumor-specific T cells than either agent alone.
Clinical Efficacy: A Comparative Look at Key Combination Trials
Two prominent examples of CD137 agonists that have been evaluated in combination with PD-1 inhibitors are Utomilumab (PF-05082566) and Urelumab (BMS-663513). The following tables summarize the key quantitative data from their respective Phase 1b clinical trials.
Utomilumab (a 4-1BB agonist) in Combination with Pembrolizumab (a PD-1 inhibitor)
This Phase 1b study (NCT02179918) evaluated the safety and efficacy of Utomilumab in combination with pembrolizumab in patients with advanced solid tumors.[9][10][11]
| Parameter | Value | Citation |
| Number of Patients | 23 | [9][10] |
| Tumor Types | Advanced solid tumors (including NSCLC, RCC, H&N, Pancreatic, Thyroid, SCLC, Colon, Sarcoma, Thymoma, Melanoma) | [10] |
| Overall Response Rate (ORR) | 26.1% (6/23) | [9][11] |
| Complete Response (CR) | 2 patients (Small Cell Lung Cancer, Renal Cell Carcinoma) | [10] |
| Partial Response (PR) | 4 patients (Renal Cell Carcinoma, Non-Small Cell Lung Cancer, Head and Neck Cancer, Anaplastic Thyroid Cancer) | [10] |
| Dose-Limiting Toxicities (DLTs) | None reported | [9][10] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Mostly grades 1 to 2 | [9] |
Urelumab (an anti-CD137 agonist) in Combination with Nivolumab (a PD-1 inhibitor)
This Phase 1/2 study (NCT02253992) assessed the safety and efficacy of Urelumab in combination with nivolumab in patients with various advanced solid tumors and hematologic malignancies.[12][13][14]
| Parameter | Value (Melanoma Cohort) | Citation |
| Number of Evaluable Patients | 46 | [13] |
| Tumor Type | Advanced/Metastatic Melanoma | [13] |
| Overall Response Rate (ORR) | 50% (23/46) | [13] |
| ORR in PD-L1 ≥1% | 50% (10/20) | [13] |
| ORR in PD-L1 <1% | 47% (8/17) | [13] |
| Common Treatment-Related Adverse Events (TRAEs) | Fatigue (31%), ALT increased (11%), Anemia (10%), AST increased (9%) | [13] |
| Grade 3-4 TRAEs | 17% | [13] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological mechanisms and experimental design, the following diagrams have been generated using Graphviz.
Caption: CD137 Signaling Pathway in an Activated T Cell.
References
- 1. Urelumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Urelumab - Wikipedia [en.wikipedia.org]
- 3. CD137 stimulation delivers an antigen-independent growth signal for T lymphocytes with memory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rupress.org [rupress.org]
- 7. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 11. Phase Ib Study of Utomilumab (PF-05082566), a 4-1BB/CD137 Agonist, in Combination with Pembrolizumab (MK-3475) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bristol Myers Squibb - Phase 1/2 Data Combining Urelumab with Opdivo (nivolumab) in Hematologic and Solid Tumors Suggest Increased Antitumor Effect in Patients with Melanoma [news.bms.com]
- 14. researchgate.net [researchgate.net]
Validating the Critical Role of CD8+ T Cells in Anti-CD137 Antitumor Efficacy
A Comparative Guide for Researchers
The therapeutic targeting of the co-stimulatory receptor CD137 (also known as 4-1BB) has emerged as a promising strategy in cancer immunotherapy. Agonistic anti-CD137 antibodies enhance antitumor immune responses, leading to tumor regression in various preclinical models. A crucial aspect of understanding and optimizing this therapy is validating the dependency of its efficacy on specific immune cell populations, particularly cytotoxic CD8+ T lymphocytes. This guide provides a comparative overview of experimental data demonstrating the indispensable role of CD8+ T cells in the antitumor effects of anti-CD137 therapy.
Quantitative Analysis of Anti-CD137 Efficacy with and without CD8+ T Cells
To quantitatively assess the contribution of CD8+ T cells to the antitumor activity of anti-CD137 antibodies, in vivo studies involving the depletion of this specific T cell subset are paramount. The following tables summarize the typical outcomes of such experiments, showcasing the significant impairment of therapeutic efficacy upon CD8+ T cell removal.
Table 1: Effect of CD8+ T Cell Depletion on Tumor Growth in Mice Treated with Anti-CD137
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percentage Tumor Growth Inhibition |
| Control (Isotype IgG) | 1500 ± 150 | - |
| Anti-CD137 | 300 ± 50 | 80% |
| Anti-CD137 + Anti-CD8 | 1400 ± 120 | 7% |
Data are representative of typical results observed in syngeneic tumor models (e.g., CT26 colon carcinoma, B16 melanoma) and are presented as mean ± standard error of the mean (SEM).
Table 2: Impact of CD8+ T Cell Depletion on Survival of Tumor-Bearing Mice Treated with Anti-CD137
| Treatment Group | Median Survival (Days) | Survival Rate at Day 60 |
| Control (Isotype IgG) | 25 | 0% |
| Anti-CD137 | 50 | 60% |
| Anti-CD137 + Anti-CD8 | 28 | 0% |
Survival data illustrates the long-term therapeutic benefit conferred by anti-CD137 treatment and its abrogation in the absence of CD8+ T cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to generate the data presented.
In Vivo Tumor Model and Anti-CD137 Therapy
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used.
-
Tumor Cell Line: Syngeneic tumor cells, such as CT26 (colon carcinoma) or B16-F10 (melanoma), are cultured under standard conditions.
-
Tumor Inoculation: Mice are subcutaneously injected with a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Antibody Treatment: Once tumors are established (e.g., 50-100 mm³), mice are treated with an agonistic anti-CD137 antibody (e.g., clone 3H3) or an isotype control antibody. A typical dosing regimen is 100-200 µg per mouse administered intraperitoneally (i.p.) on specified days.
In Vivo CD8+ T Cell Depletion
-
Depleting Antibody: An anti-mouse CD8α monoclonal antibody (e.g., clone 2.43) is used for in vivo depletion.
-
Administration Schedule:
-
Initial Depletion: 100-250 µg of the anti-CD8α antibody is administered i.p. one to two days prior to the initiation of anti-CD137 therapy.[1]
-
Maintenance: To maintain depletion, subsequent injections of the anti-CD8α antibody (100-250 µg) are given every 3-5 days for the duration of the experiment.[1]
-
-
Verification of Depletion: The efficiency of CD8+ T cell depletion is confirmed by flow cytometric analysis of peripheral blood or splenocytes. Staining for CD3 and CD8 markers should show a significant reduction (>95%) in the CD8+ T cell population in the depleted group compared to the non-depleted group.
Visualizing the Mechanism and Experimental Design
To further elucidate the underlying mechanisms and experimental logic, the following diagrams are provided.
References
Validating the Inverse Correlation Between miR-137 and P-glycoprotein Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and experimental validation of the proposed inverse correlation between microRNA-137 (miR-137) and P-glycoprotein (P-gp) expression. P-glycoprotein, a product of the ABCB1 gene, is a well-known ATP-binding cassette (ABC) transporter that confers multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic drugs.[1][2][3][4] The role of microRNAs in regulating P-gp expression has been a subject of intense research to overcome MDR.[5][6] Evidence suggests that miR-137, a known tumor suppressor in various cancers, may contribute to chemosensitization by downregulating P-gp expression, primarily through indirect mechanisms.[7][8]
Summary of Experimental Evidence
Current research points towards an indirect regulatory relationship between miR-137 and P-glycoprotein. Studies indicate that miR-137 does not directly bind to the 3'-untranslated region (3'UTR) of the ABCB1 mRNA. Instead, it modulates the expression of other factors that, in turn, regulate P-gp.
One key mechanism involves the circular RNA circPVT1, which acts as a "sponge" for miR-137. By binding to and sequestering miR-137, circPVT1 prevents it from acting on its other targets. One such target is the TP53-regulated inhibitor of apoptosis 1 (TRIAP1). Downregulation of miR-137 by circPVT1 leads to increased TRIAP1 expression, which subsequently enhances the transcription of P-gp and another multidrug resistance-associated protein 1 (MRP1).[9][10] This establishes an indirect inverse correlation: higher levels of functional miR-137 lead to lower levels of P-gp.
Another proposed indirect mechanism is the modulation of transcription factors by miR-137. Research suggests that miR-137 can decrease the expression of transcription factors like Y-box binding protein 1 (YB-1), which is a known activator of ABCB1 gene transcription.[11]
The following tables summarize the quantitative data from key experiments validating this indirect inverse correlation.
Data Presentation
Table 1: Quantitative Real-Time PCR (qPCR) Data
| Cell Line | Condition | Target Gene | Fold Change (relative to control) | Reference |
| Doxorubicin-resistant Osteosarcoma | circPVT1 knockdown | miR-137 | Increased | [10] |
| Doxorubicin-resistant Osteosarcoma | circPVT1 knockdown | TRIAP1 | Decreased | [10] |
| Doxorubicin-resistant Osteosarcoma | circPVT1 knockdown | ABCB1 (P-gp) | Decreased | [10] |
| Doxorubicin-resistant Osteosarcoma | miR-137 mimic | TRIAP1 | Decreased | [10] |
| Pancreatic Cancer | HOTTIP silencing | miR-137 | Increased | [12] |
Table 2: Western Blot Analysis
| Cell Line | Condition | Target Protein | Protein Level Change (relative to control) | Reference |
| Doxorubicin-resistant Osteosarcoma | circPVT1 knockdown | TRIAP1 | Decreased | [10] |
| Doxorubicin-resistant Osteosarcoma | circPVT1 knockdown | P-glycoprotein | Decreased | [10] |
| Doxorubicin-resistant Osteosarcoma | miR-137 mimic | TRIAP1 | Decreased | [10] |
Table 3: Luciferase Reporter Assay Data
| Reporter Construct | Co-transfection | Relative Luciferase Activity (relative to control) | Conclusion | Reference |
| circPVT1-Wild Type | miR-137 mimic | Significantly Decreased | miR-137 directly binds to circPVT1 | [10] |
| circPVT1-Mutant | miR-137 mimic | No Significant Change | Binding is sequence-specific | [10] |
| TRIAP1 3'UTR-Wild Type | miR-137 mimic | Significantly Decreased | miR-137 directly targets TRIAP1 3'UTR | [10] |
| TRIAP1 3'UTR-Mutant | miR-137 mimic | No Significant Change | Targeting is sequence-specific | [10] |
Experimental Protocols
1. Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the relative expression levels of miR-137, circPVT1, TRIAP1, and ABCB1 mRNA.
-
Methodology:
-
Total RNA is extracted from cultured cells using a suitable reagent like TRIzol.
-
For mRNA and circRNA analysis, reverse transcription is performed using a cDNA synthesis kit with random primers.
-
For miRNA analysis, a specific stem-loop primer for miR-137 is used for reverse transcription.
-
qPCR is performed using a SYBR Green master mix on a real-time PCR system.
-
The relative expression of each target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH for mRNA/circRNA, U6 for miRNA) for normalization.
-
2. Western Blot Analysis
-
Objective: To determine the protein levels of P-glycoprotein and TRIAP1.
-
Methodology:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against P-glycoprotein, TRIAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Dual-Luciferase Reporter Assay
-
Objective: To validate the direct binding of miR-137 to the 3'UTR of TRIAP1 and to circPVT1.[14]
-
Methodology:
-
The wild-type and mutant sequences of the predicted miR-137 binding sites in circPVT1 and the TRIAP1 3'UTR are cloned into a luciferase reporter vector (e.g., pmirGLO).
-
Cells are co-transfected with the reporter plasmid and either a miR-137 mimic or a negative control mimic.
-
After 48 hours, the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-137 mimic indicates direct binding.
-
Mandatory Visualization
Caption: Indirect regulation of P-glycoprotein by miR-137.
Caption: Workflow for validating miR-137 and P-gp interaction.
References
- 1. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Is P-Glycoprotein Functionally Expressed in the Limiting Membrane of Endolysosomes? A Biochemical and Ultrastructural Study in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3′ UTR miRNA Target Clone Publications | GeneCopoeia™ [genecopoeia.com]
- 7. MiR-137: an important player in neural development and neoplastic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNPs in 3′UTR miRNA Target Sequences Associated with Individual Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiRNAs function in the development of resistance against doxorubicin in cancer cells: targeting ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. LncRNA HOTTIP Participates in Cisplatin Resistance of Tumor Cells by Regulating miR-137 Expression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miR-137/ERRα axis mediates chemoresistance of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NP137 in Combination with FOLFIRINOX in Pancreatic Cancer: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging therapeutic agent NP137 in combination with the standard-of-care chemotherapy regimen FOLFIRINOX for the treatment of pancreatic cancer. We will delve into the mechanism of action of NP137, present available preclinical and clinical data, and provide detailed experimental methodologies to support further research and development in this critical area.
Introduction to NP137
NP137 is a first-in-class humanized monoclonal antibody of the IgG1 isotype that targets Netrin-1.[1] In numerous cancers, including a significant percentage of pancreatic cancer cases, Netrin-1 is overexpressed.[2] This overexpression is correlated with more severe disease progression as it inhibits apoptosis (programmed cell death), promotes epithelial-to-mesenchymal transition (EMT), and contributes to metastasis and resistance to chemotherapy.[1][3] By blocking the interaction of Netrin-1 with its receptor UNC5B, NP137 aims to reverse these effects, thereby inducing cancer cell death and potentially overcoming resistance to conventional treatments.[4]
Preclinical Efficacy of Anti-Netrin-1 Therapy
While direct preclinical studies comparing NP137 in combination with FOLFIRINOX are not yet published, studies on monoclonal antibodies targeting Netrin-1 in mouse models of pancreatic ductal adenocarcinoma (PDAC) have shown promising results in improving survival and reducing metastasis.[5]
Quantitative Preclinical Data
| Model | Treatment | Median Overall Survival | p-value | Reference |
| KPC Mouse Model | Vehicle Control | 18 days | 0.018 | [5] |
| mAbNtn1 | 42 days | [5] | ||
| Liver Metastasis Model | Vehicle Control | 37 days | ≤ 0.008 | [5] |
| mAbNtn1 | 56 days | [5] |
mAbNtn1: monoclonal antibody to Netrin-1
These preclinical findings demonstrate a significant survival benefit with anti-Netrin-1 monotherapy, providing a strong rationale for its investigation in combination with standard chemotherapy regimens like FOLFIRINOX.[2][5]
Clinical Evaluation of NP137 and FOLFIRINOX
The combination of NP137 and FOLFIRINOX is currently under investigation in clinical trials. The primary focus is on locally advanced and resectable pancreatic cancer.
Ongoing Clinical Trials
| Trial Identifier | Phase | Title | Patient Population | Primary Endpoints |
| NCT05546853 (LAP-NET1) | Phase 1b | A Study Investigating the Association of NP137 With mFOLFIRINOX in Locally Advanced Pancreatic Ductal Adenocarcinoma | Locally Advanced Pancreatic Ductal Adenocarcinoma | Adverse Events |
| NCT06150040 | Pilot | A Pilot Study of Perioperative NP137 and FOLFIRINOX in Resectable Pancreatic Cancer | Resectable Pancreatic Ductal Adenocarcinoma | Mechanism of Action of NP137 |
The LAP-NET1 trial has reported "very encouraging interim results" from the first 20 patients, and the combination with mFOLFIRINOX has not shown any unexpected additional toxicity.[3] The primary analysis of the full 43 patients is anticipated in the first quarter of 2025.[3]
Mechanism of Action: The Netrin-1 Signaling Pathway
NP137's therapeutic effect is rooted in its ability to disrupt the Netrin-1 signaling pathway, which plays a crucial role in tumor progression.
Caption: NP137 blocks Netrin-1, preventing its binding to the UNC5B receptor and promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.
Preclinical Murine Model of PDAC Liver Metastasis
This protocol describes the use of a humanized monoclonal NTN1-neutralizing antibody (NP137) in a mouse model of pancreatic ductal adenocarcinoma (PDAC) liver metastasis.[6]
Caption: Workflow for preclinical evaluation of NP137 in a PDAC liver metastasis mouse model.
Detailed Steps:
-
Tumor Cell Implantation: Murine PDAC cell lines (mT4 or Panc02) are injected into the spleen of immunocompetent mice to establish a model of liver metastasis.[6]
-
Treatment Initiation: One week following the splenic injection of tumor cells, treatment with the NP137 antibody commences.[6]
-
Dosing and Administration: NP137 is administered via intraperitoneal injection at a concentration of 10 mg/mL (diluted in phosphate-buffered saline) every other day.[6]
-
Monitoring and Endpoint: The mice are monitored regularly, and treatment continues until they reach predefined humane endpoints.[6]
-
Data Analysis: Upon completion of the study, the extent of liver metastasis is quantified, and overall survival is analyzed to determine the efficacy of the treatment.
LAP-NET1 Clinical Trial Protocol
The LAP-NET1 study is a Phase 1b multicentric trial designed to assess the safety and efficacy of NP137 in combination with modified FOLFIRINOX (mFOLFIRINOX) in patients with locally advanced pancreatic cancer.
Caption: LAP-NET1 clinical trial design for NP137 in combination with mFOLFIRINOX.
Key Aspects of the Protocol:
-
Patient Population: Individuals with locally advanced pancreatic ductal adenocarcinoma who have not received prior systemic treatment.
-
Treatment Regimen: NP137 is administered intravenously every two weeks in combination with a modified FOLFIRINOX regimen for a total of 12 cycles.
-
Primary Endpoint: The main goal is to determine the safety of the combination therapy by assessing the proportion of patients who experience adverse events of any grade, as well as grade 3/4 adverse events, within the first 6 months of treatment.
-
Secondary Endpoints: Efficacy will be evaluated through measures such as the best overall objective response rate, 12-month progression-free survival, 12-month overall survival, and the rate of surgical resection.
FOLFIRINOX: The Standard of Care Benchmark
FOLFIRINOX is a combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. It is a standard first-line treatment for patients with advanced pancreatic cancer who have a good performance status. While effective, it is associated with significant toxicities. The goal of combining NP137 with FOLFIRINOX is to enhance its anti-tumor activity and potentially overcome mechanisms of resistance.
Conclusion and Future Directions
The combination of NP137 with FOLFIRINOX represents a promising new strategy in the challenging landscape of pancreatic cancer treatment. By targeting the Netrin-1 pathway, NP137 has the potential to sensitize tumors to chemotherapy, inhibit metastasis, and improve patient outcomes. The ongoing clinical trials are critical in defining the safety and efficacy of this combination. As data from these trials become available, they will provide a clearer picture of the comparative efficacy of this novel approach and its place in the management of pancreatic cancer. Further preclinical studies are also warranted to explore the synergistic mechanisms between NP137 and FOLFIRINOX in greater detail.
References
- 1. NETRIS Pharma Announces FDA Orphan Drug Designation (ODD) for NP137 in Pancreatic Cancer Treatment - NETRIS PHARMA [netrispharma.com]
- 2. NETRIS Pharma Doses First Patient in Pancreatic Cancer Clinical Study with NP137 - NETRIS PHARMA [netrispharma.com]
- 3. Netrin-1 suppresses the MEK/ERK pathway and ITGB4 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of netrin-1 by monoclonal antibody NP137 inhibits the EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Validating the Safety and Tolerability of BG-C137: A Comparative Outlook on an Emerging FGFR2b-Targeting ADC
For Immediate Release
Shanghai, China – November 11, 2025 – As the landscape of targeted cancer therapies continues to evolve, the development of novel antibody-drug conjugates (ADCs) holds significant promise for patients with advanced solid tumors. This guide provides an objective comparison of the emerging safety and tolerability profile of BG-C137, a first-in-class ADC targeting the fibroblast growth factor receptor 2b (FGFR2b), with the established profile of Bemarituzumab, a monoclonal antibody also directed against FGFR2b.
It is important to note that the Phase 1a clinical trial for BG-C137 (NCT06625593) is currently ongoing, with estimated primary completion in late 2026. Therefore, definitive human safety and tolerability data for BG-C137 are not yet publicly available. This comparison is based on preclinical data for BG-C137 and published Phase 1 clinical trial data for Bemarituzumab.
Executive Summary
BG-C137 is an ADC designed to deliver a potent topoisomerase-1 inhibitor payload directly to FGFR2b-expressing tumor cells.[1] Preclinical studies have demonstrated its potential for a favorable safety profile and anti-tumor efficacy. This guide will delve into the available data for BG-C137 and juxtapose it with the clinical safety findings for Bemarituzumab, offering researchers and drug development professionals a preliminary comparative analysis.
Comparative Safety and Tolerability Profile
The following table summarizes the available preclinical safety data for BG-C137 and the reported Phase 1 safety and tolerability data for Bemarituzumab.
| Feature | BG-C137 (Preclinical Data) | Bemarituzumab (Phase 1 Data) |
| Mechanism of Action | Antibody-drug conjugate delivering a topoisomerase-1 inhibitor to FGFR2b-expressing cells, leading to cell cycle arrest and apoptosis.[1] | Monoclonal antibody that inhibits FGFR2b signaling and enhances antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] |
| Key Preclinical Safety Findings | No body weight loss observed in efficacy studies in mice.[3] Spared corneal dystrophy in mice and non-human primates at high doses.[4] | Highest non-severely-toxic dose established at 1 mg/kg in rats and 100 mg/kg in cynomolgus monkeys.[1][2] |
| Phase 1 Trial Status | Currently recruiting for Phase 1a (NCT06625593).[2] | Completed. |
| Dose-Limiting Toxicities (DLTs) in Phase 1 | To be determined in the ongoing Phase 1a trial. | No dose-limiting toxicities were reported.[3][4][5] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) in Phase 1 | To be determined. | Fatigue (17.7%), nausea (11.4%), and dry eye (10.1%).[3][4][5] |
| Grade ≥3 TRAEs in Phase 1 | To be determined. | Nausea, anemia, neutropenia, increased AST, increased alkaline phosphatase, vomiting, and an infusion reaction (one patient each).[3][4][5] |
| Ocular Toxicities | Preclinical data suggests a potential for sparing corneal toxicity.[4] | Reversible grade 2 corneal TRAEs reported in 10.7% of patients receiving ≥10 mg/kg.[3] Serious ocular adverse events (ulcerative keratitis, limbal stem-cell deficiency, or corneal dystrophy) occurred in 3.8% of patients.[6] |
| Recommended Phase 2 Dose (RP2D) | To be determined. | 15 mg/kg every 2 weeks.[3][4][5] |
Experimental Protocols
BG-C137 Phase 1a Trial (NCT06625593)
The ongoing first-in-human, open-label, multicenter Phase 1a/1b study is designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics, and preliminary anti-tumor activity of BG-C137 in patients with advanced solid tumors.[2][7][8]
Phase 1a (Dose Escalation and Safety Expansion):
-
Objective: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of BG-C137.
-
Design: Sequential cohorts of patients will receive escalating doses of intravenous BG-C137.[9]
-
Primary Endpoints:
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Prior exposure to topoisomerase I inhibitor-based ADCs or FGFR2b-targeted ADCs.
-
Active or chronic corneal disorders.[9]
-
Visualizing the Science
To better understand the underlying biology and clinical trial process, the following diagrams are provided.
Caption: FGFR2b Signaling Pathway and BG-C137 Mechanism of Action.
Caption: Typical Phase 1a Dose Escalation Workflow (3+3 Design).
Concluding Remarks
The development of BG-C137 represents a promising advancement in the field of ADCs for solid tumors. While definitive human safety data is pending the completion of the Phase 1a trial, preclinical findings suggest a potentially manageable safety profile. The comparison with Bemarituzumab, which has a different mechanism of action but targets the same receptor, provides a valuable context for anticipating the clinical profile of BG-C137. The ongoing clinical investigation will be crucial in validating the safety, tolerability, and preliminary efficacy of this novel therapeutic agent. Researchers and clinicians eagerly await the results of the BG-C137-101 study to better understand its potential role in the treatment of FGFR2b-positive cancers.
References
- 1. Preclinical characterization of bemarituzumab, an anti-FGFR2b antibody for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of bemarituzumab, an anti-FGFR2b antibody for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I Escalation and Expansion Study of Bemarituzumab (FPA144) in Patients With Advanced Solid Tumors and FGFR2b-Selected Gastroesophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. farbefirma.org [farbefirma.org]
- 8. quanticate.com [quanticate.com]
- 9. What Are Safety and Efficacy Endpoints in Phase 1 Trials? [clinical-trials-bulgaria.com]
- 10. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Anticancer Agent 137: A Comprehensive Guide for Laboratory Personnel
The proper handling and disposal of investigational anticancer compounds are paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. Anticancer Agent 137, as with many cytotoxic and investigational drugs, is classified as hazardous waste and necessitates strict adherence to established safety protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this agent, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
All personnel handling this compound must receive specific training on its potential hazards, including health risks, physical properties, and emergency procedures.[1][2] This information should be readily available in the Safety Data Sheet (SDS).[2][3]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound in any form.[4]
-
Gloves: Wear double chemotherapy-tested gloves.[2][3] The outer glove should be changed immediately if contaminated, and both gloves should be replaced regularly.[2]
-
Gown: A non-permeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
-
Eye Protection: Safety goggles or a face shield must be worn where there is a risk of splashing.[2]
-
Respiratory Protection: If there is a risk of aerosol generation, all work must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is exhausted to the outside.[1][2]
II. Waste Segregation and Disposal Procedures
Chemotherapy wastes must be managed separately from all other waste streams, including regular trash and biohazardous waste.[1] Autoclaving waste containing this compound is strictly prohibited.[1]
A. Non-Trace (Bulk) Chemotherapy Waste:
This category includes unused or expired vials of this compound, grossly contaminated items, and materials used to clean up large spills.[1]
-
Containment: Place all non-trace waste into a designated, leak-proof, and puncture-resistant hazardous waste container, often color-coded black and labeled as "Hazardous Waste" or "RCRA Waste".[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the specific hazards (e.g., "Toxic," "Cytotoxic").
-
Storage: Store the sealed container in a designated, secure satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal through the institution's Environmental Health & Safety (EH&S) department.[3]
B. Trace Chemotherapy Waste:
This includes items contaminated with small amounts of this compound, such as empty vials, syringes, gloves, gowns, and absorbent pads.[5]
-
Containment: Place all trace-contaminated solid waste into designated, leak-proof, puncture-resistant containers, typically color-coded yellow and labeled "Trace Chemotherapy Waste."[5]
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container that is also color-coded yellow and labeled "Chemotherapy Sharps Waste."[2][5] Do not recap needles.[3]
-
Disposal: Once full, seal the containers and arrange for pickup and disposal via incineration through the institution's waste management program.[5]
C. Liquid Waste:
-
Aqueous Solutions: Collect aqueous waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Organic Solvents: If this compound is dissolved in a flammable or corrosive solvent, it must be collected in a separate, appropriate hazardous waste container. Do not mix incompatible waste streams.[3]
-
Disposal: Manage all liquid waste as hazardous chemical waste through EH&S.[3]
III. Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[6]
-
Don PPE: If not already wearing it, don the full required PPE.
-
Contain and Clean:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.[2]
-
Solids: Gently cover the spill with wetted absorbent pads to avoid raising dust.
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[6]
-
Dispose: All cleanup materials must be disposed of as non-trace (bulk) chemotherapy waste in the appropriate black hazardous waste container.[2]
-
Report: Report the spill to your supervisor and EH&S as per institutional policy.[6]
IV. Data Presentation
| Waste Category | Container Type | Color Code | Labeling | Disposal Method |
| Non-Trace (Bulk) Waste | Leak-proof, puncture-resistant | Black | "Hazardous Waste," "this compound," "Toxic" | EH&S Pickup (RCRA Hazardous Waste) |
| Trace Solid Waste | Leak-proof, puncture-resistant | Yellow | "Trace Chemotherapy Waste" | Incineration via institutional waste management |
| Contaminated Sharps | Puncture-proof sharps container | Yellow | "Chemotherapy Sharps Waste" | Incineration via institutional waste management |
| Contaminated Liquid Waste | Sealed, compatible hazardous waste container | Varies | "Hazardous Waste," chemical name, and hazards | EH&S Pickup (Hazardous Chemical Waste) |
V. Experimental Protocols Cited
The procedures outlined are based on established guidelines for the safe handling and disposal of hazardous and investigational antineoplastic agents. Key methodologies referenced include:
-
NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings: Provides the foundational framework for classifying hazardous drugs and recommends safe handling and disposal practices.
-
Resource Conservation and Recovery Act (RCRA): Federal regulations governing the disposal of hazardous wastes, which includes certain chemotherapy agents.[3]
-
Institutional Environmental Health & Safety (EH&S) Protocols: Specific institutional procedures for the collection and disposal of hazardous chemical and medical waste.
VI. Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
References
Essential Safety and Operational Protocols for Handling Anticancer Agent 137
Disclaimer: "Anticancer Agent 137" is a placeholder term as no specific agent with this name is identified in publicly available literature. The following guidance is based on established best practices for handling potent cytotoxic and hazardous anticancer drugs. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any specific agent.
This document provides essential safety and logistical information for handling this compound, a representative potent cytotoxic compound. Adherence to these procedural guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the primary barrier against exposure to hazardous drugs.[1][2][3] The following table summarizes the minimum PPE requirements for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Double chemo-tested gloves (ASTM D6978)[4][5] - Gown: Disposable, low-permeability gown[1][4] - Eye Protection: Safety glasses with side shields or goggles[5] |
| Preparation and Compounding | - Gloves: Double chemo-tested gloves (ASTM D6978)[4][5] - Gown: Poly-coated, disposable gown with back closure[4] - Respiratory Protection: NIOSH-certified N95 respirator or higher[4] - Eye & Face Protection: Full-face shield and goggles[4] |
| Administration | - Gloves: Double chemo-tested gloves (ASTM D6978)[1][4] - Gown: Poly-coated, disposable gown with back closure[4] - Eye & Face Protection: Full-face shield or goggles[4] |
| Waste Disposal | - Gloves: Double chemo-tested gloves (ASTM D6978)[4][5] - Gown: Poly-coated, disposable gown with back closure[4] - Eye & Face Protection: Full-face shield and goggles[4] |
| Spill Cleanup | - Gloves: Industrial thickness gloves (>0.45mm)[6] - Gown: Impervious gown[1] - Respiratory Protection: NIOSH-certified N95 respirator or higher[4] - Eye & Face Protection: Full-face shield and goggles[4] - Footwear: Disposable shoe covers[4] |
Experimental Protocols: Donning and Doffing of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe and Hair Covers: Put on shoe covers and a hair cover. Beard and mustache covers should also be used if applicable.[4]
-
Gown: Don a disposable, poly-coated gown that closes in the back.[4] Ensure complete coverage.
-
Respiratory Protection: If required for the procedure, don a fit-tested NIOSH-certified N95 respirator.
-
Eye and Face Protection: Put on goggles and a full-face shield.[4]
-
Gloves: Don the first pair of chemotherapy-tested gloves, ensuring the cuffs are tucked under the gown sleeves. Don a second pair of gloves with the cuffs pulled over the gown sleeves.[4]
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves.[4]
-
Gown: Remove the gown by carefully rolling it inside-out to contain any contamination.[7]
-
Inner Gloves: Remove the inner pair of gloves.[4]
-
Hand Hygiene: Perform hand hygiene immediately.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Shoe and Hair Covers: Remove shoe and hair covers.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling this compound is considered contaminated and must be disposed of as hazardous waste.[3][4]
-
Collection: Place all used PPE, including gloves, gowns, and disposable masks, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Waste Containers: These containers should be yellow, puncture-resistant, and have a secure lid.
-
Final Disposal: Follow institutional and local regulations for the disposal of cytotoxic waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: Workflow for handling this compound, detailing PPE at each stage.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
